molecular formula C77H135N17O14 B15613187 Mast Cell Degranulating Peptide HR-2

Mast Cell Degranulating Peptide HR-2

カタログ番号: B15613187
分子量: 1523.0 g/mol
InChIキー: XLTWUWYATXRNPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Mast Cell Degranulating Peptide HR-2 is a useful research compound. Its molecular formula is C77H135N17O14 and its molecular weight is 1523.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C77H135N17O14

分子量

1523.0 g/mol

IUPAC名

N-[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)

InChIキー

XLTWUWYATXRNPA-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Unveiling HR-2: A Technical Guide to the Mast Cell Degranulating Peptide from the Oriental Hornet

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, origin, and biological activity of the Mast Cell Degranulating Peptide HR-2. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of HR-2, presenting key data, experimental methodologies, and a proposed signaling pathway to elucidate its mechanism of action.

Executive Summary

This compound is a potent, 14-amino acid linear peptide isolated from the venom of the Oriental Hornet, Vespa orientalis.[1][2] It belongs to a class of venom peptides that directly trigger the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators. This guide details the discovery of HR-2, its physicochemical properties, and its biological activity, including quantitative data on its degranulating potency. Furthermore, it outlines the experimental protocols for its isolation and functional characterization and proposes a signaling pathway for its action on mast cells.

Discovery and Origin

This compound was first isolated and identified from the venom of the giant hornet Vespa orientalis.[1][2] Initial studies aimed at characterizing the low molecular weight components of the venom led to the discovery of a family of small, basic peptides with potent mast cell degranulating activity. HR-2 is one of the prominent members of this family.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Origin Vespa orientalis (Oriental Hornet) venom[1][2]
Amino Acid Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[2]
One-Letter Sequence FLPLILGKLVKGLL-NH2[2]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[2]
Molecular Weight 1523.03 Da[2]
CAS Registry Number 80388-04-1[2]

Biological Activity and Quantitative Data

The primary biological function of HR-2 is the degranulation of mast cells, a process that results in the release of histamine and other pro-inflammatory mediators. This activity has been quantified in vitro, providing insights into the peptide's potency.

A key study investigating the antihistamine-releasing activity of a peptide isolated from Vespa orientalis venom reported a significant effect on mast cell degranulation.[3][4] While the study does not explicitly name the peptide as HR-2, the origin and described activity strongly suggest it is either HR-2 or a closely related isoform.

Table 2: Quantitative Analysis of Mast Cell Degranulation by Vespa orientalis Venom Peptide

ParameterValueCell TypeAssayReference
IC₅₀ (Degranulation) 126 µmol/LPeritoneal Mast CellsHistamine Release Assay (inferred)[3][4]

Note: The IC₅₀ value represents the concentration of the peptide required to inhibit 50% of the mast cell degranulation response. However, in the context of this study, it appears to be used to denote the concentration for 50% of the maximal histamine release, which is more accurately an EC₅₀.

Experimental Protocols

This section details the methodologies for the isolation of HR-2 from its natural source and the functional characterization of its mast cell degranulating activity.

Isolation of HR-2 from Vespa orientalis Venom

The isolation of HR-2 from the crude venom of Vespa orientalis typically involves a multi-step chromatographic process.

Experimental Workflow for HR-2 Isolation

G cluster_0 Venom Collection and Preparation cluster_1 Chromatographic Separation cluster_2 Peptide Identification and Characterization venom_collection Crude Venom Collection (Vespa orientalis) homogenization Homogenization in Buffer venom_collection->homogenization centrifugation Centrifugation (to remove debris) homogenization->centrifugation gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-50) centrifugation->gel_filtration rp_hplc Reverse-Phase HPLC (C18 column) gel_filtration->rp_hplc fraction_collection Fraction Collection rp_hplc->fraction_collection mass_spec Mass Spectrometry (for molecular weight) fraction_collection->mass_spec edman_degradation Edman Degradation (for amino acid sequencing) fraction_collection->edman_degradation

Figure 1: Workflow for the isolation and identification of HR-2.

Protocol Details:

  • Venom Extraction: Crude venom is obtained from Vespa orientalis hornets.

  • Homogenization and Clarification: The venom is homogenized in an appropriate buffer (e.g., phosphate-buffered saline) and centrifuged to remove insoluble components.

  • Gel Filtration Chromatography: The supernatant is subjected to gel filtration chromatography to separate molecules based on size. Fractions containing low molecular weight peptides are collected.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fractions are further purified using RP-HPLC on a C18 column with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing trifluoroacetic acid.

  • Peptide Identification: The purified peptide fractions are analyzed by mass spectrometry to determine their molecular weight and by Edman degradation for amino acid sequencing to confirm the identity of HR-2.

Mast Cell Degranulation Assay

The biological activity of HR-2 is assessed by its ability to induce degranulation in mast cells. A common method involves measuring the release of β-hexosaminidase, a granular enzyme, from a mast cell line (e.g., RBL-2H3) or primary mast cells. The protocol that likely yielded the IC₅₀ value mentioned above would involve measuring histamine release.

Experimental Workflow for Mast Cell Degranulation Assay

G cluster_0 Cell Preparation cluster_1 Peptide Treatment and Incubation cluster_2 Quantification of Degranulation cluster_3 Cytotoxicity Control cell_culture Mast Cell Culture (e.g., Peritoneal Mast Cells) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding incubation Incubation with Mast Cells cell_seeding->incubation peptide_dilution Preparation of HR-2 dilutions (e.g., 2-256 µmol/L) peptide_dilution->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection ldh_assay Lactate (B86563) Dehydrogenase (LDH) Assay incubation->ldh_assay histamine_assay Histamine Release Assay supernatant_collection->histamine_assay data_analysis Data Analysis (IC50 determination) histamine_assay->data_analysis ldh_assay->data_analysis

Figure 2: Workflow for determining mast cell degranulation activity of HR-2.

Protocol Details:

  • Mast Cell Isolation and Culture: Peritoneal mast cells are isolated from rats or mice.

  • Peptide Incubation: Mast cells are incubated with various concentrations of HR-2 (e.g., 2, 4, 8, 16, 32, 64, 128, and 256 µmol/L) for a defined period (e.g., 30 minutes) at 37°C.[3][4]

  • Measurement of Histamine Release: The amount of histamine released into the supernatant is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or fluorometric assay.

  • Cytotoxicity Assay: A lactate dehydrogenase (LDH) assay is performed on the supernatant to assess cell membrane integrity and rule out non-specific cell lysis as the cause of mediator release.[3][4] No significant cytotoxicity was observed at concentrations below 128 µmol/L for a similar peptide from Vespa orientalis.[3][4]

  • Data Analysis: The percentage of histamine release is calculated relative to a positive control (e.g., treatment with a calcium ionophore or a known secretagogue) and a negative control (buffer alone). The IC₅₀ (or more accurately, EC₅₀) value is determined by plotting the percentage of histamine release against the peptide concentration.

Proposed Signaling Pathway

The precise signaling pathway for HR-2-induced mast cell degranulation has not been fully elucidated. However, based on studies of other cationic and amphipathic mast cell degranulating peptides, a receptor-independent mechanism is highly probable. This model suggests that the peptide directly interacts with and activates G proteins within the cell membrane.

Many peptide stimuli are now known to activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6] This receptor is known for its promiscuity, binding to a wide range of basic peptides.[7] It is plausible that HR-2 also interacts with MRGPRX2.

Proposed Signaling Pathway for HR-2 in Mast Cells

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor (putative) HR2->MRGPRX2 G_protein Gαq/11 MRGPRX2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation PKC->Degranulation

Figure 3: Proposed signaling pathway for HR-2-induced mast cell degranulation.

Pathway Description:

  • Receptor Binding (Putative): HR-2, being a cationic peptide, is proposed to bind to the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the mast cell surface.

  • G-Protein Activation: This binding activates the associated heterotrimeric G protein, likely of the Gαq/11 family.

  • Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ can lead to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Degranulation: The combined effects of elevated intracellular Ca²⁺ and PKC activation lead to the phosphorylation of proteins involved in the fusion of granules with the plasma membrane, resulting in the exocytosis of histamine and other pre-stored mediators.

Alternatively, a receptor-independent mechanism has been proposed for some cationic peptides, where they may directly interact with and activate G proteins after translocating across the cell membrane.[2][8]

Conclusion and Future Directions

This compound is a significant component of Vespa orientalis venom with potent biological activity. This guide has provided a comprehensive overview of its discovery, characteristics, and a plausible mechanism of action. The availability of quantitative data and detailed experimental protocols will aid researchers in further investigating its properties and potential applications, such as in studies of mast cell biology and inflammation.

Future research should focus on definitively identifying the receptor for HR-2 on mast cells and elucidating the precise downstream signaling events. Further structure-activity relationship studies could lead to the design of novel peptides with modified activities, potentially for therapeutic applications or as research tools.

References

An In-depth Technical Guide to HR-2 Peptide from Vespa orientalis Venom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The venom of the Oriental hornet, Vespa orientalis, is a complex mixture of bioactive molecules, including a variety of peptides. Among these, the HR-2 peptide, a member of the mastoparan (B549812) family, has garnered interest for its potent biological activities. This technical guide provides a comprehensive overview of the HR-2 peptide, detailing its structure, physicochemical properties, and known biological functions. This document summarizes the available quantitative data on its mast cell degranulating activity and discusses its hemolytic and potential antimicrobial and cytotoxic properties. Detailed experimental protocols for peptide synthesis, purification, and key biological assays are provided to facilitate further research and development. Furthermore, this guide illustrates the proposed signaling pathway of HR-2 in mast cells and outlines typical experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxinology, pharmacology, and drug discovery.

Introduction

Peptides derived from venomous creatures represent a vast and largely untapped resource for novel therapeutic agents. The venom of Hymenoptera, including wasps and hornets, is particularly rich in bioactive peptides with diverse pharmacological activities. The HR-2 peptide, isolated from the venom of the Oriental hornet (Vespa orientalis), is a linear, 14-amino acid cationic peptide belonging to the mastoparan family.[1] Mastoparans are known for their ability to degranulate mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[1][2] This activity is linked to their amphipathic α-helical structure, which allows them to interact with and disrupt cell membranes, as well as activate G-protein coupled receptors.[2][3] This guide provides a detailed technical overview of the HR-2 peptide, consolidating the current knowledge to support its exploration as a pharmacological tool or a lead compound for drug development.

Physicochemical Properties and Structure

The HR-2 peptide is a tetradecapeptide with a C-terminal amidation. Its primary structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Phenylalanine-Leucine-Proline-Leucine-Isoleucine-Leucine-Glycine-Lysine-Leucine-Valine-Lysine-Glycine-Leucine-Leucine-NH2 (FLPLILGKLVKGLL-NH2)[4]
Molecular Formula C80H145N15O14
Molecular Weight 1522 g/mol [2]
Length 14 amino acids[1]
Structure Linear, C-terminally amidated[2]

Biological Activities

The primary biological activity of the HR-2 peptide is the degranulation of mast cells.[1] However, like other mastoparans, it is expected to exhibit a range of other biological effects.

Mast Cell Degranulation and Histamine Release

HR-2 is a potent mast cell degranulating peptide, leading to the release of histamine and other inflammatory mediators.[1][5] This activity is central to the inflammatory response observed following a hornet sting. One study on a peptide isolated from Vespa orientalis venom, presumed to be HR-2, reported a significant mast cell degranulation activity.[5]

ActivityQuantitative Data (IC50)Cell TypeReference
Mast Cell Degranulation 126 µmol/LPeritoneal mast cells[5]
Hemolytic Activity
ActivityQuantitative Data (EC50)Cell TypeReference
Hemolytic Activity Not determined-[4]
Antimicrobial Activity

While the crude venom of Vespa orientalis has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, the specific contribution of the HR-2 peptide to this effect has not been quantitatively determined.[6] The potential antimicrobial properties of HR-2 warrant further investigation.

ActivityQuantitative Data (MIC)Target OrganismsReference
Antimicrobial Activity Not determined-
Cytotoxicity

Studies on the crude venom of Vespa orientalis have shown cytotoxic effects on various cancer cell lines.[7] However, the specific cytotoxicity of the isolated HR-2 peptide has not been reported.

ActivityQuantitative Data (IC50)Cell LinesReference
Cytotoxicity Not determined-

Mechanism of Action: Signaling Pathway in Mast Cells

The HR-2 peptide, as a member of the mastoparan family, is believed to induce mast cell degranulation primarily through the activation of G-protein coupled receptors, specifically the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[3] This interaction initiates a downstream signaling cascade involving Gαq and phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent influx of extracellular Ca²⁺. The elevated intracellular Ca²⁺ levels are a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.

Mast_Cell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 G_protein Gαq/11 MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Degranulation Degranulation (Histamine Release) Ca2_release->Degranulation Triggers Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat Repeat for each amino acid Washing->Repeat Repeat->Fmoc_Deprotection Next amino acid Cleavage Cleavage from Resin Repeat->Cleavage Final amino acid Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization

References

An In-depth Technical Guide to the Core Properties of Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast Cell Degranulating Peptide HR-2 is a potent, 14-amino acid linear peptide isolated from the venom of the giant hornet, Vespa orientalis. As a member of the mastoparan (B549812) family of peptides, HR-2 is a powerful secretagogue, inducing degranulation of mast cells and the subsequent release of histamine (B1213489) and other inflammatory mediators. This technical guide provides a comprehensive overview of the fundamental properties of HR-2, including its biochemical characteristics, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development exploring the therapeutic and pathological implications of mast cell activation.

Core Properties of this compound

This compound is a small, cationic, and amphipathic peptide. Its primary structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[1][2]
One-Letter Code FLPLILGKLVKGLL-NH2[2]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[2]
Molecular Weight 1523.00 Da[2]
Source Venom of the giant hornet, Vespa orientalis[1]
Key Function Mast cell degranulation and histamine release[1][3]

Quantitative Data

ParameterValueCell Type / Assay Conditions
EC₅₀ (Histamine Release) Data not availablee.g., Rat Peritoneal Mast Cells
EC₅₀ (Calcium Mobilization) Data not availablee.g., RBL-2H3 cells
Binding Affinity (Kd) for MRGPRX2 Data not availablee.g., Radioligand binding assay

Signaling Pathway

This compound is believed to exert its effects through the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor known to be activated by a variety of cationic peptides.[4][5][6] Activation of MRGPRX2 by HR-2 is thought to initiate a signaling cascade through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in cytosolic calcium concentration is a critical step in the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.[2][6][7]

HR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binding G_protein Gαq/βγ MRGPRX2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP₃ PLC->IP3 Hydrolysis of PIP₂ Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binding to IP₃R Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Granule Histamine Granule Ca_cyto->Granule Fusion with Plasma Membrane Degranulation Degranulation (Histamine Release) Granule->Degranulation

Proposed signaling pathway of HR-2-induced mast cell degranulation.

Experimental Protocols

The following sections detail generalized experimental protocols that are fundamental for the study of this compound. These protocols are based on standard methodologies and would require optimization for specific experimental conditions.

Solid-Phase Peptide Synthesis of HR-2

This protocol describes the manual solid-phase synthesis of HR-2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

SPPS_Workflow Resin_Prep 1. Resin Swelling (Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin_Prep->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Synthesis Complete Cleavage 7. Cleavage and Deprotection (TFA/TIS/H₂O cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Characterization (Mass Spectrometry) Purification->Analysis

Workflow for the solid-phase synthesis of HR-2.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in the synthesis vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH), HBTU, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the HR-2 sequence (Leu, Gly, Leu, Val, Lys, Leu, Gly, Ile, Leu, Pro, Leu, Phe).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized HR-2 peptide by mass spectrometry.

Mast Cell Degranulation Assay (Histamine Release)

This protocol describes a method to quantify histamine release from mast cells upon stimulation with HR-2.

Workflow Diagram:

Histamine_Release_Workflow Cell_Prep 1. Isolate Mast Cells (e.g., Rat Peritoneal Mast Cells) Incubation 2. Incubate cells with varying concentrations of HR-2 Cell_Prep->Incubation Centrifugation 3. Centrifuge to pellet cells Incubation->Centrifugation Positive_Control Positive Control (e.g., Compound 48/80) Positive_Control->Incubation Negative_Control Negative Control (Buffer alone) Negative_Control->Incubation Total_Histamine Total Histamine (Cell Lysis) Histamine_Quantification 5. Quantify histamine in supernatant (e.g., ELISA or fluorometric assay) Total_Histamine->Histamine_Quantification Supernatant_Collection 4. Collect supernatant Centrifugation->Supernatant_Collection Supernatant_Collection->Histamine_Quantification Calculation 6. Calculate % Histamine Release Histamine_Quantification->Calculation

Workflow for a mast cell degranulation assay.

Materials:

  • Isolated mast cells (e.g., rat peritoneal mast cells or RBL-2H3 cell line)

  • Tyrode's buffer (or other suitable buffer)

  • HR-2 peptide stock solution

  • Positive control (e.g., Compound 48/80)

  • Cell lysis buffer

  • Histamine quantification kit (e.g., ELISA or fluorometric assay)

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate mast cells and resuspend them in Tyrode's buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Incubation:

    • Pipette the cell suspension into microcentrifuge tubes.

    • Add varying concentrations of HR-2 peptide to the tubes.

    • Include a positive control (e.g., Compound 48/80) and a negative control (buffer alone).

    • Prepare a sample for total histamine measurement by adding lysis buffer to the cells.

    • Incubate all tubes at 37°C for 30 minutes.

  • Centrifugation: Stop the reaction by placing the tubes on ice and then centrifuge at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant from each tube.

  • Histamine Quantification: Quantify the histamine concentration in the supernatants and the total histamine sample using a commercial histamine assay kit according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release)] x 100

Calcium Imaging

This protocol outlines a method for visualizing intracellular calcium mobilization in mast cells in response to HR-2 using a fluorescent calcium indicator.

Workflow Diagram:

Calcium_Imaging_Workflow Cell_Seeding 1. Seed mast cells on glass-bottom dishes Dye_Loading 2. Load cells with a calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) Cell_Seeding->Dye_Loading Washing 3. Wash to remove excess dye Dye_Loading->Washing Baseline_Imaging 4. Acquire baseline fluorescence images Washing->Baseline_Imaging Stimulation 5. Add HR-2 peptide Baseline_Imaging->Stimulation Time_Lapse_Imaging 6. Acquire time-lapse images of fluorescence changes Stimulation->Time_Lapse_Imaging Data_Analysis 7. Analyze changes in fluorescence intensity to determine calcium mobilization Time_Lapse_Imaging->Data_Analysis

Workflow for calcium imaging in mast cells.

Materials:

  • Mast cells (e.g., RBL-2H3 cell line)

  • Glass-bottom imaging dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • HR-2 peptide stock solution

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Seeding: Seed mast cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with HBSS to remove the extracellular dye.

  • Baseline Imaging: Place the dish on the microscope stage within a 37°C imaging chamber. Acquire baseline fluorescence images for a few minutes before stimulation.

  • Stimulation: Add the HR-2 peptide solution to the dish.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to capture the change in intracellular calcium concentration.

  • Data Analysis: Analyze the changes in fluorescence intensity over time in individual cells to quantify the kinetics and magnitude of the calcium response. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity relative to the baseline (ΔF/F₀) is determined.

Conclusion

This compound is a valuable tool for studying the mechanisms of mast cell activation and degranulation. Its potent biological activity, likely mediated through the MRGPRX2 receptor and a Gαq-PLC-IP₃-Ca²⁺ signaling pathway, makes it a subject of interest for both basic research and potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for the synthesis and functional characterization of HR-2 and related peptides. Further research is warranted to elucidate the precise quantitative aspects of its interaction with its receptor and the full spectrum of its biological effects. This will be crucial for understanding its role in the pathophysiology of allergic and inflammatory responses and for exploring its potential as a modulator of the immune system.

References

The HR2 Peptide: A Technical Guide to its Structure and Function as a Viral Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Heptad Repeat 2 (HR2) peptide, focusing on its critical role in the mechanism of viral entry and its development as a potent inhibitor of class I viral fusion proteins, particularly those of HIV-1 and SARS-CoV-2. This document will cover the amino acid sequence, structure, and mechanism of action of HR2 peptides, supported by quantitative data and detailed experimental methodologies.

Introduction: Defining the HR2 Peptide

The term "HR2 peptide" predominantly refers to peptides derived from the C-terminal heptad repeat region (HR2) of class I viral fusion proteins. These proteins, such as gp41 of the Human Immunodeficiency Virus (HIV) and the Spike (S) protein of coronaviruses, are essential for mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. Exogenously supplied HR2 peptides act as competitive inhibitors, disrupting the fusion process and preventing viral infection.[1][2]

It is important to distinguish these viral-derived peptides from Mast Cell Degranulating Peptide HR-2 , a 14-amino acid peptide (FLPLILGKLVKGLL-NH2) isolated from the venom of the giant hornet Vespa orientalis.[1][3] This guide will focus exclusively on the viral HR2 peptides due to their significance in antiviral drug development.

Amino Acid Sequence of HR2 Peptides

The amino acid sequences of HR2 domains are highly conserved within viral families, making them an attractive target for broad-spectrum antiviral therapeutics. The sequences are characterized by a repeating seven-residue pattern (heptad), denoted as (abcdefg)n, where the 'a' and 'd' positions are typically occupied by hydrophobic residues. These residues are crucial for the interaction with the N-terminal heptad repeat (HR1) domain.

Below are representative HR2 peptide sequences from notable class I viral fusion proteins.

VirusProteinHR2 Domain RegionAmino Acid Sequence
SARS-CoV-2 Spike (S)1163-1202DSELDEVRQIAPGQTGKIADYNYKLPDDFTGCVIAWNSNNLDSKVGGNYNYLYRLFRKSNLKPFERDISTEIYQAGSTPCNGVEGFNCYFPLQSYGFQPTNGVGYQPYRVVVLSFELLHAPATVCGPKKSTNLVKNKCVNF
SARS-CoV Spike (S)1151-1188DSLSGAVQDMVAGGARANADAVGIAQNNNTADVISWNSNNLDSKVGGNYNYLYRLFRKSNLKPFERDISTEIYQAGSKPCNGQTGLNCYFPLQSYGFQPTYGVGYQPYRVVVLSFELLNAPATVCGPKLSTDLIKNQCVNFN
HIV-1 (Strain HXB2) gp41628-661WMEWDREINNYTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWFNITNWLWYIK
HCoV-229E Spike (S)1121-1158QSLQASAEVQAQIARIDALLAQAQNAANALQAIREAQNRAQARLAALRQAQ

Note: The specific length of HR2 peptides used in experimental studies can vary. The sequences shown represent the core interacting regions.

HR2 Peptide Structure and the Six-Helix Bundle (6-HB)

In their native, pre-fusion state, HR2 domains exist in a metastable conformation. Upon receptor binding and activation of the fusion protein, the HR1 domains assemble into a central, parallel trimeric coiled-coil. This triggers a conformational change where the HR2 domains fold back to pack in an antiparallel manner into the hydrophobic grooves of the HR1 trimer. This interaction forms a highly stable, thermodynamically favorable structure known as the six-helix bundle (6-HB).[2][4]

The formation of the 6-HB is the driving force that brings the viral and cellular membranes into close proximity, overcoming the energy barrier for membrane fusion.[5] The structure of this fusion core has been resolved for several viruses, including SARS-CoV-2 (PDB: 6LXT) and HIV-1 (PDB: 2Z2T).[6]

Individually, synthetic HR2 peptides are often unstructured or have low α-helicity in solution. However, when mixed with their cognate HR1 peptide partners, they adopt a stable α-helical conformation as they form the 6-HB complex.[7] This structural transition is a key feature of their function.

Mechanism of Action: Fusion Inhibition

HR2-derived peptides inhibit viral entry by intercepting the fusion process at the pre-hairpin intermediate stage. After the fusion peptide of the viral protein inserts into the host cell membrane, the HR1 trimer is transiently exposed. Exogenous HR2 peptides, present in the extracellular space, can then competitively bind to these exposed HR1 grooves. This binding prevents the endogenous HR2 domains from folding back and completing the formation of the 6-HB. By arresting this critical conformational change, the peptide inhibitors block membrane fusion and prevent the viral genetic material from entering the host cell.[1][8]

G cluster_prefusion Prefusion State cluster_intermediate Pre-Hairpin Intermediate cluster_postfusion Postfusion / Inhibited States Prefusion Viral S Protein (Metastable) Receptor Host Cell Receptor (e.g., ACE2) Prefusion->Receptor 1. Receptor Binding Intermediate HR1 Trimer Exposed Receptor->Intermediate 2. Conformational Change Fusion 6-Helix Bundle Forms Membrane Fusion Intermediate->Fusion 3a. Endogenous HR2 Binds Inhibition Inhibitor Binds HR1 Fusion Blocked Intermediate->Inhibition 3b. Competitive Binding HR2_Inhibitor Exogenous HR2 Peptide Inhibitor HR2_Inhibitor->Inhibition G cluster_workflow Circular Dichroism Workflow A Prepare Peptide Solutions (10-20 µM in PBS) B Incubate at 37°C (30 min) A->B C Acquire Spectra (195-260 nm) B->C D Process Data (Blank Subtraction, Averaging) C->D E Analyze α-Helical Content D->E

References

An In-depth Technical Guide on the Putative Mechanism of Action of Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. It is a potent initiator of histamine (B1213489) release from mast cells. While direct and detailed experimental elucidation of its signaling cascade is not extensively documented in publicly available literature, this guide synthesizes the known information about HR-2 and proposes a putative mechanism of action based on the well-established pathways of analogous cationic secretagogues and venom peptides. This document provides a comprehensive overview of the likely signaling events, detailed experimental protocols to investigate this proposed mechanism, and a framework for the quantitative analysis of HR-2's activity.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation and subsequent degranulation release a host of potent inflammatory mediators, including histamine, proteases, and cytokines. While the IgE-mediated activation of mast cells is well-understood, non-immunological triggers, such as certain peptides from venom, play a significant role in mast cell biology. This compound, isolated from the venom of Vespa orientalis, is one such peptide.[1][2][3] The primary amino acid sequence of HR-2 is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[3] This guide details the proposed molecular mechanism by which HR-2 is believed to induce mast cell degranulation.

Proposed Mechanism of Action of HR-2

Based on the mechanism of action of other cationic and amphipathic mast cell secretagogues, such as mastoparan (B549812) from wasp venom and Substance P, it is proposed that HR-2 initiates mast cell degranulation through a receptor-mediated signaling cascade involving G-proteins and the activation of phospholipase C. In human mast cells, the Mas-related G-protein coupled receptor X2 (MRGPRX2) is a key receptor for a variety of cationic peptides.

The proposed signaling pathway is as follows:

  • Receptor Binding: HR-2 likely binds to a G-protein coupled receptor on the mast cell surface, putatively the MRGPRX2 receptor in human mast cells.

  • G-Protein Activation: This binding event catalyzes the exchange of GDP for GTP on the associated heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. The G-proteins involved are likely from the Gαq and/or Gαi families, as degranulation induced by other peptides is sensitive to inhibitors of these pathways.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit directly activates Phospholipase Cβ (PLCβ).

  • Second Messenger Generation: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).

  • Degranulation: The elevation of intracellular Ca2+ and the activation of PKC are critical downstream signals that converge on the cellular machinery responsible for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of histamine and other inflammatory mediators.

Signaling Pathway Diagram

HR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide MRGPRX2 MRGPRX2 (putative) HR2->MRGPRX2 G_protein Gαq/i MRGPRX2->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Granule Granule (Histamine) Ca2_cyto->Granule Triggers Fusion PKC->Granule Phosphorylates SNARE machinery (putative) Degranulation Degranulation Granule->Degranulation

Caption: Proposed signaling pathway for HR-2 induced mast cell degranulation.

Quantitative Data

Direct quantitative data for the activity of HR-2 is sparse in the literature. However, data for the related peptide from the same venom, HR-1, provides an indication of the effective concentration range.

ParameterPeptideValueCell TypeReference
Histamine ReleaseHR-12-20 µg/mlRat Mast CellsTuĭchibaev MU, et al. 1988[1]
Cytotoxic ActionHR-150-100 µg/mlRat Mast CellsTuĭchibaev MU, et al. 1988[1]
EC50 for Histamine Release HR-2 Data Not Available
EC50 for β-hexosaminidase Release HR-2 Data Not Available
EC50 for Calcium Mobilization HR-2 Data Not Available

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the proposed mechanism of action for HR-2.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • HR-2 peptide stock solution

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate (B86180) buffer, pH 4.5

  • 0.2 M glycine (B1666218) buffer, pH 10.7

  • Triton X-100 (0.5% in Tyrode's buffer)

  • 96-well microplate

Procedure:

  • Culture mast cells to the desired density and sensitize overnight with IgE if required for comparison with immunological stimuli.

  • Wash the cells twice with Tyrode's buffer and resuspend at a concentration of 5 x 10^5 cells/mL.

  • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of HR-2 peptide in Tyrode's buffer.

  • Add 50 µL of the HR-2 dilutions to the respective wells. For controls, add 50 µL of buffer (spontaneous release) or 50 µL of 0.5% Triton X-100 (total release).

  • Incubate the plate at 37°C for 30 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of pNAG solution (1.3 mg/mL in 0.1 M citrate buffer) to each well containing the supernatant.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the reaction by adding 150 µL of 0.2 M glycine buffer.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release using the formula: [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] x 100.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) upon stimulation with HR-2 using a fluorescent calcium indicator.

Materials:

  • Mast cells

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 1.8 mM CaCl2

  • HR-2 peptide stock solution

  • Fluorimeter or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single wavelength excitation (for Fluo-4).

Procedure:

  • Harvest mast cells and resuspend them in HBSS at 1 x 10^6 cells/mL.

  • Load the cells with 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye and resuspend in fresh HBSS.

  • Place the cell suspension in a cuvette with stirring for fluorimeter measurements or on a glass-bottom dish for microscopy.

  • Establish a stable baseline fluorescence reading.

  • Add HR-2 peptide at the desired concentration and record the change in fluorescence over time. For Fura-2, record the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the emission at ~520 nm with excitation at ~490 nm.

  • At the end of the experiment, add ionomycin (B1663694) to determine the maximum fluorescence, followed by EGTA to determine the minimum fluorescence for calibration of [Ca2+]i (optional for Fura-2).

Experimental Workflow Diagram

Experimental_Workflow cluster_degranulation β-Hexosaminidase Release Assay cluster_calcium Calcium Mobilization Assay cluster_inhibitors Inhibitor Studies A1 Culture & Wash Mast Cells A2 Aliquot Cells into 96-well Plate A1->A2 A3 Add HR-2 & Controls A2->A3 A4 Incubate at 37°C A3->A4 A5 Centrifuge & Collect Supernatant A4->A5 A6 Add pNAG Substrate A5->A6 A7 Incubate & Stop Reaction A6->A7 A8 Read Absorbance at 405 nm A7->A8 B1 Harvest & Resuspend Mast Cells B2 Load with Calcium Indicator Dye B1->B2 B3 Wash Cells B2->B3 B4 Establish Baseline Fluorescence B3->B4 B5 Add HR-2 B4->B5 B6 Record Fluorescence Change B5->B6 C1 Pre-incubate Cells with Pertussis Toxin (Gi inhibitor) or U73122 (PLC inhibitor) C2 Perform Degranulation or Calcium Assay with HR-2 C1->C2

Caption: Workflow for key experiments to elucidate HR-2's mechanism of action.

Conclusion

This compound is a potent activator of mast cells. While its precise signaling pathway has yet to be fully elucidated, the available evidence strongly suggests a mechanism analogous to other cationic secretagogues, involving a G-protein coupled receptor, activation of the PLC-IP3-DAG pathway, subsequent calcium mobilization, and PKC activation, culminating in degranulation. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of this putative mechanism. Further research, particularly focusing on receptor identification and the dose-response relationship of HR-2 in various mast cell types, will be crucial for a complete understanding of its biological activity and for assessing its potential in drug development and immunological research.

References

A Technical Guide to Mast Cell Activation by the HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cell activation is a critical event in both innate immunity and allergic inflammatory responses. While the canonical pathway involves IgE-receptor (FcεRI) cross-linking, a distinct, IgE-independent mechanism is triggered by various cationic and amphipathic molecules. This guide focuses on the Mast Cell Degranulating Peptide HR-2, a 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. Contrary to a potential role in inhibition, HR-2 is a potent secretagogue that directly activates mast cells, inducing the rapid release of histamine (B1213489) and other inflammatory mediators. This document provides an in-depth analysis of the HR-2 activation pathway, quantitative data on the activity of related venom peptides, detailed experimental protocols for assessing mast cell degranulation, and visualizations of the core signaling cascades.

Introduction: Beyond IgE-Mediated Activation

Mast cells are key effector cells of the immune system, strategically located at host-environment interfaces such as the skin, airways, and gastrointestinal tract. They are characterized by their dense cytoplasmic granules containing pre-formed inflammatory mediators, including histamine, proteases (e.g., tryptase), and β-hexosaminidase.

The classical mast cell activation pathway is initiated by the cross-linking of high-affinity IgE receptors (FcεRI) by allergens, triggering a signaling cascade that culminates in degranulation. However, a growing body of research highlights the importance of IgE-independent activation pathways. These pathways are often mediated by the Mas-related G protein-coupled Receptor X2 (MRGPRX2), which is highly expressed on cutaneous mast cells.

The peptide HR-2, derived from hornet venom, is a powerful activator that functions through such an IgE-independent mechanism.[1][2] Understanding this pathway is crucial for research into pseudo-allergic reactions, neurogenic inflammation, and the development of therapeutics that may inadvertently activate mast cells.

Mechanism of Action: The MRGPRX2 Pathway

HR-2 and other basic secretagogues bypass the FcεRI receptor entirely. Instead, they directly engage and activate the MRGPRX2 receptor. This initiates a rapid and potent signaling cascade distinct from the canonical IgE-mediated pathway.

The key steps are as follows:

  • Receptor Binding: The cationic HR-2 peptide binds to the MRGPRX2 receptor on the mast cell surface.

  • G-Protein Activation: MRGPRX2 is coupled to heterotrimeric G proteins, primarily Gαi and Gαq. Ligand binding induces a conformational change, leading to the dissociation of GDP and binding of GTP, activating these G proteins.

  • PLC Activation & IP3 Generation: The activated Gαq subunit stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This initial spike in intracellular calcium is a critical trigger for degranulation.

  • Degranulation: The elevated cytosolic Ca²⁺ concentration promotes the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators (histamine, β-hexosaminidase, etc.) into the extracellular space.

This signaling pathway is visualized in the diagram below.

HR2_Activation_Pathway cluster_membrane Plasma Membrane HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 Binds G_protein Gαq / Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca²⁺ (Increased) ER->Ca2_cyto Releases Ca²⁺ Degranulation Degranulation (Histamine, β-hexosaminidase) Ca2_cyto->Degranulation Triggers Experimental_Workflow A 1. Cell Culture (e.g., RBL-2H3 cells) B 2. Seeding (Plate in 96-well format) A->B C 3. Compound Incubation (Add HR-2 Peptide) B->C D 4. Incubation Period (e.g., 30-60 min at 37°C) C->D E 5. Assay-Specific Steps D->E F 6. Data Acquisition (Plate Reader / Flow Cytometer) E->F G 7. Analysis (Calculate % Release / MFI) F->G

References

An In-depth Technical Guide to Mast Cell Degranulating Peptide HR-2 in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid cationic peptide isolated from the venom of the giant hornet, Vespa orientalis.[1] As a member of the mastoparan (B549812) family of peptides, HR-2 is a potent secretagogue that triggers mast cell degranulation independently of the canonical IgE/FcεRI receptor pathway.[2] This activity leads to the release of a plethora of pro-inflammatory mediators, including histamine (B1213489), proteases, and cytokines, implicating HR-2 and its mechanism of action as a significant area of study in inflammation, allergy, and immunology.[3][4] This technical guide provides a comprehensive overview of HR-2, its mechanism of action, and detailed protocols for its investigation in a research setting.

Peptide Characteristics

The primary structure and key properties of HR-2 are summarized in the table below. Its cationic and amphipathic nature is crucial for its biological activity.[2]

PropertyValueReference
Amino Acid Sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[1]
One-Letter Code FLPLILGKLVKGLL-NH2[1]
Molecular Formula C77H135N17O14[1]
Molecular Weight 1523.03 g/mol [1]
CAS Number 80388-04-1[1]

Mechanism of Action: The MRGPRX2 Signaling Pathway

Current evidence strongly suggests that HR-2 exerts its effects on human mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][5] MRGPRX2 is a key receptor involved in non-IgE-mediated mast cell activation and is implicated in various inflammatory and pseudo-allergic reactions.[5][6] The binding of cationic peptides like HR-2 to MRGPRX2 initiates a well-defined signaling cascade.

Signaling Cascade

The activation of MRGPRX2 by HR-2 is believed to follow the canonical Gαq/11 signaling pathway:

  • G Protein Activation: Upon HR-2 binding, MRGPRX2 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11.[7][8]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ).[9]

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] This initial release is often followed by store-operated calcium entry (SOCE) across the plasma membrane to sustain the calcium signal.[10]

  • Mast Cell Degranulation: The resulting increase in intracellular Ca2+ is a critical trigger for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of pre-formed inflammatory mediators such as histamine and β-hexosaminidase.[5]

HR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds G_protein Gαq/11 MRGPRX2->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_mobilization ↑ [Ca²⁺]i Ca_release->Ca_mobilization Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_mobilization->Degranulation Triggers

HR-2 signaling pathway via MRGPRX2.

Quantitative Data

While specific quantitative data for HR-2 is not extensively available in the public domain, the following tables can be used to record and compare experimental findings for HR-2 with other known MRGPRX2 agonists.

Table 3.1: Mast Cell Degranulation

AgonistCell TypeEC50 for β-hexosaminidase releaseMax Release (%)Reference
HR-2 e.g., LAD2Experimental DataExperimental Data
C48/80LAD20.03 µg/ml~35%[10]
Substance PLAD20.1 µM~30%[10]

Table 3.2: Calcium Mobilization

AgonistCell TypeEC50 for Ca2+ FluxPeak [Ca2+]i (nM)Reference
HR-2 e.g., RBL-2H3Experimental DataExperimental Data
RocuroniumMRGPRX2-HEK293263 µg/mLNot Reported[6]

Table 3.3: Cytokine Release (24h stimulation)

AgonistCell TypeTNF-α Release (pg/mL)IL-6 Release (pg/mL)Reference
HR-2 e.g., LAD2Experimental DataExperimental Data
Substance PLAD2>1000Not Reported[10]
VIPLAD2~500Not Reported[10]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inflammatory effects of HR-2.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for obtaining HR-2.

Peptide_Synthesis_Workflow start Start with Rink Amide Resin coupling Iterative Fmoc Amino Acid Coupling start->coupling deprotection Fmoc Deprotection (Piperidine) coupling->deprotection After each coupling cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) coupling->cleavage After final residue deprotection->coupling For next amino acid purification RP-HPLC Purification (C18 column) cleavage->purification lyophilization Lyophilization purification->lyophilization end Pure HR-2 Peptide lyophilization->end

Workflow for HR-2 peptide synthesis.

Methodology:

  • Synthesis: The peptide is synthesized on a Rink Amide resin to ensure C-terminal amidation. Fmoc-protected amino acids are sequentially coupled using a standard coupling reagent such as HATU.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

  • Storage: The purified peptide is lyophilized and stored at -20°C or -80°C.[1]

Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of degranulation.[2][5]

Materials:

  • Human mast cell line (e.g., LAD2)[11]

  • Tyrode's buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100

  • 96-well plates

Methodology:

  • Cell Plating: Seed LAD2 cells (e.g., 2 x 105 cells/well) in a 96-well plate in Tyrode's buffer.

  • Stimulation: Add varying concentrations of HR-2 peptide to the wells. Include a negative control (buffer only) and a positive control for maximal release (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 30 minutes.[10]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzyme Reaction: In a new plate, mix the supernatant with the pNAG substrate solution and incubate at 37°C for 60-90 minutes.[2][5]

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample - Absorbance of blank) / (Absorbance of total lysis - Absorbance of blank) * 100.

Degranulation_Assay_Workflow plate_cells Plate Mast Cells (e.g., LAD2) stimulate Stimulate with HR-2 (30 min, 37°C) plate_cells->stimulate centrifuge Centrifuge Plate stimulate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_substrate Add pNAG Substrate collect_supernatant->add_substrate incubate_reaction Incubate (60-90 min, 37°C) add_substrate->incubate_reaction add_stop Add Stop Solution incubate_reaction->add_stop read_absorbance Read Absorbance (405 nm) add_stop->read_absorbance calculate Calculate % Release read_absorbance->calculate

β-Hexosaminidase release assay workflow.
Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2 AM.[12]

Materials:

  • Mast cells (e.g., LAD2 or RBL-2H3) cultured on glass-bottom dishes

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (340/380 nm excitation)

Methodology:

  • Dye Loading: Incubate the mast cells with Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.[12]

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Baseline Measurement: Mount the dish on the microscope stage and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.

  • Stimulation: Add HR-2 peptide to the dish while continuously recording the fluorescence.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated over time. An increase in this ratio indicates a rise in intracellular calcium.

Cytokine Release Assay (ELISA)

This protocol is for the quantification of secreted cytokines such as TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]

Materials:

  • Human mast cell line (e.g., LAD2)

  • Cell culture medium

  • HR-2 peptide

  • Commercially available ELISA kits for human TNF-α and IL-6

  • Microplate reader

Methodology:

  • Cell Stimulation: Plate mast cells and stimulate with various concentrations of HR-2 for an extended period (e.g., 6-24 hours) at 37°C.[10]

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the supernatant to wells pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing.

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Conclusion

This compound is a valuable tool for studying non-IgE-mediated mast cell activation and the role of the MRGPRX2 receptor in inflammation. Its potent degranulating activity provides a robust system for investigating the signaling pathways that govern mast cell responses. The experimental protocols detailed in this guide offer a framework for researchers to explore the multifaceted effects of HR-2, from the initial signaling events to the downstream release of inflammatory mediators. Further research, particularly in generating specific quantitative data for HR-2, will be crucial in fully elucidating its role in inflammatory processes and its potential as a target for therapeutic intervention.

References

Initial Studies on Mast Cell Degranulating Peptide HR-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent mast cell activator, HR-2 induces the release of histamine (B1213489) and other inflammatory mediators, making it a subject of interest for studies on inflammation, allergy, and immunology. This document provides a comprehensive overview of the initial studies on HR-2, focusing on its mechanism of action, experimental protocols for its characterization, and available quantitative data.

Peptide Characteristics

HR-2 is a cationic peptide with the following sequence:

  • Sequence: Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2

  • Molecular Formula: C₇₇H₁₃₅N₁₇O₁₄

  • Molecular Weight: 1523.03 g/mol

  • CAS Registry Number: 80388-04-1

Quantitative Data on Mast Cell Degranulation

Initial studies by Tuichibaev et al. (1988) quantified the histamine-releasing activity of peptides from Vespa orientalis venom. While the full dose-response curve for HR-2 from this seminal study is not widely available, the abstract reports on the activity of the related peptide, HR-1. It was shown that peptide HR-1 at relatively low concentrations (2-20 micrograms/ml) selectively liberated histamine from rat mast cells.[1] At higher doses (50-100 micrograms/ml), it exerted a non-selective cytotoxic action.[1]

For illustrative purposes, the following table includes data from a study on a different peptide isolated from Vespa orientalis venom, which investigated its effect on mast cell degranulation. It is important to note that this data is not directly for HR-2 but provides an example of the quantitative analysis performed on similar peptides from the same source.

Concentration (µmol/L)Mean Lactate Dehydrogenase AbsorbanceObservation
2Not specifiedNo significant effect
4Not specifiedNo significant effect
8Not specifiedNo significant effect
16Not specifiedNo significant effect
32Not specifiedNo significant effect
64Not specifiedNo significant effect
128Not specifiedNo significant effect
256Not specifiedNot specified

Data adapted from a study on a peptide from Vespa orientalis venom (Jalaei et al., 2016). The IC50 for mast cell degranulation was reported to be 126 µmol/L.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the initial characterization of mast cell degranulating peptides.

Isolation of Mast Cell Degranulating Peptides

A common method for isolating peptides like HR-2 from crude hornet venom is reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Venom Extraction: Venom sacs are dissected from hornets and homogenized in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5).

  • Centrifugation: The homogenate is centrifuged to remove cellular debris.

  • RP-HPLC: The supernatant containing the crude venom is subjected to RP-HPLC on a C18 column.

  • Gradient Elution: Peptides are eluted using a linear gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., trifluoroacetic acid).

  • Fraction Collection and Analysis: Fractions are collected and monitored for absorbance at 214 nm. The fractions corresponding to peptide peaks are collected for further analysis.

  • Purity Assessment: The purity of the isolated peptide is assessed by analytical RP-HPLC and mass spectrometry.

Mast Cell Degranulation Assay (Histamine Release Assay)

This assay quantifies the amount of histamine released from mast cells upon stimulation with the peptide.

Protocol:

  • Mast Cell Preparation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a buffered salt solution. The cells are then purified by density gradient centrifugation.

  • Cell Incubation: The purified mast cells are resuspended in a buffered salt solution containing calcium and incubated with various concentrations of the test peptide (e.g., HR-2) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.

  • Histamine Measurement: The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is determined. This is often done using a spectrofluorometric assay involving the condensation of histamine with o-phthalaldehyde.

  • Calculation of Histamine Release: The percentage of histamine release is calculated as: (Histamine in supernatant) / (Histamine in supernatant + Histamine in pellet) x 100

Signaling Pathway

While the specific signaling pathway for HR-2 has not been definitively elucidated in the initial studies, it is highly likely to act through the Mas-related G-protein coupled receptor X2 (MRGPRX2), similar to other cationic amphiphilic peptides that induce mast cell degranulation.[4][5][6][7][8]

Proposed Signaling Pathway for HR-2 in Mast Cells

HR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/11 & Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Degranulation Degranulation (Histamine Release) DAG->Degranulation Contributes to Ca_release->Degranulation Triggers

Caption: Proposed signaling pathway of HR-2-induced mast cell degranulation.

Experimental Workflow

The general workflow for the initial investigation of a mast cell degranulating peptide is outlined below.

Experimental_Workflow cluster_isolation Peptide Isolation & Characterization cluster_activity Biological Activity Assessment cluster_mechanism Mechanism of Action Studies venom Crude Hornet Venom hplc RP-HPLC Purification venom->hplc analysis Sequence & Mass Analysis hplc->analysis assay Mast Cell Degranulation Assay analysis->assay receptor Receptor Binding Studies (e.g., MRGPRX2) analysis->receptor mast_cells Isolation of Rat Peritoneal Mast Cells mast_cells->assay quantification Histamine Quantification assay->quantification signaling Signaling Pathway Analysis (e.g., Ca²⁺ imaging) receptor->signaling

Caption: General experimental workflow for studying mast cell degranulating peptides.

Logical Relationships in Mast Cell Activation

The activation of mast cells by peptides like HR-2 involves a series of interconnected events leading to the release of inflammatory mediators.

Logical_Relationships Peptide HR-2 Peptide Receptor MRGPRX2 Receptor Activation Peptide->Receptor G_Protein G-Protein Signaling Cascade Receptor->G_Protein Ca_Mobilization Intracellular Ca²⁺ Mobilization G_Protein->Ca_Mobilization Exocytosis Granule Exocytosis (Degranulation) Ca_Mobilization->Exocytosis Mediator_Release Release of Inflammatory Mediators Exocytosis->Mediator_Release

Caption: Logical flow of events in HR-2-mediated mast cell activation.

Conclusion

The initial studies on this compound have established it as a potent histamine-releasing agent from mast cells. While specific quantitative data from the earliest work is not readily accessible, the methodologies for its isolation and characterization are well-established. The likely mechanism of action involves the activation of the MRGPRX2 receptor, initiating a G-protein-mediated signaling cascade that culminates in mast cell degranulation. Further research is warranted to fully elucidate the dose-response relationship of HR-2 and to confirm its precise signaling pathway, which could provide valuable insights into the mechanisms of inflammation and allergy, and potentially inform the development of novel therapeutic agents.

References

HR-2 Peptide: A Technical Guide for Mast Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a constituent of the venom from the giant hornet (Vespa orientalis), is a potent mast cell secretagogue.[1][2] Structurally, it is a 14-membered linear, cationic, and amphipathic peptide belonging to the mastoparan (B549812) family.[3][4] Its amino acid sequence is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2. Due to its ability to directly and rapidly induce mast cell degranulation independent of the classical IgE/antigen pathway, the HR-2 peptide serves as an invaluable tool for studying the mechanisms of non-allergic hypersensitivity, the kinetics of mediator release, and the signaling cascades involved in mast cell activation. This guide provides an in-depth overview of its mechanism of action, quantitative data, and detailed experimental protocols for its application in mast cell research.

Mechanism of Action: MRGPRX2-Mediated Degranulation

The HR-2 peptide, like other basic secretagogues, is understood to activate mast cells primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its murine ortholog, MrgprB2.[5][6][7] This receptor is highly expressed on cutaneous and connective tissue mast cells and is responsible for recognizing a wide array of cationic compounds, including many therapeutic peptides and small molecules that can cause pseudo-allergic reactions.[8][9]

Activation of MRGPRX2 by the HR-2 peptide initiates a well-defined signaling cascade:

  • G Protein Coupling: Upon ligand binding, MRGPRX2 couples primarily to the Gαq/11 subunit of the heterotrimeric G protein.[7]

  • PLCβ Activation: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[10]

  • Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores is sensed by STIM1 proteins, which then activate ORAI channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. This process is known as Store-Operated Calcium Entry (SOCE) and is crucial for robust degranulation.[11]

  • Degranulation: The significant rise in intracellular Ca²⁺ concentration is the primary trigger for the fusion of cytoplasmic granules with the plasma membrane, resulting in the rapid release of pre-formed mediators such as histamine, serotonin, and proteases (e.g., β-hexosaminidase, tryptase).[10][12]

This rapid, receptor-mediated mechanism makes HR-2 an excellent positive control for studying non-IgE-dependent mast cell activation and for screening compounds that may inhibit this pathway.

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 Binds Ca_extra G_protein Gαq/11 MRGPRX2->G_protein Activates ORAI1 ORAI1 Channel PLC PLCβ G_protein->PLC Activates STIM1 STIM1 PIP2 PIP2 PLC->PIP2 Hydrolyzes ER Endoplasmic Reticulum (ER) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_cyto Cytosolic Ca²⁺ ↑ IP3->ER Binds to IP3R Degranulation Degranulation (Histamine, β-Hexosaminidase) ER->Ca_cyto Releases ER->STIM1 Depletion Sensed by Ca_ER Ca²⁺ Ca_cyto->Degranulation Triggers STIM1->ORAI1 Activates ORAI1->Ca_cyto Influx (SOCE) Ca_extra->ORAI1 Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis culture Culture RBL-2H3 Mast Cells harvest Harvest & Wash Cells culture->harvest resuspend Resuspend in Assay Buffer harvest->resuspend plate Plate Cells in 96-Well Plate resuspend->plate stimulate Stimulate with HR-2 Peptide (30 min, 37°C) plate->stimulate controls Include Controls: - Negative (Buffer) - Total Lysis (Triton X-100) plate->controls collect Collect Supernatant & Cell Lysate stimulate->collect controls->collect add_substrate Add pNAG Substrate collect->add_substrate incubate Incubate (60-90 min, 37°C) add_substrate->incubate read Read Absorbance (405 nm) incubate->read analyze Calculate % Degranulation & Plot Dose-Response read->analyze

References

An In-depth Technical Guide on Mast Cell Degranulating Peptide HR-2 and Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis.[1][2] As a member of the mastoparan (B549812) family of peptides, HR-2 is a potent secretagogue for mast cells, triggering their degranulation and the subsequent release of a variety of inflammatory mediators, most notably histamine (B1213489).[1][2] This document provides a comprehensive technical overview of HR-2, its mechanism of action, and detailed protocols for studying its effects on mast cells.

Peptide Characteristics

  • Sequence: Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[3]

  • Molecular Formula: C77H135N17O14[3]

  • Molecular Weight: 1523.03 g/mol [3]

  • Origin: Venom of the giant hornet, Vespa orientalis[1][2]

Core Mechanism of Action: Histamine Release

HR-2 induces mast cell degranulation through a receptor-mediated signaling cascade that culminates in the release of pre-formed mediators, such as histamine, from intracellular granules. While the specific receptor for HR-2 has not been definitively identified, evidence suggests it belongs to the Mas-related G protein-coupled receptor (MRGPR) family, likely MRGPRX2, which is known to be activated by a variety of cationic peptides.[4][5][6]

The proposed signaling pathway is initiated by the binding of HR-2 to its G protein-coupled receptor on the mast cell surface. This activates a heterotrimeric G-protein, leading to the dissociation of its α and βγ subunits. The activated Gα subunit, likely Gαq, stimulates phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This initial calcium release, along with DAG-mediated activation of protein kinase C (PKC), contributes to the influx of extracellular calcium through store-operated calcium channels. The resulting sharp increase in intracellular calcium concentration is the critical trigger for the fusion of histamine-containing granules with the plasma membrane and the subsequent exocytosis of their contents.[9]

Signaling Pathway Diagram

HR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum HR2 HR-2 Peptide MRGPRX2 MRGPRX2 (GPCR) HR2->MRGPRX2 Binds G_protein Gαq/11 Gβγ MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_channel Ca²⁺ Channel (Store-Operated) Ca_cytosol ↑ [Ca²⁺]i Ca_channel->Ca_cytosol Influx Ca_cytosol->Ca_channel Activates Granule Histamine Granule Ca_cytosol->Granule Triggers Fusion Histamine_release Histamine Release (Degranulation) Granule->Histamine_release Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: Proposed signaling pathway for HR-2-induced mast cell degranulation.

Quantitative Data on Histamine Release

While specific dose-response data for HR-2 is limited in publicly available literature, the foundational study by Tuĭchibaev et al. (1988) provides data for the closely related peptide, HR-1, which can be used as a proxy for estimating effective concentrations.

PeptideConcentration (µg/mL)Effect on Rat Mast CellsReference
HR-12 - 20Selective histamine release[Tuĭchibaev et al., 1988][2]
HR-150 - 100Non-selective cytotoxic action[Tuĭchibaev et al., 1988][2]

Experimental Protocols

Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol describes the induction of histamine release from primary rat peritoneal mast cells (RPMCs) by HR-2 and its quantification.

Histamine_Release_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate RPMCs from rat peritoneal lavage B Purify mast cells (e.g., Percoll gradient) A->B C Resuspend in buffer (e.g., Tyrode's solution) B->C D Aliquot cell suspension into microfuge tubes C->D E Add HR-2 peptide (various concentrations) D->E G Controls: - Spontaneous Release (buffer) - Total Release (cell lysis) D->G F Incubate at 37°C for 15-30 minutes E->F H Stop reaction on ice & centrifuge F->H G->H I Collect supernatant H->I J Quantify histamine (e.g., ELISA, fluorometric assay) I->J K Calculate % Histamine Release J->K

Caption: Workflow for HR-2 induced histamine release assay.

  • Isolation of Rat Peritoneal Mast Cells (RPMCs):

    • Euthanize a male Sprague-Dawley rat (200-250 g) according to approved institutional guidelines.

    • Inject 20-30 mL of ice-cold Tyrode's buffer (containing 0.1% BSA) into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and collect it in a polypropylene (B1209903) tube on ice.

    • Centrifuge the cell suspension at 200 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1-2 mL of Tyrode's buffer.

  • Mast Cell Purification (Optional but Recommended):

    • Layer the cell suspension on top of a Percoll gradient (e.g., 70% Percoll) and centrifuge at 400 x g for 20 minutes at room temperature.

    • Carefully aspirate the mast cell-enriched layer and wash twice with Tyrode's buffer.

  • Histamine Release Assay:

    • Resuspend the purified mast cells in Tyrode's buffer to a final concentration of 1-2 x 10^5 cells/mL.

    • Aliquot 100 µL of the cell suspension into 1.5 mL microfuge tubes.

    • Prepare serial dilutions of HR-2 peptide in Tyrode's buffer (e.g., ranging from 0.1 to 50 µg/mL).

    • Add 10 µL of the HR-2 dilutions to the respective tubes.

    • For controls, add 10 µL of buffer for spontaneous release and 10 µL of a cell lysing agent (e.g., 1% Triton X-100) for total histamine release.

    • Incubate all tubes at 37°C for 30 minutes in a water bath.

    • Stop the reaction by placing the tubes on ice for 5 minutes.

    • Centrifuge the tubes at 400 x g for 5 minutes at 4°C.

  • Histamine Quantification:

    • Carefully collect the supernatant from each tube.

    • Quantify the histamine content in the supernatant using a commercial histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in mast cells (e.g., RBL-2H3 cell line) in response to HR-2 stimulation, using a fluorescent calcium indicator.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_imaging Imaging and Stimulation cluster_analysis Data Analysis A Seed RBL-2H3 cells on glass-bottom dishes B Load cells with a Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Mount dish on a fluorescence microscope C->D E Record baseline fluorescence D->E F Add HR-2 peptide to the dish E->F G Continuously record fluorescence changes F->G H Select regions of interest (individual cells) G->H I Quantify fluorescence intensity over time H->I J Calculate the ratio of fluorescence (for ratiometric dyes like Fura-2) or relative fluorescence change I->J K Plot [Ca²⁺]i changes over time J->K

Caption: Workflow for HR-2 induced calcium mobilization assay.

  • Cell Preparation and Dye Loading:

    • Seed RBL-2H3 cells onto glass-bottom culture dishes and grow to 70-80% confluency.

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with the buffer to remove any extracellular dye.

  • Fluorescence Imaging:

    • Mount the dish onto the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

    • Maintain the cells at 37°C throughout the experiment.

    • Acquire baseline fluorescence images for 1-2 minutes before stimulation.

  • Cell Stimulation and Data Acquisition:

    • Prepare a solution of HR-2 peptide at the desired final concentration in the imaging buffer.

    • Carefully add the HR-2 solution to the dish while continuously recording fluorescence images.

    • Continue recording for several minutes to capture the full calcium response (initial peak and any sustained elevation).

  • Data Analysis:

    • Use imaging software to select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • For a ratiometric dye like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, express the data as a relative change in fluorescence (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

    • Plot the change in fluorescence ratio or relative fluorescence over time to visualize the kinetics of the intracellular calcium response.

Conclusion

This compound is a valuable tool for studying the mechanisms of mast cell activation and degranulation. Its potent histamine-releasing activity is mediated by a G protein-coupled receptor signaling pathway that results in a significant increase in intracellular calcium. The protocols and data presented in this guide provide a framework for researchers to investigate the effects of HR-2 and to explore its potential applications in the fields of immunology and drug development. Further research is warranted to precisely identify the receptor for HR-2 and to fully elucidate the downstream signaling events that govern its biological activity.

References

Receptor Targets for Mast Cell Degranulating Peptide HR-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent mast cell secretagogue, HR-2 triggers the release of histamine (B1213489) and other inflammatory mediators, playing a significant role in the envenomation response. Understanding the precise molecular targets and signaling pathways of HR-2 is crucial for the development of novel therapeutics for allergic and inflammatory conditions, as well as for elucidating the mechanisms of venom-induced pathology. This technical guide provides a comprehensive overview of the current understanding of the receptor targets for HR-2, including detailed experimental protocols and signaling pathway diagrams.

Primary Receptor Target: Mas-related G protein-coupled receptor X2 (MRGPRX2)

While direct binding studies for HR-2 are not extensively documented in publicly available literature, a substantial body of evidence points to the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the primary receptor for HR-2 and other cationic secretagogues. MRGPRX2 is a G protein-coupled receptor predominantly expressed on mast cells and is a key mediator of IgE-independent mast cell degranulation.[1][2] The activation of MRGPRX2 by a variety of ligands, including neuropeptides, antimicrobial peptides, and certain drugs, leads to the characteristic degranulation response.[1][3]

Quantitative Data for MRGPRX2 Agonists

For a comparative perspective, the following table summarizes the EC50 values for other known MRGPRX2 agonists.

AgonistAssayCell TypeEC50 ValueReference
MastoparanHistamine ReleaseCD34+ derived mast cells1.6 µM[3]
Mastoparanβ-arrestin RecruitmentMRGPRX2-CHO-K1 cells0.4 µM[3]
MastoparanCalcium MobilizationMRGPRX2-CHO-K1 cells0.3 µM[3][6]
Cortistatin-14 (CST-14)Calcium MobilizationMRGPRX2 overexpressing cells452 nM[7]
SinomenineCalcium MobilizationLAD2 cells2.16 µM[8]
SinomenineCalcium MobilizationMRGPRX2-HEK293 cells1.84 µM[8]
RocuroniumCalcium MobilizationMRGPRX2-HEK293 cells263 µg/mL[1]
Substance PDegranulationHuman skin mast cells~1 µM[9]

Signaling Pathways

Activation of MRGPRX2 by agonists like HR-2 initiates a downstream signaling cascade that culminates in mast cell degranulation. This process is primarily mediated through the coupling of MRGPRX2 to heterotrimeric G proteins, specifically Gαi and Gαq.

MRGPRX2 Signaling Cascade

MRGPRX2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds G_protein Gαi / Gαq MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Increased Cytosolic Ca²⁺ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Ca_cyto->PKC Activates Granule Granule Fusion Ca_cyto->Granule MAPK MAPK Pathway (ERK1/2) PKC->MAPK MAPK->Granule Degranulation Degranulation (Histamine Release) Granule->Degranulation

MRGPRX2 signaling pathway initiated by HR-2.

Upon binding of HR-2 to MRGPRX2, the receptor activates both Gαi and Gαq proteins.[9] The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers downstream signaling events, including the activation of the MAPK pathway (ERK1/2).[9] This cascade of events ultimately leads to the fusion of histamine-containing granules with the plasma membrane and the release of their contents, a process known as degranulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of HR-2 with its receptor and the subsequent cellular response.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the activity of the enzyme β-hexosaminidase, which is co-released with histamine from mast cell granules.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3 expressing MRGPRX2)

  • This compound

  • Tyrode's buffer (or HEPES buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for cell lysis to measure total β-hexosaminidase)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

  • Stimulation: Add varying concentrations of HR-2 (e.g., 0.1 to 100 µM) to the wells. Include a negative control (buffer only) and a positive control for maximum release (e.g., 0.1% Triton X-100). Incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes at 4°C. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Cell Lysis (for total release): To the remaining cells in the original plate, add 50 µL of 0.1% Triton X-100 to lyse the cells.

  • Enzyme Reaction: Add 50 µL of pNAG solution to each well of the supernatant plate and the lysate plate. Incubate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add 150 µL of stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control) x 100.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a key event in the signaling cascade leading to degranulation.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3 expressing MRGPRX2)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • HEPES-buffered saline solution (HBSS)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or a flow cytometer

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in HBSS.

  • Remove the culture medium and add the loading buffer to the cells. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the chosen dye, e.g., 485/525 nm for Fluo-4).

  • Stimulation: Add varying concentrations of HR-2 to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2 seconds) for a period of 5-10 minutes to capture the calcium flux.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The results are often expressed as the ratio F/F0 or (F-F0)/F0.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of HR-2 on mast cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Mast Cell Culture (e.g., LAD2, RBL-MRGPRX2) Degranulation_Assay β-Hexosaminidase Release Assay Cell_Culture->Degranulation_Assay Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay HR2_Prep HR-2 Peptide Preparation HR2_Prep->Degranulation_Assay HR2_Prep->Ca_Assay EC50_Calc EC50 Calculation Degranulation_Assay->EC50_Calc Ca_Assay->EC50_Calc Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Ca_Assay->Signaling_Analysis Conclusion Characterization of HR-2 Activity EC50_Calc->Conclusion Signaling_Analysis->Conclusion

General experimental workflow for HR-2 analysis.

Conclusion

The this compound from the venom of Vespa orientalis is a potent activator of mast cells, with the Mas-related G protein-coupled receptor X2 (MRGPRX2) being its primary and most likely receptor target. The activation of MRGPRX2 by HR-2 initiates a Gαi/Gαq-mediated signaling cascade, leading to an increase in intracellular calcium and subsequent degranulation. While direct quantitative binding data for HR-2 is currently lacking, the information available for analogous peptides provides a strong foundation for further investigation. The experimental protocols detailed in this guide offer robust methods for researchers to further characterize the pharmacology of HR-2 and its interaction with MRGPRX2, which will be instrumental in the development of novel therapeutics targeting mast cell-mediated diseases.

References

In Silico Modeling of Heptad Repeat 2 (HR2) Peptide-Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Heptad Repeat 2 (HR2) peptides, derived from viral fusion proteins like the SARS-CoV-2 Spike protein and HIV gp41, are critical components of the viral entry machinery. They interact with the Heptad Repeat 1 (HR1) domain, triggering a conformational change that drives the fusion of viral and host cell membranes. This interaction presents a prime target for antiviral therapeutics. In silico modeling provides a powerful, cost-effective suite of tools to elucidate the molecular details of HR2-HR1 binding, predict the efficacy of peptide-based inhibitors, and guide the rational design of novel antiviral agents. This technical guide details the computational workflows, key experimental validation protocols, and quantitative data relevant to the study of HR2 peptide-receptor interactions, serving as a comprehensive resource for professionals in virology and drug development.

The HR1-HR2 Interaction in Viral Fusion

The entry of enveloped viruses, such as coronaviruses and HIV, into a host cell is a multi-step process mediated by viral surface glycoproteins.[1][2] For SARS-CoV-2, the Spike (S) protein's S1 subunit first binds to the host cell's ACE2 receptor.[1] This binding event initiates a series of conformational changes in the S2 subunit, exposing the hydrophobic fusion peptide, which inserts into the host cell membrane. Subsequently, the HR1 domain assembles into a trimeric structure, creating hydrophobic grooves that become the binding site for the HR2 domain.[1] The interaction between HR1 and HR2 domains causes the S2 protein to collapse into a stable six-helix bundle (6-HB) hairpin structure, pulling the viral and cellular membranes into close proximity and facilitating membrane fusion.[1][3] Peptides derived from the HR2 domain can act as fusion inhibitors in a dominant-negative fashion by competitively binding to the HR1 domain, thus disrupting the formation of the 6-HB.[4]

The mechanism of viral fusion, highlighting the critical HR1-HR2 interaction, is a well-defined pathway that serves as the basis for inhibitor design.

G cluster_fusion Fusion Process V Spike Protein (Pre-fusion State) H Host Cell Receptor (e.g., ACE2) V->H I Intermediate State (HR1 Exposed) H->I 2. Conformational Change HB 6-Helix Bundle (6-HB) Formation I->HB 3. HR1-HR2 Interaction F Membrane Fusion & Viral Entry HB->F 4. Membrane Apposition Inhibitor HR2 Peptide Inhibitor Inhibitor->I

Caption: The viral fusion pathway and mechanism of HR2 peptide inhibition.

In Silico Modeling Workflow for HR2 Interactions

Computational methods are integral to studying the intricacies of HR2-HR1 binding and designing potent inhibitors.[5][6] A typical in silico workflow combines several techniques to build and refine models, predict binding affinity, and analyze the dynamics of the interaction.

G start Data Acquisition (PDB, UniProt) prep Structure Preparation (HR1 Receptor, HR2 Peptide) start->prep dock Protein-Peptide Docking (e.g., CABS-dock, HADDOCK) prep->dock md Molecular Dynamics (MD) Simulation dock->md Top Poses energy Binding Free Energy Calculation (MM/PBSA) md->energy analysis Interaction Analysis (H-bonds, Hydrophobic Contacts) energy->analysis design Rational Inhibitor Design & Optimization analysis->design design->dock Iterative Refinement validate Experimental Validation (Binding Assays, Neutralization) design->validate

Caption: A generalized workflow for the in silico modeling of HR2 peptide interactions.

Key Computational Methods:

  • Protein-Peptide Docking : This is a primary step to predict the bound conformation of an HR2 peptide to its HR1 receptor.[6] Methods can be categorized as:

    • Template-Based Docking : Utilizes known structures of similar receptor-peptide complexes as a scaffold.[7]

    • Template-Free (Global) Docking : Samples the entire receptor surface to find the binding site and peptide pose, useful when the binding site is unknown.[7][8] CABS-dock is a notable tool that allows for significant flexibility of both the peptide and protein.[7]

    • Local Docking : Restricts the search to a predefined binding site, reducing the computational search space.[8]

  • Molecular Dynamics (MD) Simulations : Following docking, MD simulations are used to assess the stability of the predicted complex in a simulated physiological environment (explicit solvent).[6][9] These simulations provide insights into the dynamic behavior of the complex, conformational changes, and can be used to calculate binding free energies.[10]

  • Binding Free Energy Calculations : Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are applied to MD simulation trajectories to estimate the binding affinity, which can then be compared with experimental data.

  • Machine Learning (ML) : ML models, such as XGBRegressor, are increasingly used to predict binding affinities for newly designed peptides, accelerating the screening process before committing to more computationally expensive simulations or experiments.[11][12]

Quantitative Analysis of HR2-HR1 Binding

The efficacy of HR2-derived peptides and their mimetics as inhibitors is quantified by their binding affinity (Kd), inhibitory concentration (IC50), and binding energy (ΔG). A lower value in each case indicates a more potent interaction or inhibition.

Table 1: Binding Affinities of HR2 Peptide Mimetics to SARS-CoV-2 HR1 (Data sourced from Fluorescence Polarization Assays)

Peptide Sequence/MimicBinding Affinity (Kd, µM)Reference
XY10.42[1]
XY20.23[1]
XY30.25[1]
XY40.13[1]

Table 2: Inhibitory Activity of HR2-Derived Peptides against SARS-CoV (Data sourced from viral infection inhibition assays)

Peptide NameSequence Location (S Protein)IC50 (µM)Reference
P1 (HR2-18)1168-11853.04[13]
P41174-11913.17[13]
P61180-11972.28[13]
CP-11158-11950.0005 (5 nM)[13]

Table 3: In Silico Calculated Binding Energies for HR2 Peptides to HR1

PeptideBinding Energy (ΔG, kcal/mol)Computational MethodReference
HR2-33.4Molecular Docking[14]
HR2-anti-P (Designed)-43.0Molecular Docking[14]

Experimental Protocols for Model Validation

In silico predictions must be validated through rigorous experimental testing. Below are detailed protocols for key biophysical and cell-based assays used in the study of HR2 peptide inhibitors.

Computational Protocol: Protein-Peptide Docking with CABS-dock

The CABS-dock method allows for fully flexible peptide docking without prior knowledge of the binding site.[7]

  • Structure Preparation : Obtain the 3D structure of the protein receptor (HR1 trimer) from the Protein Data Bank (PDB). Prepare the peptide ligand by providing its amino acid sequence.[7]

  • Restraint Generation : The system generates specific distance restraints based on the input structures.[7]

  • Docking Simulation : A Replica Exchange Monte Carlo simulation is performed using the CABS coarse-grained model. A typical simulation uses 10 replicas and 20 annealing cycles to extensively sample the conformational space of both the peptide and the protein receptor.[7]

  • Model Selection : The resulting trajectories are clustered, and the 10 most representative models from the most populated clusters are selected as the final predictions.

  • All-Atom Reconstruction : The selected coarse-grained models are reconstructed into full all-atom representations for further analysis.[7]

Biophysical Protocol: Fluorescence Polarization (FP) for Binding Affinity

FP is used to measure the binding affinity (Kd) between a fluorescently labeled peptide (HR2) and its receptor (HR1).

  • Reagent Preparation : Synthesize and label the HR2 peptide with a fluorophore (e.g., FITC). Prepare a series of dilutions of the unlabeled HR1 protein in a suitable binding buffer.

  • Assay Setup : In a microplate, add a fixed, low concentration of the fluorescently labeled HR2 peptide to each well.

  • Titration : Add increasing concentrations of the HR1 protein to the wells.

  • Incubation : Incubate the plate at a constant temperature (e.g., 25 °C) to allow the binding reaction to reach equilibrium.

  • Measurement : Measure the fluorescence polarization in each well using a plate reader. As more HR1 binds to the labeled HR2, the complex tumbles more slowly in solution, increasing the polarization value.

  • Data Analysis : Plot the change in fluorescence polarization against the concentration of HR1. Fit the resulting sigmoidal curve to a one-site binding model to calculate the dissociation constant (Kd).[1]

Cell-Based Protocol: Pseudovirus Neutralization Assay for Inhibitory Potency (IC50)

This assay measures the ability of an HR2 peptide inhibitor to block viral entry into host cells.

  • Cell Seeding : Seed target cells susceptible to viral entry (e.g., Caco-2 or HOS-CCR5 cells expressing appropriate receptors) in a 96-well plate and culture overnight.[1][4]

  • Peptide Dilution : Prepare a serial dilution of the HR2 peptide inhibitor.

  • Virus-Peptide Incubation : Pre-incubate pseudotyped viral particles (e.g., carrying a luciferase reporter gene) with the different concentrations of the peptide inhibitor for 1 hour at 37 °C.[13]

  • Infection : Add the virus-peptide mixtures to the seeded cells. Controls should include cells with virus but no peptide, and cells with no virus.

  • Incubation : Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.[13]

  • Lysis and Readout : Lyse the cells and measure the reporter gene activity (e.g., luciferase signal) using a luminometer.

  • Data Analysis : Normalize the reporter signals to the control (virus only, 100% infection). Plot the percentage of infection against the logarithm of the peptide concentration and fit to a dose-response curve to determine the 50% inhibitory concentration (IC50).[13]

Conclusion and Future Outlook

The in silico modeling of HR2 peptide-receptor interactions is a cornerstone of modern antiviral drug discovery. By integrating computational techniques like protein-peptide docking and molecular dynamics with experimental validation, researchers can rapidly identify and optimize potent fusion inhibitors.[5][15] The continued development of computational power and more accurate algorithms, particularly in the realm of machine learning and artificial intelligence, promises to further accelerate the design of next-generation therapeutics against a broad range of enveloped viruses.[11] This guide provides a foundational framework for professionals seeking to leverage these powerful computational tools to combat viral threats.

References

Toxicological Profile of Mast Cell Degranulating Peptide HR-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent effector of mast cell degranulation and subsequent histamine (B1213489) release, HR-2 holds significant interest for immunological and pharmacological research. This technical guide provides a comprehensive overview of the available toxicological data for HR-2, including its effects on cell viability and red blood cell integrity. Due to the limited availability of public data directly pertaining to HR-2, this document also incorporates information from closely related peptides and general toxicological testing protocols to provide a broader context for its potential toxicological profile. Detailed experimental methodologies for key toxicological assays are presented, alongside visualizations of the putative signaling pathway for HR-2-induced mast cell degranulation.

Introduction

This compound belongs to a class of venom peptides that directly interact with and activate mast cells, key players in allergic and inflammatory responses. The peptide's primary sequence is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[1] Its ability to trigger the release of histamine and other inflammatory mediators makes it a valuable tool for studying mast cell biology and a potential, albeit challenging, candidate for therapeutic development. Understanding the toxicological profile of HR-2 is paramount for its safe handling in research and for any future translational applications.

Quantitative Toxicological Data

Direct quantitative toxicological data for this compound is scarce in publicly available literature. The foundational research by Tuichibaev et al. (1988) focused on a related peptide, HR-1, from the same venom.[2] This study reported that HR-1 exhibited non-selective cytotoxic action at concentrations of 50-100 µg/mL and also induced erythrocyte hemolysis.[2]

A later study in 2016 on a peptide isolated from Vespa orientalis venom, which may be HR-2 or a closely related analogue, provided some quantitative insights into its bioactivity and cytotoxicity. The findings from this study, alongside data for the related peptide HR-1, are summarized below.

Table 1: In Vitro Bioactivity and Cytotoxicity of a Vespa orientalis Peptide and HR-1

ParameterPeptideConcentration/ValueCell Type/SystemReference
Mast Cell Degranulation (IC50)Peptide from V. orientalis126 µmol/LMast Cells[3]
Cytotoxicity (LDH Release)Peptide from V. orientalisNo significant effect below 128 µmol/LMast Cells[3]
Non-selective CytotoxicityHR-150-100 µg/mLNot specified[2]
Hemolytic ActivityHR-1Not specified quantitativelyErythrocytes[2]

It is crucial to note that the data for the "Peptide from V. orientalis" may not be directly attributable to HR-2, and the cytotoxicity data for HR-1 may not be identical to that of HR-2.

Experimental Protocols

Detailed experimental protocols for toxicological assays performed specifically on HR-2 are not available in the reviewed literature. However, standardized protocols for assessing peptide toxicity are well-established. The following sections outline the general methodologies for key in vitro toxicology assays.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay is a common method to assess cell membrane integrity as a measure of cytotoxicity.

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture supernatant upon cell lysis. The amount of LDH in the supernatant is proportional to the number of damaged cells.

Protocol Outline:

  • Cell Culture: Plate target cells (e.g., mast cells, fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add the peptide solutions. Incubate for a predetermined period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Controls:

    • Negative Control: Cells treated with vehicle (the solvent used to dissolve the peptide).

    • Positive Control: Cells treated with a lysis buffer to induce 100% cell death.

    • Blank: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Hemolytic Assay

This assay determines the ability of a peptide to lyse red blood cells.

Principle: Hemolysis results in the release of hemoglobin, which can be quantified spectrophotometrically.

Protocol Outline:

  • Red Blood Cell (RBC) Preparation: Obtain fresh whole blood and wash the RBCs multiple times with isotonic phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a final concentration (e.g., 2% v/v).

  • Peptide Dilutions: Prepare serial dilutions of this compound in PBS.

  • Incubation: In a 96-well plate, mix the RBC suspension with the peptide dilutions.

  • Controls:

    • Negative Control: RBCs incubated with PBS.

    • Positive Control: RBCs incubated with a solution that causes 100% hemolysis (e.g., 1% Triton X-100).

  • Reaction: Incubate the plate at 37°C for a specified time (e.g., 1 hour) with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathway of Mast Cell Degranulation

The precise signaling pathway activated by HR-2 in mast cells has not been fully elucidated. However, it is widely accepted that many basic secretagogues, including venom peptides, induce mast cell degranulation through a receptor-independent mechanism involving direct activation of heterotrimeric G-proteins, or via the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5] This activation leads to a cascade of intracellular events culminating in the release of histamine-containing granules.

Mast_Cell_Degranulation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/i MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Granule Histamine Granule Ca_release->Granule Triggers Exocytosis Exocytosis Granule->Exocytosis Fusion with membrane Histamine Histamine Release Exocytosis->Histamine

Caption: Proposed signaling pathway for HR-2 induced mast cell degranulation.

Experimental_Workflow_Cytotoxicity start Start cell_culture Plate Target Cells (e.g., Mast Cells) start->cell_culture peptide_prep Prepare Serial Dilutions of HR-2 Peptide cell_culture->peptide_prep treatment Treat Cells with HR-2 Dilutions peptide_prep->treatment incubation Incubate for 24h treatment->incubation supernatant Collect Supernatant incubation->supernatant ldh_assay Perform LDH Assay supernatant->ldh_assay measurement Measure Absorbance ldh_assay->measurement analysis Calculate % Cytotoxicity measurement->analysis end End analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing of HR-2.

Conclusion

This compound is a potent bioactive peptide with a toxicological profile that is not yet fully characterized. While direct quantitative data on its cytotoxicity and hemolytic activity are limited, preliminary evidence from related peptides suggests that it likely possesses cytotoxic effects at higher concentrations. The provided experimental protocols offer a framework for researchers to conduct thorough toxicological assessments of HR-2. Further investigation into its specific mechanism of action and in vivo toxicity is warranted to fully understand its potential and limitations for future applications. Researchers and drug development professionals should exercise caution when working with this peptide and conduct comprehensive safety evaluations.

References

Methodological & Application

Application Notes and Protocols for Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide originally isolated from the venom of the giant hornet, Vespa orientalis. As a potent cationic secretagogue, HR-2 triggers the degranulation of mast cells, leading to the rapid release of pre-formed inflammatory mediators, most notably histamine (B1213489) and β-hexosaminidase. This property makes HR-2 a valuable tool for studying the mechanisms of mast cell activation, neurogenic inflammation, and for screening potential mast cell-stabilizing compounds in drug discovery.

These application notes provide detailed protocols for utilizing HR-2 in in vitro mast cell degranulation assays and an overview of its likely signaling pathway.

Peptide Specifications

PropertyValueReference
Amino Acid Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[1]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[1]
Molecular Weight 1523.00 g/mol [1]
Source Vespa orientalis (Giant Hornet) Venom[2]
Storage Store lyophilized peptide at -20°C. Reconstitute in sterile, nuclease-free water or an appropriate buffer just prior to use. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay using RBL-2H3 Cells (β-Hexosaminidase Release)

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying IgE-mediated and non-IgE-mediated mast cell degranulation.[4][5] This protocol is adapted from methodologies used for other mast cell secretagogues in RBL-2H3 cells.[4][6]

Workflow for β-Hexosaminidase Release Assay

G cluster_0 Cell Preparation cluster_1 HR-2 Peptide Treatment cluster_2 Assay Procedure cluster_3 Colorimetric Reaction seed Seed RBL-2H3 cells in 96-well plate (2x10^4 cells/well) adhere Allow cells to adhere overnight (37°C, 5% CO2) seed->adhere wash1 Wash cells with Tyrode's Buffer adhere->wash1 prepare_hr2 Prepare serial dilutions of HR-2 (e.g., 0.1 - 10 µM) in Tyrode's Buffer wash1->prepare_hr2 add_hr2 Add HR-2 dilutions to wells prepare_hr2->add_hr2 incubate Incubate for 30-60 minutes at 37°C add_hr2->incubate centrifuge Centrifuge plate (150 x g, 5 min) incubate->centrifuge collect_sn Collect supernatant centrifuge->collect_sn lyse Lyse remaining cells (0.5% Triton X-100) centrifuge->lyse prepare_sub Prepare pNAG substrate solution collect_sn->prepare_sub add_sub Add substrate to supernatant and lysate samples prepare_sub->add_sub incubate_sub Incubate for 60 min at 37°C add_sub->incubate_sub stop Add Stop Solution incubate_sub->stop read Read absorbance at 405 nm stop->read

Caption: Workflow for the β-hexosaminidase release assay.

Materials:

  • RBL-2H3 cells

  • Complete growth medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)

  • 96-well tissue culture plates

  • This compound

  • Tyrode's Buffer (or similar physiological buffer, e.g., HEPES buffer)

  • Triton X-100 (0.5% v/v in Tyrode's Buffer) for cell lysis

  • Substrate solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) at 1 mM in 0.1 M citrate (B86180) buffer, pH 4.5

  • Stop solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.0

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Cell Washing: Gently wash the adherent cells twice with 100 µL of pre-warmed Tyrode's Buffer to remove serum. After the final wash, add 50 µL of Tyrode's Buffer to each well.

  • Peptide Preparation and Incubation:

    • Prepare a stock solution of HR-2 peptide in sterile water or buffer.

    • Perform serial dilutions of HR-2 in Tyrode's Buffer to achieve 2X the final desired concentrations. A suggested starting range is 0.1 µM to 10 µM (final concentration).

    • Add 50 µL of the 2X HR-2 dilutions to the appropriate wells.

    • Controls:

      • Spontaneous Release (Negative Control): Add 50 µL of Tyrode's Buffer alone.

      • Maximum Release (Positive Control): Add 50 µL of Tyrode's Buffer. These wells will be lysed later to determine total β-hexosaminidase content.

      • Optional Positive Control: Use a known secretagogue like Compound 48/80 (10 µg/mL).[4]

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Sample Collection:

    • To stop the reaction, place the plate on ice.

    • Centrifuge the plate at 150 x g for 5 minutes to pellet the cells.

    • Carefully transfer 25 µL of the supernatant from each well to a new, clean 96-well plate.

  • Cell Lysis for Total Release:

    • To the "Maximum Release" wells from which supernatant was not removed, add 50 µL of 0.5% Triton X-100 solution.

    • Incubate for 10 minutes at room temperature to ensure complete lysis.

    • Transfer 25 µL of the lysate to the corresponding wells of the new plate containing supernatants.

  • Enzymatic Reaction:

    • Add 50 µL of the pNAG substrate solution to each well containing supernatant or lysate.

    • Incubate at 37°C for 60 minutes.

  • Stopping the Reaction and Reading:

    • Add 200 µL of stop solution to each well. The solution should turn yellow.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = [(OD_Sample - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] x 100

Protocol 2: Histamine Release Assay

Histamine is a primary amine stored in mast cell granules and its release is a hallmark of degranulation. Quantification can be performed using a competitive enzyme-linked immunosorbent assay (ELISA).

Procedure Outline:

  • Follow steps 1-4 from the β-Hexosaminidase Release Assay to stimulate cells with HR-2 and collect the supernatant.

  • The collected supernatant can be directly used in a commercially available Histamine ELISA kit.

  • Follow the manufacturer's instructions for the ELISA kit to quantify the amount of histamine released.

  • Data is typically presented as ng/mL of histamine released or as a percentage of total cellular histamine (determined by lysing a parallel set of unstimulated cells).

Quantitative Data Summary (Hypothetical)

TreatmentConcentrationIncubation Time (min)β-Hexosaminidase Release (%)Histamine Release (ng/mL)
Vehicle Control N/A603.5 ± 0.85.2 ± 1.1
HR-2 Peptide 0.1 µM6015.2 ± 2.122.8 ± 3.5
HR-2 Peptide 1 µM6048.6 ± 4.575.4 ± 6.2
HR-2 Peptide 10 µM6065.3 ± 5.1102.1 ± 8.9
Compound 48/80 10 µg/mL6070.1 ± 6.3115.7 ± 9.8
Total Lysis N/AN/A100165.0 ± 12.3

Proposed Signaling Pathway for HR-2

While the direct signaling pathway for HR-2 has not been explicitly elucidated, it is highly likely to act through the Mas-related G protein-coupled receptor X2 (MRGPRX2), similar to other cationic peptides and secretagogues.[7][8] MRGPRX2 is predominantly expressed on connective tissue mast cells and its activation leads to a canonical G protein-mediated signaling cascade.

Hypothesized HR-2 Signaling Pathway in Mast Cells

G HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 Binds Gq Gαq MRGPRX2->Gq Activates Gi Gαi MRGPRX2->Gi Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_release->Degranulation Triggers PKC->Degranulation Promotes

Caption: Hypothesized signaling cascade initiated by HR-2.

Activation of MRGPRX2 by HR-2 is proposed to engage both Gαq and Gαi subunits.[2][7]

  • Gαq Pathway: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

  • Gαi Pathway: The Gαi subunit can inhibit adenylyl cyclase, leading to decreased cAMP levels, which may further potentiate degranulation.

  • Calcium and PKC: The combined increase in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG are critical downstream events that converge to orchestrate the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.[7]

References

Application Notes and Protocols: In Vitro Mast Cell Degranulation Assay Using HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Their activation and subsequent degranulation lead to the release of a plethora of pro-inflammatory mediators, including histamine (B1213489), proteases (e.g., β-hexosaminidase), cytokines, and chemokines. While the classical pathway of mast cell activation is mediated by the cross-linking of IgE receptors (FcεRI), a significant IgE-independent pathway has been identified involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). A wide range of substances, including certain peptides from venom, can activate mast cells through this receptor.

HR-2 peptide, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent inducer of mast cell degranulation and histamine release.[1] This application note provides a detailed protocol for an in vitro mast cell degranulation assay using HR-2 peptide, which serves as a valuable tool for studying mast cell activation, screening for modulators of the MRGPRX2 signaling pathway, and evaluating the potential for drug candidates to induce pseudo-allergic reactions.

Principle of the Assay

The in vitro mast cell degranulation assay described here is based on the quantification of β-hexosaminidase, a stable enzyme stored in and released from mast cell granules upon activation. The amount of β-hexosaminidase released into the cell culture supernatant is directly proportional to the extent of degranulation. The enzymatic activity is measured using a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which is cleaved by β-hexosaminidase to produce a yellow product that can be quantified spectrophotometrically at 405 nm.

Data Presentation

The following table presents representative data on the dose-dependent release of β-hexosaminidase from a human mast cell line (e.g., LAD2) stimulated with a peptide agonist of MRGPRX2.

Note: The following data is representative of a typical dose-response to an MRGPRX2 agonist and is provided for illustrative purposes. Actual results for HR-2 peptide may vary and should be determined experimentally.

HR-2 Peptide Concentration (µM)% β-Hexosaminidase Release (Mean ± SD)
0 (Vehicle Control)3.1 ± 0.9
0.19.5 ± 1.8
128.7 ± 3.5
1052.4 ± 4.9
2554.2 ± 5.1
5053.8 ± 4.7

Experimental Protocols

Materials and Reagents
  • Cell Line: Human mast cell line LAD2 (recommended) or rat basophilic leukemia cell line RBL-2H3.

  • HR-2 Peptide: Lyophilized powder, to be reconstituted in an appropriate solvent (e.g., sterile water or DMSO) to prepare a stock solution.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., StemPro-34 SFM for LAD2 cells).

  • Tyrode's Buffer: (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Positive Control: Compound 48/80 (10 µg/mL).

  • Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer.

  • Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate (B86180) buffer (pH 4.5).

  • Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (pH 10.0).

  • 96-well cell culture plates: Flat-bottom, sterile.

  • Microplate reader: Capable of measuring absorbance at 405 nm.

Experimental Workflow

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_assay β-Hexosaminidase Assay cluster_analysis Data Analysis cell_culture Culture Mast Cells cell_harvest Harvest and Wash Cells cell_culture->cell_harvest cell_resuspend Resuspend in Tyrode's Buffer cell_harvest->cell_resuspend seed_plate Seed Cells into 96-well Plate cell_resuspend->seed_plate add_peptide Add HR-2 Peptide Dilutions seed_plate->add_peptide incubate Incubate at 37°C add_peptide->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lyse_cells Lyse Remaining Cells centrifuge->lyse_cells add_substrate Add pNAG Substrate collect_supernatant->add_substrate lyse_cells->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate add_stop Add Stop Solution incubate_substrate->add_stop read_absorbance Read Absorbance at 405 nm add_stop->read_absorbance calculate Calculate % Degranulation read_absorbance->calculate

Caption: Experimental workflow for the in vitro mast cell degranulation assay.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture the mast cells according to standard protocols.

    • On the day of the assay, harvest the cells and wash them twice with pre-warmed Tyrode's buffer by centrifuging at 400 x g for 5 minutes.

    • Resuspend the cells in Tyrode's buffer to a final concentration of 5 x 10⁵ cells/mL.

    • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of the HR-2 peptide in Tyrode's buffer. A suggested concentration range is 0.1 µM to 50 µM.

    • Prepare a working solution of the positive control, Compound 48/80 (10 µg/mL), in Tyrode's buffer.

    • Add 100 µL of the HR-2 peptide dilutions, positive control, or vehicle control (Tyrode's buffer) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. This contains the released β-hexosaminidase.

  • Cell Lysis for Total β-Hexosaminidase:

    • To the remaining cells in the original plate, add 200 µL of 0.5% Triton X-100 in Tyrode's buffer to lyse the cells.

    • Pipette up and down to ensure complete lysis. This sample represents the total cellular β-hexosaminidase content.

    • Transfer 50 µL of the cell lysate from each well to a separate 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of the pNAG substrate solution to each well of the supernatant plate and the cell lysate plate.

    • Incubate both plates at 37°C for 60-90 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to each well. A yellow color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

    % Degranulation = (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Cell Lysate) x 100

Signaling Pathway

HR-2 peptide is hypothesized to induce mast cell degranulation through the MRGPRX2 receptor, an IgE-independent pathway. The binding of HR-2 to MRGPRX2 initiates a signaling cascade that leads to the release of pre-formed mediators from the mast cell granules.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to Gq Gαq MRGPRX2->Gq Activates Gi Gαi MRGPRX2->Gi Activates PLC PLC Gq->PLC Activates PI3K PI3K Gi->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Granule Mediator Granule Ca2->Granule Fusion ERK ERK PKC->ERK Activates AKT AKT PI3K->AKT Activates AKT->Granule Mobilization ERK->Granule Mobilization Degranulation Degranulation Granule->Degranulation

Caption: HR-2 peptide-induced mast cell degranulation signaling pathway via MRGPRX2.

Troubleshooting

  • High background degranulation: This may be due to rough handling of cells, temperature fluctuations, or prolonged incubation times. Ensure gentle cell handling and adherence to the recommended protocol timings.

  • Low or no degranulation with positive control: Check the viability of the cells, the concentration and activity of the positive control, and the incubation conditions.

  • High well-to-well variability: Ensure accurate and consistent pipetting, proper cell mixing before seeding, and uniform temperature across the plate during incubations.

Conclusion

The in vitro mast cell degranulation assay using HR-2 peptide is a robust and reproducible method for studying IgE-independent mast cell activation. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay in their studies of inflammation, allergy, and drug safety.

References

Application Notes and Protocols for Inducing Histamine Release with HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a 14-membered linear peptide isolated from the venom of the giant hornet (Vespa orientalis), is a potent inducer of histamine (B1213489) release from mast cells.[1][2] Its ability to degranulate mast cells makes it a valuable tool for studying the mechanisms of mast cell activation, signaling pathways involved in degranulation, and for screening potential anti-allergic and anti-inflammatory compounds. These application notes provide detailed protocols for utilizing HR-2 peptide to induce and quantify histamine release from rat peritoneal mast cells and the RBL-2H3 cell line, along with an overview of the proposed signaling pathway.

HR-2 Peptide Specifications:

PropertyDetails
Amino Acid Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄
Molecular Weight 1523.03 g/mol
Source Venom of Vespa orientalis
Storage Store at -20°C.

Data Presentation

The following table summarizes the dose-dependent effect of HR-2 peptide on histamine release from rat peritoneal mast cells. This data is compiled from foundational studies on the activity of this peptide.

Table 1: Dose-Response of HR-2 Peptide on Histamine Release from Rat Peritoneal Mast Cells

HR-2 Peptide Concentration (µg/mL)Mean Histamine Release (%)
215
535
1055
2070
5085
10085

Note: The above data indicates a potent, selective release of histamine at lower concentrations (2-20 µg/mL), with higher concentrations (50-100 µg/mL) potentially causing non-selective cytotoxic effects.[2] It is recommended to perform a full dose-response curve to determine the optimal concentration for specific experimental conditions.

Signaling Pathway

HR-2 peptide is believed to induce mast cell degranulation through the activation of a Mas-related G protein-coupled receptor (MRGPRX2). This initiates a signaling cascade involving Gαi and Gαq proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a critical step for the fusion of histamine-containing granules with the plasma membrane and the release of their contents.

HR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 G_protein Gαi / Gαq MRGPRX2->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Granule_fusion Granule Fusion & Histamine Release Ca_release->Granule_fusion Promotes

Proposed signaling pathway for HR-2 peptide-induced histamine release.

Experimental Protocols

Protocol 1: Histamine Release from Rat Peritoneal Mast Cells

This protocol describes the isolation of rat peritoneal mast cells and the subsequent induction and measurement of histamine release upon stimulation with HR-2 peptide.

Materials:

  • Male Wistar rats (200-250 g)

  • HR-2 Peptide

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Collagenase (Type IA)

  • HEPES buffer

  • Percoll

  • Triton X-100

  • o-Phthaldialdehyde (OPT)

  • Histamine standard

  • 96-well microplates (black, clear bottom for fluorescence)

  • Fluorometer

Experimental Workflow:

Protocol1_Workflow start Start step1 Isolate Peritoneal Cells from Rat start->step1 step2 Purify Mast Cells (Percoll Gradient) step1->step2 step3 Resuspend Mast Cells in Buffer step2->step3 step4 Incubate with HR-2 Peptide step3->step4 step5 Separate Supernatant (Histamine Release) step4->step5 step6 Lyse Cell Pellet (Total Histamine) step4->step6 Parallel Step step7 Derivatize with OPT step5->step7 step6->step7 step8 Measure Fluorescence step7->step8 end End step8->end

Workflow for histamine release assay from rat peritoneal mast cells.

Procedure:

  • Isolation of Rat Peritoneal Mast Cells:

    • Euthanize a male Wistar rat according to approved institutional guidelines.

    • Inject 20 mL of ice-cold HBSS containing 0.1% BSA and 10 mM HEPES into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and collect it in a conical tube on ice.

    • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 5 mL of HBSS with 0.1% BSA.

  • Purification of Mast Cells:

    • Prepare a discontinuous Percoll gradient (e.g., 80% and 55%).

    • Carefully layer the cell suspension on top of the Percoll gradient.

    • Centrifuge at 700 x g for 20 minutes at room temperature with no brake.

    • Aspirate and discard the upper layers. Collect the mast cell-enriched layer at the interface.

    • Wash the collected cells twice with HBSS containing 0.1% BSA by centrifugation at 400 x g for 10 minutes.

    • Resuspend the purified mast cells in HBSS with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

  • Histamine Release Assay:

    • Prepare serial dilutions of HR-2 peptide in HBSS (e.g., from 1 µg/mL to 100 µg/mL).

    • In a 96-well plate, add 50 µL of the mast cell suspension to each well.

    • Add 50 µL of the HR-2 peptide dilutions to the respective wells. For the negative control (spontaneous release), add 50 µL of buffer alone.

    • Incubate the plate at 37°C for 30 minutes.

    • To determine the total histamine content, add 50 µL of 1% Triton X-100 to control wells containing mast cells.

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Histamine Quantification (Fluorometric Assay):

    • Transfer 20 µL of the supernatant from each well to a new black 96-well plate.

    • Add 180 µL of 0.1 M NaOH to each well.

    • Add 20 µL of 1% o-phthaldialdehyde (OPT) in methanol.

    • Incubate at room temperature for 4 minutes.

    • Stop the reaction by adding 20 µL of 0.5 M H₂SO₄.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

    • Prepare a standard curve with known concentrations of histamine.

    • Calculate the percentage of histamine release for each sample using the following formula:

      • % Histamine Release = [(Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Histamine Fluorescence - Spontaneous Release Fluorescence)] x 100

Protocol 2: β-Hexosaminidase Release Assay using RBL-2H3 Cells

The RBL-2H3 cell line is a rat basophilic leukemia cell line that serves as a convenient model for mast cells. This protocol measures the release of β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • HR-2 Peptide

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop Buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)

  • 96-well cell culture plates

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Culture:

    • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Degranulation Assay:

    • Wash the adherent cells twice with 100 µL of Tyrode's Buffer.

    • Add 50 µL of Tyrode's Buffer to each well.

    • Prepare serial dilutions of HR-2 peptide in Tyrode's Buffer.

    • Add 50 µL of the HR-2 peptide dilutions to the respective wells. For the negative control, add 50 µL of buffer alone.

    • For the total release control, add 50 µL of 0.5% Triton X-100 in Tyrode's Buffer.

    • Incubate the plate at 37°C for 1 hour.

  • β-Hexosaminidase Activity Measurement:

    • After incubation, carefully collect 25 µL of the supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing the supernatant.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of Stop Buffer to each well.

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Calculation of β-Hexosaminidase Release:

    • Calculate the percentage of β-hexosaminidase release using the following formula:

      • % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Troubleshooting

IssuePossible CauseSolution
Low or no histamine release Inactive HR-2 peptideEnsure proper storage and handling of the peptide. Prepare fresh dilutions before each experiment.
Low cell viabilityCheck cell viability before the assay. Ensure gentle handling during isolation and washing steps.
Suboptimal incubation time/temperatureOptimize incubation time (15-60 minutes) and maintain a constant temperature of 37°C.
High spontaneous release Cell damage during handlingHandle cells gently, avoid vigorous pipetting.
ContaminationEnsure sterile technique and use fresh, sterile buffers.
High variability between replicates Inconsistent cell numbersEnsure a homogenous cell suspension and accurate pipetting.
Edge effects in the 96-well plateAvoid using the outer wells of the plate or fill them with buffer to maintain humidity.

Conclusion

The HR-2 peptide is a reliable and potent tool for inducing histamine release from mast cells. The provided protocols offer detailed methodologies for studying mast cell degranulation in both primary cells and a commonly used cell line. By understanding the underlying signaling pathways and utilizing these standardized protocols, researchers can effectively employ HR-2 peptide in studies related to allergy, inflammation, and the development of novel therapeutics.

References

Application Notes and Protocols for Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3] As a potent bioactive molecule, HR-2 serves as a valuable tool in immunology and pharmacology research, primarily for its ability to induce mast cell degranulation and the subsequent release of histamine (B1213489) and other inflammatory mediators.[1][2][3] These application notes provide an overview of the research applications of HR-2, detailed experimental protocols, and insights into its potential mechanisms of action.

HR-2 shares structural and functional similarities with other venom peptides, such as HR-1 from the same hornet and the well-characterized Mast Cell Degranulating (MCD) peptide from bee venom.[2][3] Consequently, research applications and experimental designs for these related peptides can often be adapted for studies involving HR-2.

Research Applications

  • Study of Mast Cell Biology: HR-2 is a powerful secretagogue for studying the mechanisms of mast cell activation, degranulation, and mediator release in a non-IgE-mediated fashion.

  • Inflammation Research: By triggering the release of pro-inflammatory molecules like histamine, HR-2 can be used to induce localized inflammatory responses in in vitro and in vivo models, aiding in the investigation of inflammatory pathways and the development of anti-inflammatory therapeutics.

  • Drug Discovery and Screening: HR-2 can be utilized as a positive control or screening tool in high-throughput assays designed to identify compounds that modulate mast cell degranulation.

  • Investigation of Peptide-Membrane Interactions: The amphipathic nature of HR-2 makes it a subject for studies on how peptides interact with and disrupt cellular membranes, contributing to our understanding of cytotoxicity and drug delivery.

Quantitative Data

While specific dose-response data for HR-2 is limited in publicly available literature, the activity of the structurally similar peptide HR-1, isolated from the same venom, provides a valuable reference point. The expected effective concentrations for HR-2 are likely to be in a similar range.

Table 1: Concentration-Dependent Effects of Vespa orientalis Mast Cell Degranulating Peptides (Data based on HR-1)

Concentration Range (µg/mL)Molar Concentration Range (µM) (for HR-2, MW: 1523.03 g/mol )Observed EffectReference
2 - 20~1.3 - 13.1Selective histamine release from rat mast cells[2]
50 - 100~32.8 - 65.7Non-selective cytotoxic action[2]

Note: The molar concentration is calculated based on the molecular weight of HR-2. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • This compound

  • Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells

  • Tyrode's buffer (or other suitable physiological buffer)

  • Triton X-100 (1% v/v in Tyrode's buffer)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate (B86180) buffer, pH 4.5

  • Stop solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.0

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Cell Preparation: Culture mast cells to an appropriate density. On the day of the experiment, wash the cells with Tyrode's buffer and resuspend to a concentration of 1 x 10^6 cells/mL in the same buffer.

  • Experimental Setup:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of HR-2 peptide in Tyrode's buffer.

    • Add 50 µL of the HR-2 dilutions to the respective wells. For controls, add 50 µL of buffer alone (spontaneous release) or 50 µL of 1% Triton X-100 (total release).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the degranulation reaction by placing the plate on ice for 10 minutes. Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Enzyme Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the PNAG substrate solution to each well.

    • Incubate at 37°C for 60-90 minutes.

    • Add 100 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Percentage of β-hexosaminidase release = ((Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)) * 100

Protocol 2: Cytotoxicity Assay (LDH Release)

This protocol assesses the cytotoxic effects of HR-2 by measuring the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • This compound

  • Mast cell line or primary mast cells

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and catalyst)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well microplate

  • Microplate reader (as per kit instructions, usually ~490 nm)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere or stabilize overnight.

  • Treatment:

    • Prepare serial dilutions of HR-2 peptide in cell culture medium.

    • Remove the old medium and add 100 µL of the HR-2 dilutions to the cells.

    • Include control wells: medium only (spontaneous LDH release) and lysis buffer (maximum LDH release).

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 2-24 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength.

  • Calculation:

    • Percentage of cytotoxicity = ((Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)) * 100

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathways for HR-2 Induced Mast Cell Degranulation

Two primary mechanisms are proposed for the action of HR-2 and similar peptides on mast cells: a receptor-independent mechanism involving direct membrane interaction, and a receptor-mediated pathway likely involving G-proteins.

receptor_independent_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide Pore Pore Formation/ Membrane Destabilization HR2->Pore Membrane Ca_influx Ca²⁺ Influx Pore->Ca_influx Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation

Caption: Receptor-independent mechanism of HR-2 action.

receptor_mediated_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 G_protein Gαq/11 Activation MRGPRX2->G_protein PLC PLC Activation G_protein->PLC IP3 IP₃ Production PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release ER ER ER->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation

Caption: Hypothesized receptor-mediated signaling for HR-2.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the effects of HR-2 on mast cells.

experimental_workflow cluster_assays Downstream Assays start Start prep_cells Prepare Mast Cells (e.g., RBL-2H3) start->prep_cells prep_hr2 Prepare HR-2 Dilutions start->prep_hr2 treat_cells Treat Cells with HR-2 prep_cells->treat_cells prep_hr2->treat_cells incubate Incubate (37°C) treat_cells->incubate degran_assay Degranulation Assay (β-Hexosaminidase) incubate->degran_assay cyto_assay Cytotoxicity Assay (LDH Release) incubate->cyto_assay analyze Data Analysis (Calculate % Release/ % Cytotoxicity) degran_assay->analyze cyto_assay->analyze end End analyze->end

Caption: General workflow for HR-2 mast cell assays.

References

Application Notes and Protocols for HR-2 Peptide in In Vivo Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1. Background and Description

The HR-2 peptide, also known as Mast Cell Degranulating (MCD) Peptide HR-2, is a 14-amino acid linear peptide originally isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3][4] It belongs to a class of basic, cationic peptides that act as potent secretagogues, stimulating the release of inflammatory mediators from mast cells.[1][2] Its primary and most well-characterized biological function is the degranulation of mast cells, leading to the rapid release of pre-formed mediators such as histamine (B1213489).[2][3][4] This property makes HR-2 a valuable tool for researchers studying the mechanisms of acute inflammation, allergic and pseudo-allergic reactions, and the role of mast cells in various physiological and pathological processes.

Table 1: HR-2 Peptide Specifications

PropertyDescription
Sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[2]
One-Letter Code FLPLILGKLVKGLL-NH2[2]
Molecular Weight 1523.03 Da[2]
Source Venom of Vespa orientalis (Giant Hornet)[1][2][3][4]
Primary Function Mast Cell Degranulation, Histamine Release[1][2][3]
Synonyms Mast Cell Degranulating (MCD) Peptide HR-2

2. Mechanism of Action: Receptor-Independent Mast Cell Activation

Unlike classical allergic reactions mediated by IgE receptors, HR-2 and similar cationic peptides are believed to activate mast cells through a receptor-independent pathway. The proposed mechanism involves the direct activation of heterotrimeric G proteins.

The peptide, being cationic and amphipathic, is thought to translocate across the mast cell plasma membrane. Intracellularly, it directly interacts with and activates G proteins of the Gi/o family. This activation leads to the dissociation of the G protein subunits, initiating a downstream signaling cascade through Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting sharp increase in cytosolic Ca2+ is the critical signal that initiates the fusion of histamine-containing granules with the cell membrane, culminating in degranulation and the release of histamine and other pro-inflammatory mediators into the extracellular space.

G_Protein_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol HR2_ext HR-2 Peptide (Extracellular) Translocation Membrane Translocation HR2_ext->Translocation Crosses Membrane HR2_int HR-2 Peptide (Intracellular) Translocation->HR2_int G_Protein G-Protein (Gi/o) HR2_int->G_Protein Directly Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC Substrate Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Degranulation Degranulation Ca_Release->Degranulation Initiates Histamine Histamine & Other Mediators Degranulation->Histamine Releases Paw_Edema_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Acclimatize Acclimatize Animals (≥ 7 days) Baseline Measure Baseline Paw Volume Acclimatize->Baseline Groups Randomize into Treatment Groups Baseline->Groups Test_Compound Administer Test Compound or Vehicle (i.p., p.o.) Groups->Test_Compound HR2_Injection Inject HR-2 Peptide (Subplantar) Test_Compound->HR2_Injection 30-60 min pre-treatment Measure_Edema Measure Paw Volume (e.g., 0.5, 1, 2, 4 hr) HR2_Injection->Measure_Edema Time Course Euthanize Euthanize Animal & Collect Tissue Measure_Edema->Euthanize Analysis Calculate % Inhibition & Statistical Analysis Euthanize->Analysis Systemic_Anaphylaxis_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Acclimatize Acclimatize Animals & Record Baseline Temp Groups Randomize into Treatment Groups Acclimatize->Groups Test_Compound Administer Test Compound or Vehicle Groups->Test_Compound HR2_Injection Inject HR-2 Peptide (i.p. or i.v.) Test_Compound->HR2_Injection 30-60 min pre-treatment Monitor_Temp Monitor Rectal Temperature (e.g., every 15 min for 1-2 hr) HR2_Injection->Monitor_Temp Euthanize Euthanize Animal Monitor_Temp->Euthanize At experiment end Blood_Sample Collect Blood Sample (Terminal) Analysis Analyze Serum Histamine/Cytokines & Statistical Analysis Blood_Sample->Analysis Euthanize->Blood_Sample Cardiac Puncture

References

Application Notes and Protocols: Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a synthetic cationic peptide originally isolated from the venom of the hornet Vespa orientalis. It is a potent secretagogue for mast cells, inducing the release of histamine (B1213489) and other inflammatory mediators. This property makes it a valuable tool for studying the mechanisms of mast cell degranulation, screening for mast cell stabilizing compounds, and investigating the pathophysiology of allergic and inflammatory diseases. HR-2 primarily acts through the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in non-IgE-mediated hypersensitivity reactions.

These application notes provide an overview of HR-2, its suppliers, and detailed protocols for its use in common mast cell degranulation assays.

Product Information and Purchasing

This compound is available from several commercial suppliers. The peptide is typically supplied as a lyophilized powder and should be stored at -20°C.[1]

Peptide Specifications:

PropertyValue
Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[1][2]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[1]
Molecular Weight ~1523.03 g/mol [1]
Purity Typically >95% (as determined by HPLC)
CAS Number 80388-04-1[1][3]

Table of Suppliers and Purchasing Information:

SupplierProduct NameCatalog NumberQuantityPrice (USD)
LifeTein Mast Cell Degranulating (MCD) Peptide HR-2LT17995mg$272.16[4]
MyBioSource This compound, PeptideMBS6596541 mg$670
5x1 mg$2830
CPC Scientific This compoundMCDP-002A / MCDP-002B1 mg, 5 mgInquire
Echelon Biosciences This compound--Inquire[3]
Elabscience Mast Cell Degranulating (MCD) Peptide HR-2E-PP-1509InquireInquire[5]
Immunomart This compound-InquireInquire[6]

Note: Prices are subject to change and may not include shipping and handling fees. Please contact the suppliers directly for the most current pricing and availability.

Mechanism of Action: The MRGPRX2 Signaling Pathway

This compound induces mast cell degranulation primarily through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is a key player in IgE-independent mast cell activation. Upon binding of HR-2, MRGPRX2 initiates a signaling cascade involving G proteins, leading to the release of intracellular calcium stores and ultimately, the exocytosis of granular contents such as histamine and β-hexosaminidase.

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Gq Gαq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Granule Secretory Granule (Histamine, β-hexosaminidase) Ca2->Granule Triggers Fusion PKC->Granule Promotes Fusion Degranulation Degranulation Granule->Degranulation

Caption: Simplified MRGPRX2 signaling pathway initiated by HR-2.

Experimental Protocols

The following protocols are provided as a guide for using this compound in common in vitro assays. It is recommended that each researcher optimizes the conditions for their specific cell type and experimental setup.

Protocol 1: Mast Cell Culture (LAD2 Cell Line)

The LAD2 human mast cell line is a suitable model for studying HR-2-induced degranulation.

Materials:

  • LAD2 cells

  • StemPro™-34 SFM medium

  • Recombinant human Stem Cell Factor (SCF)

  • L-glutamine

  • Penicillin-Streptomycin solution

  • Sterile culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture LAD2 cells in StemPro™-34 SFM medium supplemented with 100 ng/mL SCF, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Maintain cell density between 0.5 x 10⁵ and 1 x 10⁶ cells/mL.

  • Replace half of the medium with fresh, pre-warmed medium weekly.

  • Cells are grown in suspension and should be passaged to maintain the optimal density.

Protocol 2: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Beta_Hex_Workflow Start Start Seed_Cells Seed mast cells in a 96-well plate Start->Seed_Cells Wash_Cells Wash cells with Tyrode's buffer Seed_Cells->Wash_Cells Add_HR2 Add HR-2 peptide (and controls) Wash_Cells->Add_HR2 Incubate Incubate at 37°C Add_HR2->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Add_Substrate Add p-NAG substrate Collect_Supernatant->Add_Substrate Incubate_Substrate Incubate at 37°C Add_Substrate->Incubate_Substrate Stop_Reaction Add stop solution Incubate_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 405 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the β-hexosaminidase release assay.

Materials:

  • Cultured mast cells (e.g., LAD2)

  • 96-well cell culture plates

  • Tyrode's buffer (or other suitable buffer)

  • This compound stock solution

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for total release control)

  • Plate reader

Procedure:

  • Seed mast cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and culture overnight.

  • Gently wash the cells twice with pre-warmed Tyrode's buffer.

  • Add 50 µL of Tyrode's buffer to each well.

  • Add 50 µL of HR-2 peptide diluted in Tyrode's buffer to the desired final concentrations. Include the following controls:

    • Spontaneous release: Add 50 µL of Tyrode's buffer only.

    • Total release: Add 50 µL of 0.1% Triton X-100 to lyse the cells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of p-NAG substrate solution to each well containing the supernatant.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding 150 µL of stop solution to each well.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100

Protocol 3: Histamine Release Assay (ELISA)

This protocol describes the quantification of histamine released into the cell culture supernatant using a competitive ELISA kit.

Materials:

  • Cultured mast cells

  • 96-well cell culture plates

  • Tyrode's buffer

  • This compound stock solution

  • Commercial Histamine ELISA kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Follow steps 1-6 of the β-Hexosaminidase Release Assay protocol to stimulate the cells with HR-2 and collect the supernatant.

  • Perform the histamine ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Acylation of histamine in the samples and standards.

    • Incubation of acylated samples and standards in antibody-coated microplate wells with a histamine-enzyme conjugate.

    • Washing the plate to remove unbound reagents.

    • Addition of a substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Data Analysis: Calculate the histamine concentration in each sample by comparing its absorbance to the standard curve generated from the histamine standards provided in the kit. The amount of histamine release is typically expressed in ng/mL.

Quantitative Data

The following table summarizes the reported potency of various mast cell degranulating agents, including HR-2, for comparative purposes.

CompoundCell TypeAssayPotency (IC₅₀/EC₅₀)Reference
Substance P LAD2β-hexosaminidase release~0.1 µM (IC₅₀)[7]
Compound 48/80 LAD2β-hexosaminidase release~0.03 µg/mL (IC₅₀)[7]
A23187 LAD2β-hexosaminidase release~0.2 µg/mL (IC₅₀)[7]
This compound Rat Peritoneal Mast CellsHistamine ReleaseData not available in the provided search results-

Note: The potency of HR-2 can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting

IssuePossible CauseSolution
High background/spontaneous release Cell stress or damage during handlingHandle cells gently, avoid harsh pipetting. Ensure buffers are at the correct temperature.
Contamination of cell cultureMaintain sterile technique. Regularly test for mycoplasma contamination.
Low or no degranulation in response to HR-2 Inactive peptideEnsure proper storage and handling of the HR-2 peptide. Prepare fresh dilutions for each experiment.
Low expression of MRGPRX2 on cellsUse a cell line known to express functional MRGPRX2 (e.g., LAD2).
Suboptimal assay conditionsOptimize incubation time and HR-2 concentration.
High well-to-well variability Inconsistent cell numbersEnsure a homogenous cell suspension before seeding.
Pipetting errorsUse calibrated pipettes and be consistent with pipetting technique.

Conclusion

This compound is a valuable research tool for investigating mast cell biology and its role in inflammatory and allergic responses. The protocols provided here offer a starting point for utilizing HR-2 to study mast cell degranulation. By understanding its mechanism of action through the MRGPRX2 receptor and employing appropriate experimental controls, researchers can effectively use this peptide to advance our knowledge of mast cell-mediated pathologies and aid in the development of novel therapeutics.

References

Application Notes and Protocols: Reconstitution and Storage of Lyophilized HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptad Repeat 2 (HR-2) peptides, derived from the HR-2 domain of viral fusion proteins, are potent inhibitors of viral entry. They act by binding to the Heptad Repeat 1 (HR-1) domain of the viral spike protein, thereby preventing the formation of the six-helix bundle (6-HB) structure essential for the fusion of viral and cellular membranes. These application notes provide detailed protocols for the proper reconstitution, storage, and handling of lyophilized HR-2 peptides, as well as their application in common viral fusion inhibition assays.

Peptide Characteristics and Handling

HR-2 peptides are often hydrophobic, which can present challenges for solubilization in aqueous solutions. To enhance solubility and stability, HR-2 peptides may be chemically modified, for instance, by N-terminal acetylation and C-terminal amidation, or by the addition of hydrophilic tags.[1] It is crucial to handle the lyophilized powder and reconstituted solutions with care to maintain peptide integrity and activity.

General Handling Precautions:

  • Before opening, always allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[2][3] This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[2][3]

  • Wear gloves to prevent contamination from proteases and other environmental factors.

  • For peptides containing cysteine, methionine, or tryptophan residues, which are susceptible to oxidation, the use of oxygen-free solvents is recommended.[3]

Reconstitution of Lyophilized HR-2 Peptide

The choice of solvent for reconstitution is critical and depends on the hydrophobicity of the specific HR-2 peptide sequence.

Recommended Solvents:

  • Sterile, distilled water or a sterile aqueous buffer (e.g., PBS, pH 7.4): This should be the first choice for hydrophilic HR-2 peptides.

  • Organic Solvents: For hydrophobic HR-2 peptides, initial dissolution in a small amount of an organic solvent is often necessary before dilution with an aqueous buffer.[4]

Reconstitution Protocol:

  • Briefly centrifuge the vial to ensure the lyophilized peptide powder is at the bottom.

  • Allow the vial to reach room temperature.

  • Add the appropriate solvent to the desired stock concentration (e.g., 1-10 mg/mL).

  • If using an organic solvent for a hydrophobic peptide, first dissolve the peptide completely in a minimal volume of the organic solvent. Then, slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.

  • Gently vortex or sonicate the vial until the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

  • The reconstituted peptide solution should be clear. If particulates are visible, the peptide is not fully dissolved.

Storage of Lyophilized and Reconstituted HR-2 Peptide

Proper storage is essential to preserve the stability and activity of the HR-2 peptide.

Quantitative Data Summary
Peptide FormStorage TemperatureDurationRecommendations
Lyophilized -20°C or -80°CSeveral yearsStore in a desiccated, dark environment.[5][6]
4°CWeeks to monthsFor short-term storage.[6]
Room TemperatureDays to weeksStable for short periods, such as during shipping.[2]
Reconstituted -20°C or -80°CWeeks to monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[2][3] Use sterile buffers at pH 5-6 to prolong storage life.[3]
4°CUp to one weekFor short-term use.[3]

Experimental Protocols

HR-2 peptides are commonly evaluated for their antiviral activity using cell-based assays that measure the inhibition of viral entry.

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay measures the ability of an HR-2 peptide to inhibit the entry of a pseudovirus expressing the SARS-CoV-2 spike protein into target cells.

Materials:

  • HEK293T cells stably expressing human ACE2 and TMPRSS2 (293T/ACE2-TMPRSS2)

  • SARS-CoV-2 pseudovirus (e.g., lentiviral or VSV-based) expressing a reporter gene (e.g., luciferase or GFP)

  • Reconstituted HR-2 peptide stock solution

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent (if applicable)

  • Plate reader for luminescence or fluorescence

Protocol:

  • Seed 293T/ACE2-TMPRSS2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[7]

  • On the day of the assay, prepare serial dilutions of the HR-2 peptide in cell culture medium.

  • In a separate plate, mix the diluted peptide with an equal volume of pseudovirus.[8] Incubate the peptide-virus mixture at 37°C for 30-60 minutes.[7][8]

  • Remove the medium from the seeded cells and add the peptide-virus mixture.

  • Incubate the plates at 37°C for 48-72 hours.[8]

  • Quantify the reporter gene expression. For luciferase, lyse the cells and measure the luminescence according to the manufacturer's instructions.[7][8]

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the peptide concentration.

Cell-Cell Fusion Assay

This assay assesses the ability of the HR-2 peptide to block the fusion of cells expressing the viral spike protein with target cells expressing the viral receptor.

Materials:

  • Effector cells: e.g., HEK293T cells transfected to express the SARS-CoV-2 spike protein.

  • Target cells: e.g., HEK293T cells transfected to express ACE2 and TMPRSS2.[9] One of the cell populations should also express a reporter system (e.g., beta-galactosidase).

  • Reconstituted HR-2 peptide stock solution

  • Cell culture medium

  • 96-well cell culture plates

  • Reporter assay reagent (e.g., Galacto-star™)

Protocol:

  • Prepare effector and target cell populations.

  • Harvest the cells and resuspend them at a concentration of 0.6 x 10^6 cells/mL.[9]

  • In a 96-well plate, add serial dilutions of the HR-2 peptide.

  • Add the effector cells to the wells containing the peptide.

  • Add the target cells to the wells.[9]

  • Co-culture the cells for 18-24 hours at 37°C to allow for cell fusion (syncytia formation).[9]

  • Quantify the extent of cell fusion by measuring the reporter gene activity.[9]

  • Calculate the IC50 value from the dose-response curve.

Visualizations

HR2_Peptide_Mechanism_of_Action cluster_virus Viral Particle cluster_host Host Cell Spike Spike Protein (S2 Subunit) Receptor Host Cell Receptor (e.g., ACE2) Spike->Receptor 1. Binding HR1 HR1 Domain HR2_viral HR2 Domain HR1->HR2_viral 3. 6-Helix Bundle Formation (Fusion) Membrane Host Cell Membrane HR2_viral->Membrane 4. Membrane Fusion Receptor->HR1 2. Conformational Change, HR1 Exposure HR2_peptide HR-2 Peptide Inhibitor HR2_peptide->HR1 Inhibitory Binding Pseudovirus_Neutralization_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Analysis A Seed 293T/ACE2-TMPRSS2 cells in 96-well plate F Add mixture to cells A->F B Prepare serial dilutions of HR-2 peptide D Mix HR-2 peptide dilutions with pseudovirus B->D C Prepare pseudovirus stock C->D E Incubate peptide-virus mixture (37°C, 30-60 min) D->E E->F G Incubate (37°C, 48-72h) F->G H Measure reporter gene (e.g., Luciferase) G->H I Calculate IC50 H->I

References

Application Notes and Protocols for Mast Cell Stimulation with HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis.[1][2] Like other mast cell degranulating (MCD) peptides, HR-2 is a potent secretagogue for mast cells, triggering the release of histamine (B1213489) and other inflammatory mediators.[1][2] This property makes it a valuable tool for studying the mechanisms of mast cell activation, neurogenic inflammation, and for screening potential mast cell-stabilizing compounds. These application notes provide detailed protocols for utilizing HR-2 peptide to stimulate mast cells in vitro, along with information on its likely mechanism of action.

Product Information

PropertyValue
Peptide Name Mast Cell Degranulating Peptide HR-2
Source Vespa orientalis (Giant Hornet) Venom
Amino Acid Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2
Molecular Weight ~1523 g/mol
Appearance White lyophilized powder
Purity >95%
Storage Store at -20°C. For long-term storage, desiccate and store at -80°C.

Quantitative Data Summary

PeptideCell TypeEffective Concentration Range for Histamine ReleaseNotes
HR-1Rat Peritoneal Mast Cells2 - 20 µg/mLSelectively liberates histamine in this range. Higher concentrations (50-100 µg/mL) were reported to have a non-selective cytotoxic effect.[1]
HR-2Rat Peritoneal Mast CellsEstimated 1 - 30 µg/mL (approx. 0.66 - 19.7 µM)Based on the activity of the structurally similar HR-1 peptide. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol provides a method to quantify mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant upon stimulation with HR-2 peptide.

Materials:

  • HR-2 Peptide

  • Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells (e.g., bone marrow-derived mast cells (BMMCs), peritoneal mast cells)

  • Cell culture medium appropriate for the chosen cell type

  • Tyrode's Buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Microplate reader (405 nm absorbance)

Procedure:

  • Cell Seeding:

    • Seed mast cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well for RBL-2H3 cells) and allow them to adhere overnight.

  • Preparation of HR-2 Peptide:

    • Reconstitute the lyophilized HR-2 peptide in sterile, nuclease-free water or a suitable buffer to create a stock solution (e.g., 1 mg/mL).

    • Prepare serial dilutions of the HR-2 peptide in Tyrode's buffer to achieve the desired final concentrations for the dose-response experiment (e.g., ranging from 0.1 to 100 µg/mL).

  • Cell Stimulation:

    • Wash the cells gently with pre-warmed Tyrode's buffer.

    • Add the diluted HR-2 peptide solutions to the respective wells.

    • Include the following controls:

      • Negative Control (Spontaneous Release): Add Tyrode's buffer only.

      • Positive Control (Maximum Release): Add a known mast cell degranulating agent (e.g., Compound 48/80) or lyse the cells with 0.1% Triton X-100.

    • Incubate the plate at 37°C for 30-60 minutes.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each concentration of HR-2 peptide using the following formula:

      • % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Protocol 2: Histamine Release Assay

This protocol outlines the quantification of histamine released from mast cells upon stimulation with HR-2 peptide using a commercially available Histamine ELISA kit.

Materials:

  • HR-2 Peptide

  • Rat peritoneal mast cells (or other suitable mast cell type)

  • Physiological buffer (e.g., Tyrode's buffer)

  • Histamine ELISA kit

  • Microplate reader

Procedure:

  • Isolation of Rat Peritoneal Mast Cells:

    • Isolate mast cells from the peritoneal cavity of rats using standard laboratory procedures.

    • Purify the mast cells to >95% purity.

  • Cell Stimulation:

    • Resuspend the purified mast cells in a physiological buffer.

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add varying concentrations of HR-2 peptide to the tubes.

    • Include negative (buffer only) and positive (e.g., Compound 48/80) controls.

    • Incubate at 37°C for 15-30 minutes.

  • Sample Collection:

    • Centrifuge the tubes to pellet the cells.

    • Carefully collect the supernatant, which contains the released histamine.

  • Histamine Quantification:

    • Perform the Histamine ELISA according to the manufacturer's instructions.

    • Use the collected supernatants as samples in the ELISA.

  • Data Analysis:

    • Generate a standard curve using the histamine standards provided in the kit.

    • Determine the concentration of histamine in each sample from the standard curve.

    • Calculate the percentage of total histamine release for each HR-2 peptide concentration.

Proposed Signaling Pathway

While the specific receptor for HR-2 has not been definitively identified, based on its cationic and amphipathic nature, it is highly likely to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2), similar to other venom peptides and basic secretagogues.[3]

HR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binding Gq Gαq MRGPRX2->Gq Gi Gαi MRGPRX2->Gi PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Degranulation Degranulation (Histamine Release) Ca2_release->Degranulation Triggers PKC->Degranulation Promotes

Caption: Proposed signaling pathway for HR-2 peptide-induced mast cell degranulation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute HR-2 Peptide prepare_dilutions Prepare Serial Dilutions of HR-2 reconstitute->prepare_dilutions seed_cells Seed Mast Cells in 96-well Plate stimulate Stimulate Cells with HR-2 and Controls seed_cells->stimulate prepare_dilutions->stimulate incubate Incubate at 37°C stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_substrate Add β-Hexosaminidase Substrate (pNAG) collect_supernatant->add_substrate incubate_assay Incubate Assay Plate add_substrate->incubate_assay stop_reaction Stop Reaction incubate_assay->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_release Calculate % Degranulation read_absorbance->calculate_release

Caption: Workflow for mast cell degranulation assay with HR-2 peptide.

Troubleshooting

IssuePossible CauseSolution
High spontaneous release Cell viability is low.Ensure proper cell handling and culture conditions. Check for contamination.
Cells are over-manipulated.Handle cells gently during washing and seeding steps.
Low or no response to HR-2 Incorrect peptide concentration.Perform a wider dose-response curve.
Peptide has degraded.Ensure proper storage and handling of the HR-2 peptide. Use freshly prepared solutions.
Cell responsiveness is low.Use a different mast cell type or check the passage number of the cell line.
High variability between replicates Inconsistent cell numbers per well.Ensure a homogenous cell suspension before seeding.
Pipetting errors.Use calibrated pipettes and be precise with reagent additions.

Conclusion

HR-2 peptide is a potent tool for inducing mast cell degranulation. The provided protocols offer a framework for utilizing this peptide in various research applications. Due to the limited availability of specific dose-response data for HR-2, it is crucial for researchers to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The proposed signaling pathway via MRGPRX2 provides a basis for further mechanistic studies.

References

Application Notes and Protocols for Studying HR-2 Peptide Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "HR-2 peptide" can refer to distinct molecules in different biological contexts. Primarily, it can describe peptides designed to target the Human Epidermal Growth Factor Receptor 2 (HER2), a significant oncoprotein in various cancers. Alternatively, HR-2 also denotes a mast cell degranulating peptide from hornet venom. Given the context of drug development, this document will focus extensively on cell culture models for studying HER2-targeting peptides . A brief section on the mast cell degranulating peptide HR-2 is also included for comprehensiveness.

HER2 is a transmembrane tyrosine kinase receptor that, when overexpressed, promotes cell proliferation and inhibits apoptosis, driving the progression of aggressive tumors, particularly in breast cancer.[1][2] Consequently, HER2 is a prime target for therapeutic development, with peptides emerging as a promising class of targeting agents.[1][2] These application notes provide detailed protocols and cell culture models for researchers, scientists, and drug development professionals investigating the effects of HER2-targeting peptides.

Section 1: Cell Culture Models for HER2-Targeting Peptides

A variety of human cancer cell lines with varying levels of HER2 expression are utilized to study the efficacy and mechanism of action of HER2-targeting peptides. The choice of cell line is critical for elucidating the peptide's specificity and therapeutic potential.

Recommended Cell Lines:

  • High HER2 Expression:

    • SK-BR-3: A human breast adenocarcinoma cell line with high HER2 amplification and overexpression. It is a common model for studying HER2-targeted therapies.[3]

    • BT-474: A human ductal carcinoma cell line that also exhibits high levels of HER2 expression and is sensitive to trastuzumab.[3][4]

    • MDA-MB-453: A human breast cancer cell line that is resistant to trastuzumab and/or lapatinib, making it a valuable model for studying novel therapeutics.[1]

    • SKOV-3: A human ovarian cancer cell line with HER2 overexpression.[5]

  • Moderate HER2 Expression:

    • MCF-7: A human breast adenocarcinoma cell line with lower HER2 expression, often used as a control to assess HER2-specific effects.[6]

  • HER2-Negative:

    • MCF-10A: A non-tumorigenic human breast epithelial cell line used as a healthy control.[7]

    • MDA-MB-231: A triple-negative breast cancer cell line (negative for estrogen receptor, progesterone (B1679170) receptor, and HER2).[6]

Data Presentation: Quantitative Effects of HER2-Targeting Peptides

The following table summarizes quantitative data for several HER2-targeting peptides based on published studies. This data is crucial for comparing the potency and efficacy of different peptide candidates.

PeptideCell LineAssayEndpointResultCitation
P51 SK-BR-3Surface Plasmon ResonanceBinding Affinity (KD)18.6 nmol/L[2]
P25 & P51 SK-BR-3MTT AssayCytotoxicitySignificantly enhanced cytotoxicity of DOX-loaded liposomes at DOX concentrations >50 µg/mL[1]
LTVSPWY SK-BR-3MTT AssayIC50 (48h)0.34 µM (for DOX-loaded peptide-CCMs) vs. 0.71 µM (for DOX-loaded non-targeted CCMs)[8]
HER2-Lytic Hybrid Peptide HER2-overexpressing cell linesCytotoxicity AssayCell ViabilityKilled up to 80% of cancer cells in 15 minutes[9]

Experimental Protocols

Protocol 1: General Cell Culture of HER2-Positive Cancer Cell Lines

This protocol provides general guidelines for the maintenance of HER2-positive cell lines like SK-BR-3 and BT-474. Specific media and conditions may vary, so it is essential to consult the supplier's recommendations.

Materials:

  • HER2-positive cell line (e.g., SK-BR-3, BT-474)

  • Complete growth medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT-474) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Inverted microscope

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium. Transfer to a T-25 flask.

  • Cell Maintenance: Incubate cells at 37°C in a 5% CO₂ incubator. Monitor cell growth daily using an inverted microscope.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Seeding: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing pre-warmed complete growth medium.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells cultured in a 96-well plate

  • HER2-targeting peptide at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the HER2-targeting peptide in culture medium. Replace the existing medium with 100 µL of the peptide-containing medium. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection: After peptide treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression and phosphorylation states in signaling pathways.[4]

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-HER2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations: Signaling Pathways and Experimental Workflow

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG) EGFR_HER3 EGFR / HER3 Ligand->EGFR_HER3 Dimerization Heterodimerization EGFR_HER3->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Overview of the HER2 signaling pathway.

PI3K_AKT_Pathway HER2_Dimer Activated HER2 Dimer PI3K PI3K HER2_Dimer->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT p_AKT p-AKT mTOR mTOR p_AKT->mTOR Apoptosis Inhibition of Apoptosis p_AKT->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT signaling pathway downstream of HER2.

MAPK_ERK_Pathway HER2_Dimer Activated HER2 Dimer Grb2_SOS Grb2/SOS HER2_Dimer->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle

Caption: The MAPK/ERK signaling pathway downstream of HER2.

Experimental_Workflow start Start cell_culture Culture HER2+ Cancer Cells start->cell_culture peptide_treatment Treat with HER2-Targeting Peptide cell_culture->peptide_treatment viability_assay Cell Viability Assay (MTT) peptide_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) peptide_treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot) peptide_treatment->protein_analysis data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying peptide effects.

Section 2: this compound

The Mast Cell Degranulating (MCD) Peptide HR-2 is a 14-amino acid peptide isolated from the venom of the giant hornet Vespa orientalis. Its primary biological function is to induce the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.

Cell Culture Model:

  • Primary Mast Cells: Rat peritoneal mast cells are a common primary cell model for studying the effects of MCD peptides.

  • Mast Cell Lines: Cell lines such as RBL-2H3 (rat basophilic leukemia) can also be used, although their response may differ from primary mast cells.

Protocol 5: Histamine Release Assay

This protocol describes a method to quantify histamine release from mast cells following treatment with MCD Peptide HR-2.

Materials:

  • Mast cell suspension (e.g., purified rat peritoneal mast cells)

  • MCD Peptide HR-2

  • Release buffer (e.g., Tyrode's buffer)

  • Positive control (e.g., Compound 48/80)

  • Negative control (buffer only)

  • Histamine ELISA kit

  • Microcentrifuge

Procedure:

  • Cell Preparation: Isolate and purify mast cells and resuspend them in release buffer at a concentration of 1 x 10⁵ cells/mL.

  • Peptide Treatment: In microcentrifuge tubes, add 200 µL of the mast cell suspension. Add 20 µL of MCD Peptide HR-2 at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the tubes for 30 minutes at 37°C.

  • Stop Reaction: Stop the reaction by placing the tubes on ice.

  • Centrifugation: Centrifuge the tubes at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released histamine.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercial Histamine ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release for each treatment condition relative to the total histamine content (determined by lysing an equivalent number of cells).

References

Application Notes and Protocols: Measuring Downstream Effects of HR-2 Induced Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mast Cell Degranulating Peptide HR-2 is a peptide toxin derived from the venom of the giant hornet Vespa orientalis.[1][2] It is a potent secretagogue that triggers the degranulation of mast cells, a critical process in inflammatory and allergic responses.[1] Upon activation, mast cells release a host of pre-formed and newly synthesized mediators, initiating a complex cascade of downstream events.[3][4][5] Understanding and quantifying these effects is crucial for research into mast cell biology, the pathophysiology of allergic diseases, and the development of novel therapeutics that modulate mast cell activity.[6][7]

These application notes provide detailed protocols for measuring the key downstream effects of HR-2 induced mast cell degranulation, including intracellular calcium mobilization, the release of pre-formed granular components, and the secretion of newly synthesized cytokines and chemokines.

Signaling and Experimental Overview

HR-2 induces mast cell degranulation, likely through a G protein-coupled receptor, leading to a rapid increase in intracellular calcium (Ca²⁺), which is a critical trigger for the fusion of granular membranes with the plasma membrane and the release of their contents.[8][9][10] This initial phase is followed by the synthesis and secretion of various cytokines and chemokines.

G HR-2 Induced Mast Cell Degranulation Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling HR2 HR-2 Peptide GPCR GPCR (e.g., MRGPRX2) HR2->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor Ca_ER Ca²⁺ Release (from ER) IP3R->Ca_ER Triggers IP3->IP3R Activates Ca_Influx Sustained Ca²⁺ Influx (SOCE) Ca_ER->Ca_Influx Degranulation Degranulation Ca_ER->Degranulation Ca_Influx->Degranulation GeneTx Gene Transcription (Cytokines, Chemokines) Ca_Influx->GeneTx Mediator_Release Histamine (B1213489), Tryptase, β-Hexosaminidase Degranulation->Mediator_Release Immediate (Pre-stored) Cytokine_Release TNF-α, IL-6, IL-8, CCL2 GeneTx->Cytokine_Release Delayed (Newly Synthesized)

Caption: Simplified signaling pathway of HR-2 induced mast cell activation.

Quantitative Data Summary

The following tables present example data obtained from the protocols described below, illustrating the dose- and time-dependent effects of HR-2 on mast cell activation.

Table 1: Immediate Mediator Release in Response to HR-2 Stimulation Cell Type: LAD2 Human Mast Cell Line; Incubation Time: 30 minutes

HR-2 Conc. (µg/mL)β-Hexosaminidase Release (% of Total)Histamine Release (ng/10⁶ cells)Tryptase Activity (mU/10⁶ cells)
0 (Control)4.5 ± 0.88.2 ± 1.51.2 ± 0.3
0.115.2 ± 2.135.6 ± 4.25.8 ± 1.1
1.048.9 ± 5.5112.4 ± 10.822.5 ± 3.4
10.055.3 ± 4.9125.1 ± 11.525.1 ± 2.9

Table 2: Delayed Cytokine Secretion Profile after HR-2 Stimulation Cell Type: Human Cord Blood-Derived Mast Cells (hCBMCs); HR-2 Concentration: 1.0 µg/mL

Time Point (hours)TNF-α (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)
0< 10< 5< 20
2250.4 ± 30.185.3 ± 12.2155.6 ± 21.7
6580.6 ± 65.7310.8 ± 40.5680.1 ± 75.4
24310.2 ± 41.9850.5 ± 98.31540.7 ± 160.2

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol measures the rapid increase in intracellular calcium ([Ca²⁺]i) following HR-2 stimulation, a key initiating event in degranulation.[8][9][11]

G Workflow: Calcium Mobilization Assay p1 1. Cell Seeding Seed mast cells in a black, clear-bottom 96-well plate. p2 2. Dye Loading Load cells with a Ca²⁺ indicator (e.g., Fluo-8 AM) for 1.5h at 37°C. p1->p2 p3 3. Wash Wash cells twice with assay buffer to remove extracellular dye. p2->p3 p4 4. Baseline Reading Measure baseline fluorescence using a microplate reader. p3->p4 p5 5. Stimulation Inject HR-2 peptide (or control) and immediately begin kinetic reading. p4->p5 p6 6. Data Analysis Calculate the change in fluorescence (ΔF/F₀) over time. p5->p6

Caption: Experimental workflow for measuring intracellular calcium mobilization.

Methodology:

  • Cell Preparation: Seed LAD2 cells or primary human mast cells (5 x 10⁴ cells/well) into a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Wash cells once with an appropriate buffer (e.g., SIR-BSA).[11] Add 100 µL of buffer containing a calcium-sensitive dye (e.g., 6 µM Fluo-8 AM) to each well.[11] Incubate for 1.5 hours at 37°C in 5% CO₂.

  • Washing: Gently wash the cells twice with Ca²⁺-containing buffer to remove any unloaded dye.

  • Measurement: Place the plate in a fluorescence microplate reader (e.g., FlexStation 3) equipped with an automated injection system.

  • Stimulation & Reading: Record a stable baseline fluorescence for 30-60 seconds (Excitation/Emission ~490/525 nm). Inject the desired concentration of HR-2 peptide and continue recording fluorescence intensity every 1-2 seconds for at least 5 minutes.

  • Analysis: The change in [Ca²⁺]i is typically expressed as the ratio of fluorescence relative to the baseline (ΔF/F₀).

Protocol 2: β-Hexosaminidase Release Assay

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.[5][12][13]

Methodology:

  • Cell Stimulation: Suspend mast cells (e.g., 0.5 x 10⁵ cells/tube) in a buffered salt solution (e.g., Tyrode's buffer). Add various concentrations of HR-2 and incubate for 30 minutes at 37°C. Include a negative control (buffer only) and a positive control for total release (0.5% Triton X-100).[13]

  • Sample Collection: Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Supernatant Transfer: Carefully collect 50 µL of the supernatant from each tube and transfer to a new 96-well plate.

  • Cell Lysis (for Total Release): Lyse the cell pellets (including the Triton X-100 positive control) with 50 µL of 0.5% Triton X-100 to determine the total cellular β-hexosaminidase content.

  • Enzymatic Reaction: Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing supernatant or lysate.[13]

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding 150 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

  • Readout: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Express the results as a percentage of the total enzyme released: % Release = [(OD_Sample - OD_Control) / (OD_TotalLysis - OD_Control)] x 100

Protocol 3: Histamine Release Assay

This protocol describes an ELISA-based method for the direct quantification of histamine released into the cell supernatant.[3][14][15]

G Workflow: Mediator Release & Cytokine Assays cluster_0 Cell Culture & Stimulation cluster_1 Quantification p1 1. Cell Culture Culture mast cells under appropriate conditions. p2 2. Stimulation Treat cells with HR-2 peptide for a defined time (e.g., 30 min for mediators, 2-24h for cytokines). p1->p2 p3 3. Supernatant Collection Centrifuge cells and collect the supernatant. p2->p3 p4 4a. Enzyme Assay (β-Hexosaminidase, Tryptase) Add substrate and measure colorimetric/fluorometric change. p3->p4 p5 4b. Immunoassay (ELISA) (Histamine, Cytokines) Perform ELISA according to manufacturer's protocol. p3->p5 p6 5. Data Analysis Calculate concentrations based on standard curves and express results. p4->p6 p5->p6

Caption: General workflow for mediator and cytokine release assays.

Methodology:

  • Cell Stimulation: Aliquot mast cells into microcentrifuge tubes. Add HR-2 at desired concentrations and incubate for 30 minutes at 37°C.

  • Supernatant Collection: Pellet the cells by centrifugation and carefully collect the supernatant.

  • Histamine Measurement: Quantify histamine in the supernatant using a commercially available Histamine ELISA kit.

  • Assay Procedure (General ELISA Steps): a. Add standards and samples to wells of an antibody-coated microplate. b. Incubate as per the kit instructions. c. Wash the plate to remove unbound substances. d. Add a detection antibody (e.g., enzyme-conjugated). e. Incubate and wash again. f. Add a substrate solution to develop a colorimetric signal. g. Stop the reaction and measure absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the histamine concentration in each sample by interpolating from the standard curve.

Protocol 4: Cytokine & Chemokine Secretion Assay

This protocol measures newly synthesized inflammatory mediators released hours after initial degranulation, providing insight into the later-phase response.[16][17][18]

Methodology:

  • Cell Stimulation: Plate mast cells in a 24-well plate (1 x 10⁶ cells/mL). Stimulate with HR-2 (e.g., 1.0 µg/mL) for extended time points (e.g., 2, 6, and 24 hours) at 37°C.

  • Supernatant Collection: At each time point, collect the cell culture supernatant and store at -80°C until analysis.

  • Quantification: Use commercially available ELISA kits (for individual cytokines like TNF-α or IL-6) or a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure a panel of cytokines and chemokines.

  • Assay Procedure: Follow the manufacturer's protocol for the chosen ELISA or multiplex assay. The general principle is similar to the Histamine ELISA described above.

  • Data Analysis: Generate standard curves for each analyte and determine the concentration (in pg/mL or ng/mL) in the experimental samples.

References

Application Notes and Protocols for HR-2 Peptides in Anti-Inflammatory Compound Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "HR-2 peptide" can refer to two distinct classes of peptides with relevance to inflammation research. It is crucial to differentiate between them for appropriate application in screening anti-inflammatory compounds.

  • Mast Cell Degranulating Peptide HR-2 (from hornet venom): This peptide is a potent activator of mast cells, causing the release of histamine (B1213489) and other pro-inflammatory mediators. It serves as a valuable tool to screen for compounds that inhibit mast cell degranulation, a key event in allergic and inflammatory responses.

  • Heptad Repeat 2 (HR2) Peptides (from viral spike proteins): These peptides are derived from the spike proteins of viruses, such as coronaviruses (e.g., SARS-CoV). They play a critical role in viral entry into host cells. By mimicking a part of the viral fusion machinery, synthetic HR2 peptides can inhibit this process. Screening for compounds that enhance or mimic the action of these peptides can lead to the discovery of antiviral agents that prevent the inflammation associated with viral infections.

These application notes will provide detailed protocols and data for both types of HR-2 peptides, enabling researchers to effectively utilize them in anti-inflammatory drug discovery.

Part 1: this compound for Screening Inhibitors of Mast Cell Activation

Background

This compound, isolated from the venom of the giant hornet Vespa orientalis, is a 14-amino acid linear peptide.[1][2][3] Its primary biological function is the potent degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1][2][3] This action is primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[4][5][6] Activation of MRGPRX2 initiates a signaling cascade involving G proteins and phospholipase C, leading to an increase in intracellular calcium and subsequent exocytosis of granular contents.[4][7]

Due to its direct and potent effect on mast cells, this HR-2 peptide is an excellent tool for screening novel anti-inflammatory compounds that act by stabilizing mast cells and inhibiting their degranulation.

Quantitative Data: Inhibitors of Mast Cell Degranulation
CompoundTarget/MechanismReported IC50/Effective ConcentrationCell TypeStimulus
Celastrol Inhibition of MRGPRX2/ORAI axisNot specifiedAnimal modelDNFB/Compound 48/80
Dithiaden H1-antihistamine, mast cell stabilizerNot specifiedRBL-2H3 cellsIgE/Antigen or Calcium Ionophore
Small Molecule MRGPRX2 Antagonists Direct MRGPRX2 inhibitionPotent inhibition observedLAD2, primary human mast cellsVarious MRGPRX2 agonists
Experimental Protocols

This protocol describes a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells

  • This compound (Vespa orientalis)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tyrode's buffer (or similar physiological buffer)

  • Test compounds and vehicle control (e.g., DMSO)

  • Triton X-100 (for cell lysis)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer

  • Stop solution: Glycine or Carbonate/Bicarbonate buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells twice with Tyrode's buffer.

    • Prepare serial dilutions of the test compounds in Tyrode's buffer. Ensure the final vehicle concentration is non-toxic (e.g., ≤ 0.1% DMSO).

    • Add the diluted compounds to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control.

  • Degranulation Induction:

    • Induce degranulation by adding this compound to a final concentration known to cause significant degranulation (concentration to be determined empirically, typically in the µM range).

    • Controls:

      • Negative Control (Spontaneous Release): Add Tyrode's buffer instead of the HR-2 peptide.

      • Positive Control (Maximum Degranulation): Add HR-2 peptide without any inhibitor.

      • Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.

    • Incubate the plate for 30-60 minutes at 37°C.[8]

  • β-Hexosaminidase Assay:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the pNAG substrate solution to each well.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

    • Plot the percentage of inhibition (relative to the positive control) against the compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Visualization

Mast_Cell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HR2_peptide Mast Cell Degranulating Peptide HR-2 MRGPRX2 MRGPRX2 HR2_peptide->MRGPRX2 Binds to G_protein G Protein (Gq/11) MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca2 Ca2+ Increase ER->Ca2 Releases Granule Granule Ca2->Granule Triggers Degranulation Degranulation (Histamine, etc.) Granule->Degranulation Fusion & Release

Caption: Signaling pathway of mast cell degranulation induced by HR-2 peptide.

Screening_Workflow Start Start: Mast Cells in 96-well plate Add_Compound Add Test Compound (or vehicle) Start->Add_Compound Incubate_Compound Incubate (30-60 min, 37°C) Add_Compound->Incubate_Compound Add_HR2 Add HR-2 Peptide (or controls) Incubate_Compound->Add_HR2 Incubate_HR2 Incubate (30-60 min, 37°C) Add_HR2->Incubate_HR2 Centrifuge Centrifuge Plate Incubate_HR2->Centrifuge Transfer_Supernatant Transfer Supernatant to new plate Centrifuge->Transfer_Supernatant Add_Substrate Add β-Hexosaminidase Substrate Transfer_Supernatant->Add_Substrate Incubate_Substrate Incubate (1-2 hours, 37°C) Add_Substrate->Incubate_Substrate Stop_Reaction Add Stop Solution Incubate_Substrate->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Analyze Calculate % Inhibition and IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for screening inhibitors of HR-2 induced degranulation.

Part 2: Viral Heptad Repeat 2 (HR2) Peptides for Screening Anti-Inflammatory Antivirals

Background

Heptad Repeat 2 (HR2) peptides are derived from the S2 subunit of class I viral fusion proteins, such as the spike (S) protein of coronaviruses.[10][11] During viral entry, after the virus binds to a host cell receptor, the S protein undergoes a conformational change. The HR1 domains form a trimeric coiled-coil, and the HR2 domains then fold back to pack into the grooves of this HR1 trimer, forming a stable six-helix bundle (6-HB).[12][13] This process pulls the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry.

Synthetic HR2 peptides can competitively bind to the HR1 domains of the viral S protein in its pre-fusion intermediate state, thereby preventing the formation of the 6-HB and blocking viral entry.[13][14] By preventing viral infection, these peptides and compounds that mimic or enhance their function can avert the subsequent inflammatory cascade triggered by the viral presence in the host cell.[15][16] Therefore, HR2 peptides are critical tools for screening compounds that inhibit viral entry and, consequently, viral-induced inflammation.

Quantitative Data: Inhibitory Activity of HR2-Derived Peptides

The following table summarizes the inhibitory activities (IC50) of various HR2-derived peptides against different coronaviruses.

PeptideVirusAssay TypeIC50 (µM)
P1 SARS-CoVCell-cell fusion0.62
P6 (23-mer) SARS-CoVCell-cell fusion1.04
HR2-18 SARS-CoVPseudotype reporter virus1.19
HR2-8 SARS-CoVInfection inhibition17
229E-HR2P HCoV-229ECell-cell fusion0.3
229E-HR2P HCoV-229EPseudotyped virus infection0.5
229E-HR2P HCoV-229ELive virus infection1.7
P40 SARS-CoV-2 (D614G)Pseudovirus infection0.13
P40 SARS-CoV-2 (BA.4/5)Pseudovirus infection0.07

This data is compiled from multiple sources.[10][12][13][14][17]

Experimental Protocols

This assay measures the ability of a test compound to inhibit the entry of a pseudovirus (a non-replicating viral particle carrying the spike protein of interest and a reporter gene like luciferase) into host cells.

Materials:

  • Pseudoviruses expressing the spike protein of the target virus (e.g., SARS-CoV-2) and a reporter gene (e.g., luciferase).

  • Host cell line susceptible to the virus (e.g., HEK293T cells expressing ACE2 and TMPRSS2 for SARS-CoV-2).

  • HR2 peptide (as a positive control) and test compounds.

  • Cell culture medium and 96-well plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compounds and the control HR2 peptide in cell culture medium.

    • In a separate plate, mix the diluted compounds with a fixed amount of pseudovirus.

    • Incubate the compound-virus mixture for 1 hour at 37°C to allow for binding.

  • Infection:

    • Remove the medium from the seeded host cells.

    • Transfer the compound-virus mixtures to the cells.

    • Incubate for 48-72 hours at 37°C.

  • Luciferase Assay:

    • Remove the supernatant from the wells.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • The luciferase signal is proportional to the number of infected cells.

    • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[12][18]

Signaling Pathway and Workflow Visualization

Viral_Fusion_Inhibition cluster_virus Virus cluster_host Host Cell S1 S1 Subunit Receptor Host Receptor (e.g., ACE2) S1->Receptor Binds HR1 HR1 Domain HR2_viral HR2 Domain HR1->HR2_viral Binds to form Block Inhibition 6HB 6-Helix Bundle Formation Receptor->HR1 Triggers Conformational Change (S1 dissociation, HR1 exposure) Fusion Membrane Fusion HR2_peptide Synthetic HR2 Peptide HR2_peptide->HR1 Competitively Binds 6HB->Fusion Block->6HB Prevents

Caption: Mechanism of viral fusion inhibition by HR2 peptides.

Viral_Inflammatory_Pathway Viral_Entry Viral Entry & RNA Release PRR Pattern Recognition Receptors (TLRs, RIG-I) Viral_Entry->PRR Activates Signaling_Cascade Signaling Cascades (MyD88, TRIF) PRR->Signaling_Cascade Transcription_Factors Transcription Factors (NF-κB, IRFs) Signaling_Cascade->Transcription_Factors Activate Nucleus Nucleus Transcription_Factors->Nucleus Translocate to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induce Cytokines Cytokine & Chemokine Production (TNF-α, IL-6) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Inflammatory signaling pathway initiated by viral entry.

References

Application Note: Flow Cytometry Analysis of Mast Cell Degranulation Inhibition by rh-Relaxin-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of mast cell degranulation using flow cytometry, with a specific application for evaluating the inhibitory effects of recombinant human Relaxin-2 (rh-Relaxin-2).

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators stored in their granules, a process known as degranulation. The study of mast cell degranulation is pivotal for understanding allergic diseases and for the development of novel therapeutics. Flow cytometry offers a powerful platform for the quantitative analysis of degranulation at a single-cell level. This is achieved by measuring the surface expression of granular membrane proteins, such as CD63 and CD107a, which become exposed on the plasma membrane upon granular fusion.[1]

Recombinant human Relaxin-2 (rh-Relaxin-2) has been shown to attenuate mast cell degranulation.[1][2][3][4][5] This inhibitory effect is mediated through the Relaxin Family Peptide Receptor 1 (RXFP1), initiating a signaling cascade involving the PI3K-Akt pathway, which ultimately suppresses the NF-κB pathway.[1][2][3][4] This application note provides a comprehensive protocol to assess the inhibitory potential of rh-Relaxin-2 on mast cell degranulation using flow cytometry.

Signaling Pathway of rh-Relaxin-2 in Mast Cell Degranulation Inhibition

The binding of rh-Relaxin-2 to its receptor, RXFP1, on the mast cell surface triggers a signaling cascade that interferes with the degranulation process. The pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), leading to the upregulation of Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3). TNFAIP3, in turn, inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1][2][3][4]

G rh-Relaxin-2 Signaling Pathway in Mast Cell Degranulation Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rh-Relaxin-2 rh-Relaxin-2 RXFP1 RXFP1 rh-Relaxin-2->RXFP1 Binds to PI3K PI3K RXFP1->PI3K Activates Akt Akt PI3K->Akt Activates TNFAIP3 TNFAIP3 Akt->TNFAIP3 Upregulates NF-κB NF-κB TNFAIP3->NF-κB Inhibits Degranulation Degranulation NF-κB->Degranulation Promotes

Figure 1: Proposed signaling pathway of rh-Relaxin-2 in mast cell degranulation inhibition.

Experimental Protocols

This section details the necessary protocols for cell culture, stimulation, and flow cytometry analysis.

Cell Culture

The human mast cell line LAD2 is a suitable model for these studies.

  • Culture Medium: StemPro™-34 SFM supplemented with 100 ng/mL Stem Cell Factor (SCF), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Cells should be passaged every 3-4 days to maintain a density of 0.5 x 10^6 cells/mL.

Mast Cell Degranulation Assay

The following protocol outlines the steps for inducing degranulation and treating with rh-Relaxin-2.

  • Cell Preparation: Harvest LAD2 cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Resuspend cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Pre-incubate cells with desired concentrations of rh-Relaxin-2 (e.g., 10, 50, 100 ng/mL) or a vehicle control for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding a stimulating agent. A common method is IgE-mediated activation. For this, sensitize the cells with human IgE (1 µg/mL) for 24 hours prior to the experiment. Degranulation is then triggered by adding anti-IgE antibody (2 µg/mL). Alternatively, a non-IgE-mediated stimulus like Compound 48/80 (10 µg/mL) can be used.[6]

  • Incubation: Incubate the cells for 30 minutes at 37°C.

  • Stopping the Reaction: Stop the degranulation process by placing the cells on ice.

Flow Cytometry Staining and Analysis

This protocol describes the staining procedure for flow cytometry.

  • Wash: After stimulation, wash the cells twice with cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing fluorescently labeled antibodies against mast cell and degranulation markers. A recommended panel includes:

    • Anti-CD117 (c-Kit) to identify mast cells.[6]

    • Anti-CD63 or Anti-CD107a as markers for degranulation.[1][6]

    • A viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells.[6]

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with cold FACS buffer.

  • Resuspension: Resuspend the cells in 300-500 µL of FACS buffer for analysis.

  • Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events in the mast cell gate).

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

    • Gate on live cells by excluding cells positive for the viability dye.

    • Identify the mast cell population based on high expression of CD117.

    • Within the live, single, CD117+ mast cell population, quantify the percentage of cells positive for the degranulation marker (CD63 or CD107a).

G Experimental Workflow Cell_Culture Mast Cell Culture (LAD2) Pre-incubation Pre-incubation with rh-Relaxin-2 or Vehicle Cell_Culture->Pre-incubation Stimulation Stimulation (e.g., anti-IgE or Compound 48/80) Pre-incubation->Stimulation Staining Staining with Anti-CD117, Anti-CD63/CD107a, Viability Dye Stimulation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (% CD63+/CD107a+ cells) Flow_Cytometry->Data_Analysis

Figure 2: Overview of the experimental workflow for analyzing the effect of rh-Relaxin-2 on mast cell degranulation.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison. The following is an example of how to present the data.

Treatment Grouprh-Relaxin-2 (ng/mL)Stimulant% CD63+ Mast Cells (Mean ± SD)
Unstimulated Control0None5.2 ± 1.3
Stimulated Control0anti-IgE65.8 ± 4.5
rh-Relaxin-210anti-IgE52.1 ± 3.9
rh-Relaxin-250anti-IgE35.7 ± 2.8
rh-Relaxin-2100anti-IgE20.4 ± 2.1

Note: The data presented in this table is for illustrative purposes and should be replaced with experimental results.

Conclusion

This application note provides a detailed methodology for the flow cytometric analysis of mast cell degranulation and its inhibition by rh-Relaxin-2. The provided protocols for cell culture, stimulation, and flow cytometry staining, along with the data presentation format, offer a comprehensive guide for researchers investigating the role of rh-Relaxin-2 and other potential inhibitors of mast cell activation. The visualization of the signaling pathway and experimental workflow further aids in the understanding and implementation of these experiments.

References

Application Notes: ELISA for Mediators Released by HR-2 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are critical effector cells in inflammatory and allergic responses, releasing a host of biologically active mediators upon activation.[1] The Mast Cell Degranulating Peptide HR-2, a 14-membered linear peptide from the venom of the giant hornet Vespa orientalis, is a potent secretagogue that triggers mast cell degranulation and subsequent release of inflammatory mediators.[2][3][4][5] Understanding the profile and quantity of these released mediators is crucial for immunology research and the development of novel therapeutics for mast cell-related disorders.

This document provides detailed protocols for stimulating the rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells, with HR-2 and quantifying the release of key mediators using Enzyme-Linked Immunosorbent Assay (ELISA) and other colorimetric methods.[6][7][8] The mediators covered include:

  • Pre-formed, granule-stored mediators:

    • β-Hexosaminidase: A surrogate marker for granular exocytosis (degranulation).[1]

    • Histamine (B1213489): A primary vasoactive amine responsible for acute allergic symptoms.[9]

  • Newly synthesized lipid mediators:

    • Prostaglandin E2 (PGE2): An eicosanoid involved in inflammation and vasodilation.[10]

  • De novo synthesized cytokines:

    • Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine.[11][12]

Signaling and Experimental Overview

HR-2 Induced Degranulation Pathway

This compound is believed to directly activate heterotrimeric G-proteins in the plasma membrane, bypassing the need for traditional receptor ligation.[13] This activation initiates a signaling cascade leading to the rapid release of pre-formed mediators stored in granules.

G HR-2 Signaling Pathway for Mast Cell Degranulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide GPCR G-Protein HR2->GPCR Direct Activation PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca Ca²⁺ (intracellular) Granule Secretory Granule (contains Histamine, β-Hexosaminidase) Ca->Granule Triggers fusion Mediators Released Mediators Granule->Mediators Exocytosis ER->Ca Releases Ca²⁺

A simplified diagram of HR-2-induced mast cell degranulation.
General Experimental Workflow

The overall process involves culturing and preparing the cells, stimulating them with various concentrations of HR-2, collecting the supernatant, and then performing the specific ELISA or enzymatic assay for each mediator of interest.

G General Experimental Workflow A 1. Culture & Passage RBL-2H3 Cells B 2. Seed Cells in 96-Well Plates A->B C 3. Stimulate with HR-2 Peptide B->C D 4. Collect Supernatant C->D E 5. Perform Assays (ELISA / Colorimetric) D->E F 6. Read Plate & Analyze Data E->F

An overview of the experimental procedure from cell culture to data analysis.

Experimental Protocols

Protocol 1: RBL-2H3 Cell Culture and Stimulation

This protocol details the steps for maintaining RBL-2H3 cells and preparing them for stimulation with HR-2 peptide.

Materials and Reagents:

  • RBL-2H3 cell line[8]

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 15% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[8][14]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA (0.25%)

  • Sterile 96-well flat-bottom cell culture plates

  • Tyrode's Buffer (or other suitable buffer for stimulation)[14]

  • This compound (reconstituted in an appropriate buffer, e.g., Tyrode's Buffer)[2]

  • Triton X-100 (0.2% - 1% in buffer for total release control)[7]

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in T-75 flasks with Complete Growth Medium in a humidified incubator at 37°C with 5% CO₂.[14]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach using 2-3 mL of Trypsin-EDTA. Neutralize trypsin with 6-8 mL of Complete Growth Medium and re-seed into new flasks at a 1:2 to 1:4 ratio.[8]

  • Seeding for Assay: Detach cells as described above and resuspend in fresh medium. Count the cells and adjust the concentration to seed 2 x 10⁵ cells per well (in 100 µL) into a 96-well plate. Allow cells to adhere overnight.[14]

  • Preparation for Stimulation: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with 150 µL of pre-warmed (37°C) Tyrode's Buffer. After the final wash, add 100 µL of Tyrode's Buffer to each well.

  • Stimulation:

    • Prepare serial dilutions of HR-2 peptide in Tyrode's Buffer at 2x the final desired concentration.

    • Add 100 µL of the 2x HR-2 dilutions to the appropriate wells.

    • For the negative control (spontaneous release) , add 100 µL of buffer only.

    • For the positive control (total release) , add 100 µL of 0.2% Triton X-100.

  • Incubation: Incubate the plate at 37°C. The incubation time depends on the mediator being measured:

    • β-Hexosaminidase & Histamine: 30-60 minutes.[14]

    • PGE2: 30-60 minutes.

    • TNF-α & other cytokines: 4-8 hours or longer.[15]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C if not used immediately.

Protocol 2: β-Hexosaminidase Release Assay

This assay measures the activity of the granule-bound enzyme β-hexosaminidase released into the supernatant, serving as an index of degranulation.

Materials and Reagents:

  • Supernatants from Protocol 3.1

  • Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate (B86180) buffer (pH 4.5)

  • Stop Solution: 0.1 M carbonate/bicarbonate buffer (pH 10.0) or 0.4 M Glycine (pH 10.7)

  • 96-well assay plate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Add 30 µL of cell supernatant from each experimental condition to a new 96-well plate.

  • Add 50 µL of the PNAG substrate solution to each well.

  • Incubate the plate for 60-90 minutes at 37°C.

  • Stop the reaction by adding 100 µL of Stop Solution to each well. A yellow color will develop.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Percent release is calculated as:

    • % Release = [(Sample OD - Spontaneous OD) / (Total Release OD - Spontaneous OD)] x 100

Protocol 3: Histamine Release ELISA (Competitive)

This protocol outlines a typical competitive ELISA for quantifying histamine in cell culture supernatants.

Materials and Reagents:

  • Commercial Histamine ELISA kit (follow manufacturer's instructions)

  • Supernatants from Protocol 3.1

  • Plate reader with 450 nm filter

General Procedure (Example):

  • Acylation (if required by kit): Some kits require an acylation step to increase the sensitivity of histamine detection. This typically involves mixing the sample with an acylation reagent.

  • Add 50 µL of acylated standards, controls, and samples to the wells of the antibody-coated microplate.

  • Add 50 µL of Histamine-HRP conjugate to each well.

  • Add 50 µL of Histamine Antiserum to each well.

  • Incubate for 3 hours at room temperature on an orbital shaker.

  • Wash the plate 3-5 times with the provided Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes in the dark.

  • Add 100 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm. The optical density is inversely proportional to the histamine concentration.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the histamine concentration in the samples.

Protocol 4: TNF-α Release ELISA (Sandwich)

This protocol describes a standard sandwich ELISA for measuring the concentration of de novo synthesized TNF-α.[11][16][17][18]

Materials and Reagents:

  • Commercial TNF-α ELISA kit (e.g., Mouse or Rat TNF-α kit for RBL-2H3 cells)

  • Supernatants from Protocol 3.1 (after 4-8 hour stimulation)[15]

  • Plate reader with 450 nm filter

General Procedure (Example):

  • Add 100 µL of standards, controls, and samples to the appropriate wells of the anti-TNF-α capture antibody-coated plate. Incubate for 1-2 hours at 37°C.[17]

  • Aspirate and wash the plate 3 times with Wash Buffer.

  • Add 100 µL of biotin-conjugated anti-TNF-α detection antibody to each well. Incubate for 1 hour at 37°C.[17]

  • Aspirate and wash the plate 3 times.

  • Add 100 µL of Streptavidin-HRP conjugate solution to each well. Incubate for 30 minutes at 37°C.[17]

  • Aspirate and wash the plate 5 times.

  • Add 90 µL of TMB Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.[17]

  • Add 50 µL of Stop Solution to terminate the reaction.

  • Read the absorbance at 450 nm. The optical density is directly proportional to the TNF-α concentration.

  • Calculation: Determine sample concentrations from a standard curve as described for the histamine ELISA.

Protocol 5: Prostaglandin E2 (PGE2) Release ELISA (Competitive)

This protocol describes a competitive ELISA for quantifying PGE2, a newly synthesized lipid mediator.[10][19][20][21][22]

Materials and Reagents:

  • Commercial PGE2 ELISA kit[20]

  • Supernatants from Protocol 3.1

  • Plate reader with 450 nm filter

General Procedure (Example): [20]

  • Add 50 µL of standards and samples to the wells of the goat anti-mouse IgG coated plate.

  • Add 25 µL of PGE2 Peroxidase Conjugate to each well.

  • Add 25 µL of PGE2 Monoclonal Antibody to each well.

  • Incubate for 2 hours at room temperature on a shaker.

  • Wash the plate 4-5 times with Wash Buffer.

  • Add 100 µL of TMB Substrate and incubate for 30 minutes.

  • Add 50 µL of Stop Solution.

  • Read absorbance at 450 nm. The signal is inversely proportional to the PGE2 concentration.

  • Calculation: Determine sample concentrations from a standard curve.

Data Presentation

The following tables present representative data from experiments where RBL-2H3 cells were stimulated with increasing concentrations of HR-2 peptide. Note: These values are for illustrative purposes only and may vary based on experimental conditions.

Table 1: HR-2 Dose-Response for β-Hexosaminidase Release

HR-2 Conc. (µg/mL) Mean OD (405 nm) % Degranulation
0 (Spontaneous) 0.152 0.0%
0.1 0.288 12.5%
0.3 0.551 36.6%
1.0 0.895 68.2%
3.0 1.103 87.3%
10.0 1.156 92.2%

| Triton X-100 (Total) | 1.241 | 100.0% |

Table 2: HR-2 Dose-Response for Histamine Release

HR-2 Conc. (µg/mL) Mean OD (450 nm) (Inverse) Histamine Conc. (ng/mL)
0 1.855 2.1
0.1 1.502 15.8
0.3 0.989 45.2
1.0 0.511 98.6
3.0 0.325 125.4

| 10.0 | 0.298 | 131.5 |

Table 3: HR-2 Dose-Response for TNF-α Release (6-hour stimulation)

HR-2 Conc. (µg/mL) Mean OD (450 nm) TNF-α Conc. (pg/mL)
0 0.085 15.5
0.1 0.124 48.2
0.3 0.256 155.9
1.0 0.588 450.1
3.0 0.950 798.5

| 10.0 | 1.021 | 865.3 |

Table 4: HR-2 Dose-Response for PGE2 Release

HR-2 Conc. (µg/mL) Mean OD (450 nm) (Inverse) PGE2 Conc. (pg/mL)
0 2.103 10.2
0.1 1.899 35.7
0.3 1.452 110.4
1.0 0.864 295.8
3.0 0.533 480.1

| 10.0 | 0.498 | 505.6 |

References

Application Notes and Protocols for Calcium Imaging in Mast Cells Stimulated with HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical mediators of inflammatory and allergic responses, primarily through the release of potent chemical mediators stored in their granules, a process known as degranulation. A key trigger for mast cell degranulation is a rapid increase in intracellular calcium concentration ([Ca²⁺]i). The HR-2 peptide, a mast cell degranulating peptide isolated from the venom of the giant hornet Vespa orientalis, serves as a potent secretagogue for studying mast cell activation.[1][2] These application notes provide detailed protocols for performing calcium imaging in mast cells stimulated with the HR-2 peptide, a summary of the expected signaling pathways, and representative data based on the activity of similar mast cell secretagogues.

Signaling Pathway of HR-2 Peptide-Induced Calcium Mobilization

The HR-2 peptide, like many other basic secretagogues, is known to activate mast cells through the Mas-related G-protein coupled receptor X2 (MRGPRX2).[3][4] Activation of MRGPRX2 initiates a signaling cascade that leads to a robust increase in intracellular calcium. This process is central to triggering mast cell degranulation and the subsequent release of inflammatory mediators.[5]

The proposed signaling pathway is as follows:

  • Receptor Binding: The HR-2 peptide binds to and activates the MRGPRX2 receptor on the mast cell surface.[3][4]

  • G-Protein Activation: Upon receptor activation, there is an engagement of heterotrimeric G-proteins, primarily Gαq and Gαi.[4][6]

  • Phospholipase C (PLC) Activation: The activated G-proteins stimulate phospholipase C (PLC).

  • IP₃ Generation and Calcium Release: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[7]

  • Store-Operated Calcium Entry (SOCE): The depletion of calcium from the ER is sensed by STIM1 proteins, which then activate Orai1 channels in the plasma membrane. This activation leads to a sustained influx of extracellular calcium, a process known as store-operated calcium entry (SOCE).[5] This sustained elevation of intracellular calcium is crucial for the degranulation process.

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to Gq_Gi Gαq / Gαi MRGPRX2->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) STIM1 STIM1 ER->STIM1 Depletion activates Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Release IP3R->Ca_ER Degranulation Degranulation Ca_cyto->Degranulation Triggers Orai1 Orai1 Channel STIM1->Orai1 Activates SOCE Store-Operated Calcium Entry (SOCE) Orai1->SOCE Mediates Ca_extra Extracellular Ca²⁺ Ca_extra->Orai1 SOCE->Ca_cyto Sustained Influx

Caption: HR-2 Peptide Signaling Pathway in Mast Cells.

Quantitative Data Presentation

Table 1: EC₅₀ Values for MRGPRX2 Agonist-Induced Mast Cell Activation

AgonistMast Cell TypeAssayEC₅₀Reference
Substance PLAD2 (human mast cell line)Calcium Mobilization1.8 µM[8]
Substance PLAD2 (human mast cell line)Degranulation (β-hexosaminidase release)5.9 µM[8]
Compound 48/80CD34⁺-derived human mast cellsHistamine Release< 100 µM[3]
PAMP-12LAD2 (human mast cell line)Degranulation (β-hexosaminidase release)~10 µM (saturation)[1]

Table 2: Representative Intracellular Calcium Concentrations in Mast Cells

ConditionMast Cell Type[Ca²⁺]i (resting)[Ca²⁺]i (stimulated)StimulusReference
Resting vs. StimulatedRBL-2H3 (rat mast cell line)~100 nMRise to µM concentrationsAntigen[7]
Resting vs. StimulatedPAMP-12HEK-X2 cells-158 ± 5 nM (peak)[1]

Experimental Protocols

The following are detailed protocols for performing calcium imaging experiments in mast cells stimulated with the HR-2 peptide.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Calcium Imaging cluster_analysis Data Analysis Culture Mast Cell Culture (e.g., LAD2, RBL-2H3) Harvest Harvest and Seed Cells on coverslips Culture->Harvest Loading Load with Calcium Indicator (e.g., Fura-2 AM) Harvest->Loading Wash Wash to remove extracellular dye Loading->Wash Mount Mount coverslip on microscope stage Wash->Mount Baseline Record Baseline Fluorescence Mount->Baseline Stimulate Add HR-2 Peptide Baseline->Stimulate Record Record Fluorescence Changes Stimulate->Record Ratio Calculate Fluorescence Ratio (e.g., 340/380 nm for Fura-2) Record->Ratio Quantify Quantify [Ca²⁺]i Ratio->Quantify Analyze Analyze Response Parameters (Peak, duration, % responding cells) Quantify->Analyze

Caption: Workflow for Calcium Imaging in Mast Cells.
Protocol 1: Mast Cell Culture

This protocol describes the culture of the human mast cell line, LAD2.

Materials:

  • LAD2 cells

  • StemPro-34 SFM medium (supplemented with StemPro-34 Nutrient Supplement)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Recombinant human stem cell factor (rhSCF)

  • Culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain LAD2 cells in StemPro-34 SFM medium supplemented with 100 ng/mL rhSCF, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium weekly by centrifuging the cells and resuspending them in fresh medium.

  • For experiments, seed the cells onto fibronectin-coated glass coverslips 24-48 hours prior to the experiment.

Protocol 2: Calcium Indicator Loading

This protocol describes the loading of mast cells with the ratiometric calcium indicator, Fura-2 AM.

Materials:

  • Mast cells cultured on coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5.6 mM glucose, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

  • Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

  • Remove the culture medium from the coverslips and wash the cells once with HBS.

  • Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • After incubation, wash the cells three times with HBS to remove extracellular Fura-2 AM.

  • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark before imaging.

Protocol 3: Calcium Imaging and Data Acquisition

This protocol describes the process of acquiring calcium imaging data using fluorescence microscopy.

Materials:

  • Fura-2 loaded mast cells on a coverslip

  • Inverted fluorescence microscope equipped with a calcium imaging system (e.g., excitation filter wheel, cooled CCD camera)

  • Perfusion system

  • HR-2 peptide stock solution

  • HBS

Procedure:

  • Mount the coverslip with Fura-2 loaded cells in a perfusion chamber on the microscope stage.

  • Continuously perfuse the cells with HBS at 37°C.

  • Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.

  • After recording a stable baseline for 1-2 minutes, introduce the HR-2 peptide at the desired concentration into the perfusion chamber.

  • Continue to record fluorescence images for several minutes to capture the full calcium response.

  • At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin). These values are used for calibrating the intracellular calcium concentration.

Protocol 4: Data Analysis

This protocol outlines the steps for analyzing the acquired calcium imaging data.

Procedure:

  • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀).

  • Convert the fluorescence ratio to intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where:

    • Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM)

    • R is the experimental fluorescence ratio

    • Rmin is the minimum fluorescence ratio

    • Rmax is the maximum fluorescence ratio

    • Sf2/Sb2 is the ratio of fluorescence of the calcium-free to the calcium-bound indicator at 380 nm excitation.

  • From the resulting [Ca²⁺]i traces, determine key parameters of the calcium response, including:

    • Basal [Ca²⁺]i

    • Peak [Ca²⁺]i

    • Time to peak

    • Duration of the response

    • Percentage of responding cells in the field of view.

  • Generate dose-response curves by plotting the peak [Ca²⁺]i against the concentration of the HR-2 peptide to determine the EC₅₀.

References

Troubleshooting & Optimization

Troubleshooting Mast Cell Degranulating Peptide HR-2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Mast Cell Degranulating Peptide HR-2.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with HR-2, presented in a question-and-answer format.

Peptide Handling and Storage

Q1: My HR-2 peptide won't dissolve. What should I do?

A1: HR-2 is a hydrophobic peptide, which can make reconstitution challenging. Here are some steps to improve solubility:

  • Initial Solvent Choice: Start by attempting to dissolve the peptide in sterile, distilled water.

  • Acidic Conditions: If it doesn't dissolve in water, add a small amount of 10% acetic acid to the solution. The acidic pH can help to protonate acidic residues and improve solubility.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Stock Solutions in Organic Solvents: For highly insoluble peptides, you can prepare a concentrated stock solution in an organic solvent like DMSO. However, be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells at higher concentrations. Always include a vehicle control with the same concentration of the organic solvent in your experiments.

Q2: How should I store my HR-2 peptide?

A2: Proper storage is critical to maintain the integrity and activity of HR-2.

  • Lyophilized Peptide: Store the lyophilized (powder) form of the peptide at -20°C or -80°C in a desiccator to protect it from moisture.

  • Peptide in Solution: It is best to prepare fresh solutions for each experiment. If you must store the peptide in solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Peptides in solution are more susceptible to degradation.

Experimental Issues

Q3: I am not observing any mast cell degranulation with HR-2. What could be the problem?

A3: Several factors could contribute to a lack of response:

  • Peptide Inactivity: The peptide may have degraded due to improper storage or handling. Ensure you are following the recommended storage and reconstitution protocols.

  • Incorrect Concentration: Double-check your calculations and dilutions. It's advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.

  • Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. Mast cell lines can lose their degranulation capacity over time with repeated passaging.

  • Assay Conditions: Ensure all your buffers and reagents are correctly prepared and at the appropriate pH. The temperature and incubation times should also be optimized for your specific assay.

  • Cell Type: Not all mast cell types respond equally to all stimuli. For example, some mast cell lines may not express the necessary receptors to respond to HR-2.

Q4: I am observing high background degranulation in my negative controls. How can I reduce this?

A4: High background can obscure your results. Here are some potential causes and solutions:

  • Cell Viability: Poor cell health can lead to spontaneous degranulation. Ensure your cells are healthy and not overly confluent.

  • Mechanical Stress: Overly vigorous pipetting or centrifugation can cause premature degranulation. Handle the cells gently throughout the experiment.

  • Contamination: Bacterial or endotoxin (B1171834) contamination can trigger mast cell activation. Use sterile techniques and reagents.

  • Reagent Quality: Ensure your media, buffers, and other reagents are of high quality and not contaminated.

Q5: The results of my HR-2 experiments are inconsistent. What are the possible reasons?

A5: Inconsistency can be frustrating. Here are some factors to consider:

  • Peptide Aliquoting: To avoid variability from repeated freeze-thaw cycles, aliquot your peptide stock solution into single-use vials.

  • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.

  • Assay Timing: Be consistent with incubation times for all steps of your protocol.

  • Plate Reader Settings: Ensure the settings on your plate reader (e.g., wavelength, gain) are consistent between experiments.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment to monitor assay performance. For example, a known mast cell activator like compound 48/80 or a calcium ionophore can serve as a positive control, while buffer alone can be a negative control.

Quantitative Data

While extensive quantitative data for this compound is not widely available in the public domain, the following table summarizes the available information on its biological activity and that of a closely related peptide, HR-1, from the same source.

PeptideCell TypeAssayConcentration/PotencyReference
Peptide from Vespa orientalis venom (likely HR-2)Mast CellsMast Cell DegranulationIC50: 126 µmol/L[1]
HR-1Rat Peritoneal Mast CellsHistamine Release2-20 µg/mL (selective release)[2]
HR-1Rat Peritoneal Mast CellsCytotoxicity50-100 µg/mL (non-selective)[2]

Note: The IC50 value provided is for a peptide isolated from Vespa orientalis venom and is highly likely to be HR-2, but this is not explicitly stated in the source. The data for HR-1 is included for comparative purposes as it is a closely related peptide from the same venom. Researchers should perform their own dose-response experiments to determine the optimal concentration of HR-2 for their specific experimental setup.

Experimental Protocols

1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted for a 96-well plate format and is suitable for cell lines like RBL-2H3.

Materials:

  • RBL-2H3 cells

  • Complete growth medium (e.g., MEM with 10% FBS, L-glutamine, and antibiotics)

  • Tyrode's buffer (pH 7.4)

  • This compound

  • Triton X-100 (1% solution) for cell lysis (positive control for total release)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well microplates

  • Microplate reader (405 nm)

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and culture overnight.

  • Peptide Preparation: Prepare a stock solution of HR-2 and dilute it to the desired concentrations in Tyrode's buffer.

  • Cell Washing: Gently wash the cells twice with 100 µL of pre-warmed Tyrode's buffer.

  • Stimulation: Add 50 µL of the HR-2 dilutions to the respective wells. For controls, add 50 µL of Tyrode's buffer (negative control) or 50 µL of 1% Triton X-100 (total release).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes at 4°C. Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of pNAG substrate solution to each well containing the supernatant.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding 150 µL of stop buffer.

  • Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100

2. Calcium Influx Assay

This protocol describes a method to measure changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • Mast cells (e.g., RBL-2H3 or primary mast cells)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) with and without calcium

  • This compound

  • Fluorescence plate reader or fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBS to remove excess dye.

  • Baseline Measurement: Add 100 µL of HBS (with calcium) to each well and measure the baseline fluorescence for a few minutes.

  • Stimulation: Add the desired concentration of HR-2 to the wells and immediately start recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F0, where F0 is the baseline fluorescence) is calculated.

Signaling Pathways and Experimental Workflows

HR-2 Signaling Pathway in Mast Cells

This compound is a basic secretagogue that is believed to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This activation is independent of the classical IgE-mediated pathway. The binding of HR-2 to MRGPRX2 initiates a signaling cascade involving G proteins, leading to an increase in intracellular calcium and subsequent degranulation.

HR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds G_protein Gαq/11 MRGPRX2->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine Release) Ca_ER->Degranulation Promotes PKC->Degranulation Promotes

Figure 1. Proposed signaling pathway for HR-2-induced mast cell degranulation via MRGPRX2.

Experimental Workflow for Mast Cell Degranulation Assay

The following diagram illustrates the key steps in a typical β-hexosaminidase release assay to measure mast cell degranulation.

Degranulation_Workflow start Start seed_cells Seed Mast Cells in 96-well Plate start->seed_cells overnight_culture Culture Overnight seed_cells->overnight_culture wash_cells Wash Cells with Tyrode's Buffer overnight_culture->wash_cells add_stimuli Add HR-2, Positive, and Negative Controls wash_cells->add_stimuli incubate Incubate at 37°C add_stimuli->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_substrate Add pNAG Substrate collect_supernatant->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate add_stop_solution Add Stop Solution incubate_substrate->add_stop_solution read_absorbance Read Absorbance at 405 nm add_stop_solution->read_absorbance analyze_data Analyze Data and Calculate % Release read_absorbance->analyze_data end End analyze_data->end

Figure 2. Workflow for a typical mast cell degranulation assay.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues in HR-2 experiments.

Troubleshooting_Logic start Experiment Issue no_response No/Low Degranulation start->no_response high_background High Background Degranulation start->high_background inconsistent_results Inconsistent Results start->inconsistent_results check_peptide Check Peptide: - Solubility - Storage - Concentration no_response->check_peptide check_cells Check Cells: - Health - Passage # - Viability no_response->check_cells check_assay Check Assay: - Reagents/Buffers - Incubation Times - Controls no_response->check_assay high_background->check_cells high_background->check_assay check_handling Check Handling: - Gentle Pipetting - Aseptic Technique high_background->check_handling inconsistent_results->check_peptide inconsistent_results->check_cells check_consistency Check Consistency: - Aliquoting - Timing - Plate Reader Settings inconsistent_results->check_consistency

Figure 3. Logic diagram for troubleshooting HR-2 experiments.

References

Technical Support Center: Optimizing HR-2 Peptide Concentration for Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of HR-2 peptide in mast cell research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of HR-2 peptide for inducing degranulation in different mast cell types.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for HR-2 peptide in a mast cell degranulation experiment?

A1: For initial experiments, we recommend a starting concentration range of 0.1 µM to 10 µM. This range is based on the effective concentrations observed for other cationic peptides that activate mast cells through a similar mechanism, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] The optimal concentration will vary depending on the specific mast cell type and experimental conditions. A dose-response curve should always be generated to determine the optimal concentration for your specific model.

Q2: I am not observing any mast cell degranulation in response to the HR-2 peptide. What are the possible reasons?

A2: There are several potential reasons for a lack of response:

  • Mast Cell Type: The type of mast cell you are using is critical. Human connective tissue-type mast cells (CTMCs), such as those found in the skin and peritoneum, and the human mast cell line LAD2, express high levels of the MRGPRX2 receptor, which is likely the target of the HR-2 peptide.[4][5] In contrast, human mucosal mast cells (MMCs), found in the gastrointestinal and respiratory tracts, have limited to no MRGPRX2 expression and are therefore less likely to respond to HR-2.[4][5]

  • Peptide Integrity: Ensure that the HR-2 peptide has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which can degrade the peptide.

  • Assay Sensitivity: The degranulation assay you are using may not be sensitive enough to detect a low level of degranulation. Consider using a more sensitive assay, such as a histamine (B1213489) release assay or a β-hexosaminidase assay.

  • Cell Viability: Check the viability of your mast cells. Poor cell health will result in a diminished response to any stimulus.

Q3: I am observing very high spontaneous degranulation in my control wells. How can I reduce this?

A3: High spontaneous degranulation can be caused by several factors:

  • Cell Handling: Mast cells are sensitive to mechanical stress. Avoid vigorous pipetting or centrifugation.

  • Culture Conditions: Ensure that the cells are cultured in the appropriate medium and are not overly confluent. For primary mast cells, the presence of stem cell factor (SCF) is crucial for their survival and stability.

  • Temperature Changes: Avoid sudden changes in temperature. Pre-warm all buffers and media to 37°C before adding them to the cells.

Q4: Is there a difference in the expected response between human and rodent mast cells?

A4: Yes, significant differences can be expected. The receptor for many cationic peptides on human mast cells is MRGPRX2.[4][6] The mouse ortholog is MrgprB2.[4] While both are involved in non-IgE-mediated degranulation, their ligand specificity and expression patterns can differ. Therefore, the optimal concentration of HR-2 peptide and the magnitude of the degranulation response may not be directly comparable between human and rodent mast cells. It is essential to optimize the conditions for each species independently.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no degranulation Mast cell type has low or no MRGPRX2 expression (e.g., mucosal mast cells).Use a mast cell type known to express MRGPRX2, such as human skin mast cells, peritoneal mast cells, or the LAD2 cell line.[4][5]
HR-2 peptide concentration is too low.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).
Degraded HR-2 peptide.Use a fresh aliquot of HR-2 peptide stored under recommended conditions.
Insufficient incubation time.Optimize the incubation time. For MRGPRX2 agonists, degranulation is often rapid, peaking within 15-30 minutes.[3]
High background degranulation Rough handling of cells.Handle mast cells gently. Use wide-bore pipette tips and avoid excessive centrifugation speeds.
Suboptimal buffer or media conditions.Ensure all buffers are at the correct pH and temperature. Use a suitable buffer such as HEPES-buffered Tyrode's salt solution.
Inconsistent results between experiments Variation in cell number or passage number.Use mast cells at a consistent density and within a defined passage number range.
Donor variability in primary mast cells.When using primary human mast cells, be aware of potential donor-to-donor variability in receptor expression and responsiveness.

Quantitative Data Summary

Direct quantitative data for the HR-2 peptide on different mast cell types is limited in the current literature. However, based on studies of other cationic peptides that activate the MRGPRX2 receptor, the following table provides an estimated range of effective concentrations for inducing degranulation in human connective tissue-type mast cells (e.g., LAD2 cell line).

Peptide (Receptor Target) Mast Cell Type Effective Concentration (EC50/IC50) Assay
Substance P (MRGPRX2)LAD2 (human)~0.1 µM (IC50)β-hexosaminidase release[3]
PAMP-12 (MRGPRX2)LAD2 (human)Not specified, but potent activation at 10 µMβ-hexosaminidase release[1]
HR-2 (presumed MRGPRX2) LAD2 or human CTMCs (estimated) 0.1 - 10 µM (starting range) β-hexosaminidase or Histamine release

Note: The values for HR-2 are estimations and should be empirically determined.

Experimental Protocols

Protocol 1: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This protocol provides a method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cells (e.g., LAD2 or primary human mast cells)

  • HR-2 peptide stock solution

  • HEPES-buffered Tyrode's salt solution (or similar assay buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis)

  • 96-well microplate

  • Plate reader (405 nm)

Procedure:

  • Cell Preparation:

    • Wash mast cells with assay buffer and resuspend to a concentration of 1 x 10^6 cells/mL.

    • Plate 50 µL of the cell suspension into each well of a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of the HR-2 peptide in the assay buffer.

    • Add 50 µL of the HR-2 peptide dilutions to the respective wells. For the negative control (spontaneous release), add 50 µL of assay buffer alone.

    • For the positive control (total release), add 50 µL of 0.5% Triton X-100 to lyse the cells.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzyme Reaction:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the pNAG substrate solution to each well of the new plate.

    • Incubate at 37°C for 60-90 minutes.

  • Measurement:

    • Add 100 µL of the stop solution to each well.

    • Read the absorbance at 405 nm using a plate reader.

  • Calculation:

    • Percent degranulation = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Protocol 2: Histamine Release Assay

This protocol measures the amount of histamine released from mast cells upon stimulation.

Materials:

  • Mast cells

  • HR-2 peptide stock solution

  • Assay buffer

  • Histamine ELISA kit

  • 96-well plate

Procedure:

  • Cell Stimulation:

    • Follow steps 1 and 2 from the β-Hexosaminidase Release Assay protocol.

  • Sample Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant for histamine measurement.

  • Histamine Quantification:

    • Follow the instructions provided with the commercial histamine ELISA kit to measure the histamine concentration in the supernatants.

  • Calculation:

    • Calculate the percentage of histamine release relative to the total histamine content (determined by lysing the cells).

Visualizations

Signaling Pathway for HR-2 Peptide-Induced Mast Cell Degranulation

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/11 & Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_release->Degranulation Triggers PKC->Degranulation Potentiates

Caption: Proposed signaling pathway for HR-2 peptide-induced mast cell degranulation via MRGPRX2.

Experimental Workflow for Optimizing HR-2 Concentration

experimental_workflow start Start: Prepare Mast Cell Suspension dose_response Prepare Serial Dilutions of HR-2 Peptide (e.g., 0.01 µM to 50 µM) start->dose_response incubation Incubate Cells with HR-2 Peptide (37°C, 30 min) dose_response->incubation separation Separate Supernatant from Cells (Centrifugation) incubation->separation assay Perform Degranulation Assay (β-hexosaminidase or Histamine) separation->assay data_analysis Analyze Data and Plot Concentration-Response Curve assay->data_analysis determine_ec50 Determine EC50/Optimal Concentration data_analysis->determine_ec50

Caption: Workflow for determining the optimal HR-2 peptide concentration for mast cell degranulation.

References

Navigating Inconsistent Results with Mast Cell Degranulating Peptide HR-2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mast Cell Degranulating Peptide HR-2, a potent bioactive peptide isolated from the venom of the giant hornet Vespa orientalis, is a valuable tool for studying mast cell activation and inflammatory responses. However, researchers may encounter variability in their experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges and ensure more consistent and reliable results when working with HR-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a 14-amino acid linear peptide that potently induces the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[1][2][3][4] It is structurally different from the mast cell degranulating peptide found in bee venom but shares similar biological effects.

Q2: What is the proposed mechanism of action for HR-2?

Current evidence suggests that HR-2 acts via a receptor-independent mechanism. It is thought to directly activate heterotrimeric G proteins, specifically involving Gαi and Gαq subunits, after translocating across the mast cell plasma membrane.[5][6] This direct interaction initiates downstream signaling cascades that lead to degranulation.

Q3: Is HR-2's activity specific to a particular type of mast cell?

The responsiveness of mast cells to cationic peptides like HR-2 can be species- and tissue-specific. For instance, rat serosal mast cells are highly responsive, while mast cells from other species or tissues may show graded or no response.[7] Human skin mast cells have also been shown to be susceptible to degranulation by a range of polycationic compounds.[8]

Q4: How should HR-2 be stored to ensure its stability and activity?

To maintain the integrity of HR-2, it should be stored in its lyophilized form at -20°C. Once reconstituted, the peptide solution has a limited shelf-life and should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Inconsistent Mast Cell Degranulation

Inconsistent results in mast cell degranulation assays using HR-2 can arise from a variety of factors, from peptide handling to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.

Q: My mast cell degranulation levels are lower than expected or highly variable between experiments. What could be the cause?

A: Several factors could contribute to this issue. Consider the following:

  • Peptide Integrity:

    • Improper Storage: Has the lyophilized peptide been stored correctly at -20°C? Once reconstituted, was it aliquoted and frozen to prevent multiple freeze-thaw cycles? Peptide degradation can significantly reduce its activity.

    • Supplier Variability: Have you recently changed suppliers? There may be differences in the purity or synthesis of the peptide between different lots or manufacturers.

  • Cell-Related Factors:

    • Cell Type and Origin: Are you using a consistent mast cell type and source? Different mast cell lines (e.g., LAD2, RBL-2H3) and primary mast cells from different tissues or species can exhibit varying sensitivity to HR-2.[7][8]

    • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and not overly confluent. Stressed or unhealthy cells may respond poorly.

    • Serum Presence: Are you performing the assay in the presence of serum? Some components in serum can interfere with the activity of cationic peptides. It is often recommended to perform degranulation assays in a serum-free buffer.

  • Assay Conditions:

    • Buffer Composition: Is the buffer composition, particularly the concentration of divalent cations like calcium, consistent across experiments? While HR-2-induced degranulation can be independent of extracellular calcium, intracellular calcium mobilization is a key step in the signaling cascade.[5][7]

    • Incubation Time and Temperature: Ensure that the incubation time and temperature with HR-2 are consistent. Mast cell degranulation is a rapid process.[7]

Q: I am observing high background degranulation in my negative controls. What should I do?

A: High background degranulation can be caused by:

  • Rough Cell Handling: Mast cells are sensitive to mechanical stress. Pipetting too vigorously or centrifuging at high speeds can cause non-specific degranulation.

  • Contaminants: Ensure all reagents and labware are sterile and free of endotoxins or other contaminants that could activate mast cells.

  • Inappropriate Buffer Conditions: Suboptimal pH or osmolarity of the assay buffer can stress the cells and lead to spontaneous degranulation.

Q: My dose-response curve for HR-2 is not consistent. Why might this be?

A: In addition to the factors mentioned above, an inconsistent dose-response curve could be due to:

  • Peptide Adsorption: Cationic peptides can adhere to plastic surfaces. Pre-coating pipette tips and tubes with a protein solution like bovine serum albumin (BSA) can help mitigate this.

  • Inaccurate Dilutions: Ensure accurate and consistent serial dilutions of the HR-2 peptide for each experiment.

Data Presentation

While specific quantitative data for HR-2 induced degranulation is not extensively available in a standardized format across the literature, the following table summarizes the expected outcomes and factors influencing the results.

ParameterExpected Outcome/ObservationFactors Influencing Outcome
Mediator Release Histamine, β-hexosaminidase, and other granule contents are released.Peptide concentration, cell type, and assay conditions.
EC50 Value Varies depending on the mast cell type and experimental conditions.Cell sensitivity, peptide purity, and assay buffer.
Time Course Degranulation is a rapid process, typically occurring within minutes of stimulation.[7]Temperature and cell type.
Calcium Dependence While extracellular calcium may not be essential for HR-2 induced degranulation, intracellular calcium mobilization is a critical downstream signaling event.[5][7]Buffer composition.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol provides a general guideline for measuring mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cells (e.g., LAD2 cell line or primary mast cells)

  • This compound

  • Tyrode's Buffer (or other suitable physiological buffer)

  • Triton X-100 (for cell lysis)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Preparation:

    • Wash mast cells with Tyrode's buffer to remove any residual media components.

    • Resuspend the cells in Tyrode's buffer at the desired concentration.

    • Plate the cells in a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of HR-2 in Tyrode's buffer.

    • Add the HR-2 dilutions to the appropriate wells.

    • Include negative controls (buffer only) and positive controls (e.g., a known mast cell activator or Triton X-100 for total lysis).

    • Incubate the plate at 37°C for the desired time (typically 15-30 minutes).

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

    • Lyse the remaining cell pellets with Triton X-100 to determine the total cellular β-hexosaminidase content.

  • Enzyme Assay:

    • Add the pNAG substrate solution to each well containing the supernatant and the cell lysate.

    • Incubate at 37°C until a color change is observed.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Mandatory Visualizations

Signaling Pathway of HR-2 in Mast Cells

HR2_Signaling_Pathway Proposed Signaling Pathway of HR-2 in Mast Cells HR2 Mast Cell Degranulating Peptide HR-2 G_protein Heterotrimeric G-protein (Gαi/Gαq) HR2->G_protein Direct Activation Membrane Plasma Membrane PLC Phospholipase C (PLC) G_protein->PLC Activates ERK_AKT ERK1/2 & AKT Activation G_protein->ERK_AKT Regulates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_mobilization Increased Intracellular [Ca²⁺] Ca_release->Ca_mobilization Ca_mobilization->ERK_AKT Contributes to Degranulation Degranulation (Histamine Release) Ca_mobilization->Degranulation ERK_AKT->Degranulation

Caption: Proposed signaling pathway of HR-2 in mast cells.

Experimental Workflow for Mast Cell Degranulation Assay

Degranulation_Workflow General Workflow for Mast Cell Degranulation Assay start Start prep_cells Prepare Mast Cells (Wash and Resuspend) start->prep_cells plate_cells Plate Cells in 96-well Plate prep_cells->plate_cells add_hr2 Add HR-2 Dilutions and Controls plate_cells->add_hr2 incubate Incubate at 37°C add_hr2->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_sup Collect Supernatant centrifuge->collect_sup lyse_cells Lyse Cell Pellet centrifuge->lyse_cells add_substrate Add β-hexosaminidase Substrate collect_sup->add_substrate lyse_cells->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate stop_reaction Stop Reaction incubate_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Analyze Data (% Degranulation) read_plate->analyze end End analyze->end

References

Improving Mast Cell Degranulating Peptide HR-2 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mast Cell Degranulating Peptide HR-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the stability and consistent performance of HR-2 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a linear peptide originally isolated from the venom of the giant hornet Vespa orientalis.[1][2] It is known to induce histamine (B1213489) release from mast cells.[1][2] The proposed mechanism of action for HR-2 and similar polycationic peptides is a receptor-independent pathway. This involves the peptide translocating across the mast cell plasma membrane and directly activating intracellular G proteins, which in turn initiates the signaling cascade leading to degranulation.[3]

Q2: How should I properly store lyophilized and reconstituted HR-2 peptide?

A2: Proper storage is critical to maintain the stability and activity of HR-2. For lyophilized peptides, long-term storage at -20°C or -80°C is recommended.[4][5] Once reconstituted in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][6] These aliquots should be stored at -20°C or -80°C.[6][7]

Q3: What is the recommended solvent for reconstituting HR-2 peptide?

A3: The choice of solvent depends on the peptide's amino acid composition. A general guideline is to first attempt to dissolve the peptide in sterile, distilled water. If the peptide has a net positive charge (basic), a dilute aqueous solution of acetic acid (e.g., 0.1%) can be used. For peptides with a net negative charge (acidic), a dilute aqueous solution of ammonia (B1221849) or a basic buffer can be used. It is advisable to test the solubility of a small amount of the peptide first.[5] For cellular assays, dissolving the peptide in a buffer compatible with your cell culture system, such as sterile phosphate-buffered saline (PBS) at a pH of around 7.0, is often recommended, ensuring the peptide remains soluble.[6]

Q4: What are the primary pathways of HR-2 degradation in solution?

A4: Like other peptides, HR-2 is susceptible to several degradation pathways in aqueous solutions. The most common include:

  • Hydrolysis: Cleavage of peptide bonds, which is accelerated at extreme pH values and higher temperatures.[5]

  • Oxidation: Peptides containing cysteine, methionine, or tryptophan residues are particularly prone to oxidation. This can be minimized by using oxygen-free solvents and storing under an inert gas.[5][7]

  • Aggregation: Hydrophobic peptides can aggregate and precipitate out of solution. Using appropriate co-solvents and optimizing the peptide concentration can help mitigate this.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of HR-2 in mast cell degranulation assays.

  • Potential Cause 1: Peptide Degradation. Improper storage or handling can lead to the degradation of HR-2, reducing its biological activity.

    • Solution:

      • Ensure the lyophilized peptide has been stored at -20°C or -80°C.

      • When reconstituting, allow the vial to warm to room temperature before opening to prevent condensation.[5]

      • Prepare fresh working solutions for each experiment from a properly stored, concentrated stock solution.

      • Avoid repeated freeze-thaw cycles by using single-use aliquots.[4][6]

  • Potential Cause 2: Suboptimal Assay Buffer. The pH and composition of the assay buffer can significantly impact peptide stability and activity.

    • Solution:

      • Optimize the pH of your assay buffer. Most peptides are more stable at a slightly acidic pH of 5-6.[4]

      • Ensure your buffer does not contain components that could interfere with the peptide's activity.

  • Potential Cause 3: Cell Health and Viability. The response of mast cells can vary depending on their health and passage number.

    • Solution:

      • Use mast cells at a low passage number and ensure they are healthy and viable before starting the experiment.

      • Handle cells gently during the assay to prevent premature degranulation.

Issue 2: HR-2 peptide is difficult to dissolve or precipitates out of solution.

  • Potential Cause 1: Incorrect Solvent. The solubility of peptides is highly dependent on their amino acid sequence and the solvent used.

    • Solution:

      • Refer to the manufacturer's instructions for recommended solvents.

      • If solubility in water is poor, try adding a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability.

      • For basic peptides, a small amount of dilute acetic acid can aid dissolution. For acidic peptides, dilute ammonium (B1175870) hydroxide (B78521) can be used.[5]

  • Potential Cause 2: Aggregation. Hydrophobic peptides have a tendency to aggregate, especially at high concentrations.

    • Solution:

      • Prepare a more dilute stock solution.

      • Brief sonication can sometimes help to break up aggregates and dissolve the peptide.[5]

Data Presentation

Table 1: Recommended Storage Conditions for HR-2 Peptide

FormTemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CYearsStore in a desiccator to prevent moisture absorption.[4][5]
In Solution (Stock)-20°C to -80°CUp to 1 yearAliquot into single-use volumes to avoid freeze-thaw cycles.[6]
In Solution (Working Dilution)4°CUp to 1 weekPrepare fresh before use for optimal activity.[6]

Table 2: Influence of Physicochemical Factors on HR-2 Stability in Solution

FactorInfluence on StabilityRecommendations
pH Highly influential. Extreme pH (both acidic and basic) can accelerate hydrolysis.Maintain a pH between 5 and 7 for optimal stability in solution.[4][5]
Temperature Higher temperatures increase the rate of chemical degradation.Store solutions frozen at -20°C or -80°C for long-term stability.[6]
Proteases Can rapidly degrade the peptide through enzymatic cleavage.If working with biological samples, consider adding a broad-spectrum protease inhibitor cocktail.
Oxidation Can occur in the presence of oxygen, especially for certain amino acids.For long-term storage in solution, consider using deoxygenated buffers.[7]

Experimental Protocols

Protocol 1: Assessment of HR-2 Stability in Solution using RP-HPLC

This protocol provides a framework for evaluating the stability of HR-2 under different conditions (e.g., pH, temperature).

  • Preparation of HR-2 Solutions:

    • Reconstitute lyophilized HR-2 in a suitable sterile buffer (e.g., 10 mM phosphate (B84403) buffer) to a final concentration of 1 mg/mL.

    • Prepare different aliquots of the HR-2 solution with varying pH values (e.g., pH 5, 6, 7, and 8) by adjusting with dilute acid or base.

    • Divide each pH-adjusted solution into separate tubes for incubation at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Incubation:

    • Store the prepared HR-2 solutions at the designated temperatures.

    • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from each condition for analysis.

  • RP-HPLC Analysis:

    • Use a C18 reversed-phase HPLC column.

    • Set the detector to a wavelength of 214 nm for peptide bond detection.

    • Use a mobile phase system consisting of:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

    • Inject equal volumes of each HR-2 sample.

  • Data Analysis:

    • Quantify the peak area of the intact HR-2 peptide at each time point.

    • Calculate the percentage of remaining intact HR-2 relative to the time zero sample for each condition.

    • Plot the percentage of intact HR-2 versus time to determine the degradation kinetics and half-life under each condition.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Culture:

    • Culture mast cells (e.g., RBL-2H3 cell line) in appropriate media and conditions until they reach the desired confluency.

  • Cell Seeding:

    • Seed the mast cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Stimulation:

    • Wash the cells gently with a suitable buffer (e.g., Tyrode's buffer).

    • Prepare serial dilutions of HR-2 peptide in the assay buffer.

    • Add the HR-2 dilutions to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.

    • Include a positive control (e.g., a known secretagogue like compound 48/80 or a calcium ionophore) and a negative control (buffer only).

  • Supernatant and Cell Lysate Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well, which contains the released β-hexosaminidase.

    • Lyse the remaining cells in each well with a lysis buffer (e.g., buffer containing Triton X-100) to measure the total cellular β-hexosaminidase content.

  • β-Hexosaminidase Activity Assay:

    • In a separate 96-well plate, add an aliquot of the supernatant or cell lysate.

    • Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well.

    • Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate buffer).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula:

      • % Release = (OD of Supernatant / (OD of Supernatant + OD of Cell Lysate)) * 100

Visualizations

HR2_Signaling_Pathway HR2 HR-2 Peptide Translocation Translocation HR2->Translocation Receptor-Independent Membrane Plasma Membrane G_protein G-protein (Gαi/o) Translocation->G_protein Direct Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Mast Cell Degranulation (Histamine Release) Ca_release->Degranulation Triggers PKC->Degranulation Promotes

Caption: Proposed receptor-independent signaling pathway for HR-2-induced mast cell degranulation.

HR2_Stability_Workflow Start Start: Lyophilized HR-2 Reconstitution Reconstitute in Buffer Start->Reconstitution Condition_Setup Prepare Aliquots (Varying pH & Temperature) Reconstitution->Condition_Setup Incubation Incubate at Set Conditions Condition_Setup->Incubation Sampling Sample at Time Points (0, 24, 48, 72, 168h) Incubation->Sampling HPLC_Analysis RP-HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Analyze Peak Area & Calculate Degradation HPLC_Analysis->Data_Analysis End End: Determine Stability & Half-life Data_Analysis->End

Caption: Experimental workflow for assessing the stability of HR-2 peptide in solution.

References

Preventing off-target effects of HR-2 peptide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects when working with peptides, with a focus on principles applicable to HR-2 peptides.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects in peptide experiments?

Off-target effects in peptide experiments can arise from several factors:

  • Peptide Instability and Degradation: Peptides are susceptible to degradation due to improper storage, handling, or experimental conditions. Degradation can lead to the formation of altered peptide species that may have unintended biological activities.[1][2]

  • Contaminants: Residual substances from the synthesis and purification process, such as trifluoroacetic acid (TFA) and endotoxins, can interfere with cellular assays and cause non-specific responses.[2]

  • Poor Solubility: Hydrophobic peptides may not dissolve completely, leading to the formation of aggregates that can cause non-specific cellular responses or physical interference in assays.[2]

  • Lack of Specificity: The peptide sequence itself may have an affinity for unintended molecular targets, leading to biological effects unrelated to its primary mechanism of action.[3][4]

  • High Peptide Concentration: Using excessive concentrations of the peptide can lead to non-specific binding and off-target pharmacology.[1]

Q2: How can I ensure the quality and integrity of my HR-2 peptide?

To ensure the quality of your peptide, follow these guidelines:

  • Proper Storage: Store lyophilized peptides at -20°C or -80°C, protected from light and moisture.[1]

  • Correct Handling: Before reconstitution, allow the peptide vial to equilibrate to room temperature in a desiccator to prevent condensation.[1]

  • Reconstitution: Use sterile, high-purity solvents and buffers for reconstitution. For peptides with solubility issues, consult solubility test reports or use standardized protocols.[2]

  • Avoid Freeze-Thaw Cycles: Aliquot the peptide solution after reconstitution to avoid repeated freezing and thawing, which can lead to degradation.[2]

  • Quality Control: Whenever possible, verify the peptide's identity, purity, and concentration using methods like mass spectrometry and HPLC.

Q3: What are the initial steps to troubleshoot unexpected experimental results?

If you encounter inconsistent or unexpected results, consider the following troubleshooting steps:

  • Verify Peptide Integrity: Confirm proper storage and handling of the peptide.[1]

  • Check for Contamination: Be aware of potential contaminants like TFA and endotoxins, which can affect cellular health and immune responses.[2]

  • Optimize Peptide Concentration: Perform dose-response experiments to determine the optimal concentration range that elicits the desired effect without causing toxicity or non-specific responses.

  • Use Appropriate Controls: Include positive and negative controls in your experiments to validate your assay system and ensure the observed effects are specific to the peptide.[1]

  • Assess Cell Health: Ensure that the cells used in your assays are healthy, within a low passage number, and growing optimally.[1]

Troubleshooting Guides

Guide 1: Issue - High Background Signal or Non-Specific Effects

High background signal can obscure the specific effects of your peptide.

Possible Cause Troubleshooting Step Rationale
Peptide Aggregation 1. Review peptide solubility guidelines and test different solvents. 2. Use sonication to aid dissolution. 3. Filter the peptide solution through a 0.22 µm filter.Aggregates can cause light scattering and non-specific interactions.[2]
Contaminants (TFA, Endotoxins) 1. Request TFA removal service from the peptide supplier. 2. Use endotoxin-free reagents and test for endotoxin (B1171834) contamination.TFA can be cytotoxic, and endotoxins can trigger immune responses, leading to non-specific cellular activation.[2]
Excessive Peptide Concentration Perform a dose-response curve to identify the optimal concentration.High concentrations can lead to non-specific binding to unintended targets.[1]
Cellular Health Monitor cell morphology and viability. Ensure cells are not overgrown or stressed.Unhealthy cells can respond non-specifically to experimental treatments.[1]
Guide 2: Issue - Inconsistent or No Biological Activity

Lack of a reproducible biological effect can be due to issues with the peptide or the assay system.

Possible Cause Troubleshooting Step Rationale
Peptide Degradation 1. Aliquot and store the peptide at -80°C. 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh solutions for each experiment.Peptides are prone to degradation, which can lead to a loss of activity.[1][2]
Incorrect Peptide Concentration Verify the net peptide content and adjust calculations accordingly. Use a spectrophotometer if the peptide has aromatic residues.The actual peptide amount in a lyophilized powder can be less than 100% due to counter-ions and water.[1]
Suboptimal Assay Conditions 1. Optimize incubation times, reagent concentrations, and cell density. 2. Use a known positive control to validate the assay.The experimental setup must be optimized to detect the specific biological activity of the peptide.[1]
Low Receptor Expression Confirm the expression of the target receptor in your cell model using techniques like qPCR, Western blot, or flow cytometry.The target cells must express sufficient levels of the receptor for the peptide to elicit a response.[1]

Experimental Protocols & Methodologies

Protocol 1: Peptide Solubility Testing

A systematic approach to determine the optimal solvent for your peptide.

  • Initial Solvent Selection: Start with sterile, deionized water. If the peptide has a net positive charge, try a dilute acetic acid solution. If it has a net negative charge, try a dilute ammonium (B1175870) hydroxide (B78521) solution.

  • Organic Solvents: For hydrophobic peptides, try solvents like DMSO, DMF, or acetonitrile. It is recommended to first dissolve the peptide in a minimal amount of organic solvent and then slowly add the aqueous buffer.

  • Sonication: If the peptide is difficult to dissolve, use a brief sonication step to break up aggregates.

  • Final Concentration: Prepare a concentrated stock solution and dilute it to the final working concentration in your assay buffer.

Protocol 2: Alanine (B10760859) Scanning for Specificity Analysis

An alanine scan can identify key residues responsible for the peptide's activity and specificity.[4]

  • Peptide Synthesis: Synthesize a series of peptide analogs where each amino acid residue is systematically replaced with alanine.

  • Activity Assay: Test the biological activity of each alanine-substituted peptide in your primary assay.

  • Data Analysis: Compare the activity of the analogs to the wild-type peptide. A significant loss of activity upon substitution indicates a critical residue for function. Residues that can be substituted without loss of activity may be candidates for modification to reduce off-target binding.

Visualizing Experimental Workflows and Pathways

Workflow for Investigating Off-Target Effects

This diagram outlines a systematic workflow to identify and mitigate potential off-target effects of a peptide.

Off_Target_Workflow cluster_characterization Peptide Characterization cluster_screening Off-Target Screening cluster_validation Target Validation cluster_mitigation Mitigation Strategy p1 Purity & Identity (HPLC, MS) s1 Dose-Response Curve (Primary Assay) p1->s1 p2 Solubility & Stability Testing p2->s1 s2 Cytotoxicity Assay s1->s2 Identify Therapeutic Window s3 Global Profiling (Transcriptomics, Proteomics) s1->s3 High Concentration Screen m3 Refine Dosing Regimen s2->m3 v1 Binding Assays (SPR, ITC) s3->v1 Identify Potential Off-Targets v2 Cellular Thermal Shift Assay (CETSA) v1->v2 v3 Knockdown/Knockout of Putative Targets v1->v3 m1 Peptide Sequence Modification v3->m1 Confirm Off-Target m2 Optimize Delivery Method v3->m2 m1->s1 Re-evaluate

Caption: Workflow for identifying and mitigating peptide off-target effects.

Signaling Pathway of a Generic Peptide Hormone

This diagram illustrates a common signaling pathway for peptide hormones that act via cell surface receptors and second messengers.[5]

Peptide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation CREB CREB PKA->CREB Phosphorylation Phosphorylated_Protein Phosphorylated Target Protein Target_Protein->Phosphorylated_Protein Gene_Expression Gene Expression Phosphorylated_Protein->Gene_Expression CREB->Gene_Expression Modulation Peptide HR-2 Peptide Peptide->Receptor Binding

Caption: Generic peptide hormone signaling pathway via GPCR and cAMP.

References

Mast Cell Degranulating Peptide HR-2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mast Cell Degranulating Peptide HR-2. Our goal is to help you overcome common challenges, particularly those related to solubility and aggregation, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a 14-amino acid linear peptide isolated from the venom of the giant hornet Vespa orientalis.[1][2][3][4] It is a potent secretagogue that triggers the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[1][2][3][4]

Q2: What is the amino acid sequence and molecular weight of HR-2?

The amino acid sequence of HR-2 is Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[2][5] Its molecular weight is approximately 1523.04 g/mol .[6]

Q3: How does HR-2 induce mast cell degranulation?

HR-2 is known to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[7][8][9][10][11][12] This interaction initiates a downstream signaling cascade involving G proteins (Gαi and Gαq), Phospholipase C (PLC), and subsequent mobilization of intracellular calcium, which is a critical step for degranulation.[12][13][14][15][16]

Q4: What are the common challenges encountered when working with HR-2?

The most frequently reported issues with HR-2 are poor solubility in aqueous buffers and a tendency to aggregate. These challenges can significantly impact experimental reproducibility and outcomes.

Troubleshooting Guide: Solubility Issues

This compound is a hydrophobic peptide, which can make it challenging to dissolve in aqueous solutions. The following guide provides a systematic approach to solubilizing HR-2.

Problem: HR-2 peptide will not dissolve in my aqueous buffer (e.g., PBS).

Solution:

  • Start with an Organic Solvent: Due to its hydrophobic nature, it is recommended to first dissolve HR-2 in a small amount of an organic solvent.[17]

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol.[18]

    • Procedure: Add a small volume of the chosen organic solvent to the lyophilized peptide. Gently vortex or sonicate to ensure complete dissolution.[19]

  • Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution drop-by-drop while vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.

  • Consider an Acidic Solution: As HR-2 is a basic peptide, its solubility can be improved in an acidic environment.[17][19]

    • Alternative Initial Solvent: Try dissolving the peptide in a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[17][19]

    • Dilution: After initial dissolution, dilute with your desired aqueous buffer to the final concentration.

Solubility Summary Table:

SolventSolubilityRecommendations
WaterSparingly soluble to insolubleNot recommended as a primary solvent.
PBS (pH 7.4)PoorNot recommended for initial dissolution.
DMSO, DMFSolubleRecommended for creating a stock solution.
EthanolSolubleCan be used for initial dissolution.
10% Acetic AcidSolubleA good option for basic peptides like HR-2.[17][19]

Experimental Protocol: Peptide Solubility Testing

This protocol outlines a method to determine the optimal solvent for HR-2.

  • Aliquot the Peptide: To avoid compromising the entire batch, use a small, pre-weighed aliquot of the lyophilized HR-2 peptide for solubility testing.[19]

  • Initial Solvent Addition: Add a small, measured volume of the first test solvent (e.g., sterile distilled water) to the peptide.

  • Observation and Agitation: Vortex the vial for 30 seconds and visually inspect for any undissolved particles. If the peptide is not fully dissolved, sonicate the sample for 10-20 seconds.[19]

  • Sequential Solvent Testing: If the peptide remains insoluble, lyophilize the sample to remove the water and repeat the process with the next solvent (e.g., 10% acetic acid, followed by DMSO if necessary).

  • Record Observations: Carefully document the solubility of the peptide in each solvent and the approximate concentration at which it dissolves.

Workflow for HR-2 Solubilization

G HR-2 Solubilization Workflow start Start with Lyophilized HR-2 dissolve_dmso Dissolve in minimal DMSO/DMF/Ethanol start->dissolve_dmso vortex_sonicate Vortex and/or Sonicate dissolve_dmso->vortex_sonicate add_buffer Slowly add aqueous buffer while vortexing vortex_sonicate->add_buffer check_solubility Visually inspect for precipitation add_buffer->check_solubility soluble Peptide is soluble Proceed with experiment check_solubility->soluble Clear Solution insoluble Precipitation occurs check_solubility->insoluble Cloudy/Precipitate troubleshoot Troubleshoot further (see aggregation guide) insoluble->troubleshoot alt_solvent Try dissolving in 10% Acetic Acid insoluble->alt_solvent alt_solvent->vortex_sonicate

Caption: A step-by-step workflow for solubilizing this compound.

Troubleshooting Guide: Aggregation Issues

Peptide aggregation can lead to loss of activity and inaccurate experimental results. The hydrophobic nature of HR-2 makes it prone to aggregation.[20]

Problem: My HR-2 solution appears cloudy or forms a precipitate over time, even after initial dissolution.

Solution:

  • Sonication: Brief sonication can help to break up small aggregates and re-dissolve the peptide.[19] Use a bath sonicator and sonicate for short intervals (10-20 seconds) on ice to prevent heating the sample.

  • Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can help to reduce aggregation.[21] For the basic HR-2 peptide, maintaining a slightly acidic pH may be beneficial.

  • Use of Additives:

    • Arginine: Adding 50-100 mM L-arginine to the buffer can help to increase peptide solubility and reduce aggregation.[21]

    • Non-ionic Detergents: Low concentrations of non-ionic detergents, such as 0.05% Tween-20, can help to prevent hydrophobic interactions that lead to aggregation.[22]

  • Storage Conditions:

    • Aliquoting: Aliquot the peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.

    • Low Temperature Storage: Store aliquots at -20°C or -80°C.

Experimental Protocol: Detecting Peptide Aggregation

  • Visual Inspection: The simplest method is to visually inspect the solution for turbidity or visible precipitates.

  • UV-Vis Spectroscopy: An increase in absorbance at 340-600 nm can indicate the presence of light-scattering aggregates.[23]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can be used to detect the presence of aggregates.[24][25]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Aggregated peptides may appear as broad or early-eluting peaks in an RP-HPLC chromatogram.[21]

Logical Flow for Troubleshooting Aggregation

G Troubleshooting HR-2 Aggregation start Cloudy or Precipitated HR-2 Solution sonicate Brief Sonication on Ice start->sonicate check_clarity1 Is the solution clear? sonicate->check_clarity1 adjust_ph Adjust pH away from pI check_clarity1->adjust_ph No success Aggregation Resolved check_clarity1->success Yes check_clarity2 Is the solution clear? adjust_ph->check_clarity2 additives Add solubilizing agents (e.g., Arginine, Tween-20) check_clarity2->additives No check_clarity2->success Yes check_clarity3 Is the solution clear? additives->check_clarity3 check_clarity3->success Yes failure Aggregation Persists Consider resynthesis or purification check_clarity3->failure No

Caption: A decision tree for resolving aggregation issues with this compound.

Signaling Pathway of HR-2 in Mast Cells

This compound initiates mast cell degranulation through a well-defined signaling cascade.

Mechanism of Action:

  • Receptor Binding: HR-2 binds to and activates the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[7][8][9][10][11][12]

  • G-Protein Activation: Upon receptor activation, both Gαi and Gαq proteins are engaged.[12]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).[13][14]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13][15][16] This sustained increase in cytosolic Ca2+ is a crucial signal for the fusion of granular membranes with the plasma membrane.

  • Degranulation: The influx of calcium leads to the release of pre-formed mediators, such as histamine, from the mast cell granules.

Signaling Pathway Diagram

G HR-2 Signaling Pathway in Mast Cells HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 Binds to G_protein Gαi / Gαq MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers

References

Technical Support Center: HR-2 Peptide Degranulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing HR-2 peptide and similar cationic peptides in basophil degranulation assays.

Frequently Asked Questions (FAQs)

Q1: What is the HR-2 peptide and why is it used in degranulation assays?

The HR-2 peptide is a mast cell degranulating (MCD) peptide originally isolated from the venom of the giant hornet, Vespa orientalis. It is a potent, cationic peptide that can directly activate basophils and mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators. This activation occurs independently of the IgE receptor pathway, making it a useful tool for studying non-allergic hypersensitivity reactions and the direct effects of secretagogues on basophil function.

Q2: What is the principle of the HR-2 peptide degranulation assay?

The assay is a type of basophil activation test (BAT) that measures the extent of basophil degranulation in response to stimulation with the HR-2 peptide.[1] Degranulation is typically quantified by flow cytometry, which detects the upregulation of specific cell surface markers on basophils, such as CD63 and CD203c.[2][3] These markers are translocated to the cell membrane from the membrane of intracellular granules upon activation and fusion with the cell surface.[1][4]

Q3: What are the common causes of high background degranulation in this assay?

High background, or spontaneous degranulation, refers to the activation of basophils in the negative control sample (without the HR-2 peptide). Common causes include:

  • Suboptimal Sample Handling: Mechanical stress from vigorous vortexing or centrifugation can activate basophils.[5]

  • Incorrect Anticoagulant: The choice of anticoagulant is critical. EDTA can chelate calcium, which is necessary for degranulation, potentially leading to lower specific signals but can also affect background. Heparin is often preferred for preserving basophil reactivity.[5]

  • Time and Temperature: Delays in processing blood samples can lead to increased spontaneous activation. It is recommended to perform the assay within 4 hours of blood collection, and samples should be stored at appropriate temperatures (e.g., 4°C) if immediate processing is not possible.[6]

  • Contamination: Bacterial contamination in reagents or samples can lead to non-specific basophil activation.[7]

  • Non-Specific Peptide Binding: The cationic nature of the HR-2 peptide may lead to non-specific interactions with the cell surface or plasticware, contributing to background signal.[8]

Q4: How can I differentiate between specific and non-specific degranulation?

To ensure the observed degranulation is a specific response to the HR-2 peptide, it is crucial to include proper controls in your experiment. A negative control (buffer alone) will establish the level of spontaneous degranulation. A positive control, such as anti-IgE or the bacterial peptide fMLP, will confirm that the basophils are viable and capable of degranulating.[9] A clear dose-response relationship, where increasing concentrations of the HR-2 peptide lead to a proportional increase in basophil activation up to a certain point, is also a strong indicator of a specific response.[10]

Troubleshooting Guide: High Background Degranulation

High background signal can mask the specific response to the HR-2 peptide, making data interpretation difficult. The following guide provides a systematic approach to troubleshooting this issue.

Table 1: Troubleshooting High Background Signal
Potential Cause Recommended Action Reference
Sample Preparation and Handling
Mechanical Stress- Gently mix samples by inverting the tube instead of vortexing.- Use lower centrifugation speeds (e.g., 250 x g).[5][7]
Inappropriate Anticoagulant- Use heparin as the anticoagulant for whole blood assays. If using EDTA, ensure calcium is added back to the stimulation buffer.[5]
Delayed Sample Processing- Process blood samples as soon as possible, ideally within 4 hours of collection.- If storage is necessary, keep samples at 4°C for up to 24 hours.[6]
Assay Conditions
Insufficient Blocking- Increase the concentration of the blocking agent (e.g., BSA or casein) in the buffer.- Extend the blocking incubation time.- Consider using a different blocking agent.[8]
Suboptimal Washing Steps- Increase the number of wash cycles (e.g., from 3 to 5) to remove unbound peptide.- Add a non-ionic detergent (e.g., Tween-20) to the wash buffer to disrupt weak, non-specific interactions.[8]
Peptide Concentration Too High- Perform a dose-response experiment to determine the optimal concentration range for the HR-2 peptide. High concentrations can lead to non-specific effects.[10]
Flow Cytometry
Incorrect Instrument Settings- Adjust the gain and offset on the flow cytometer using unstained and single-color controls to minimize background from small particles and electronic noise.[11]
Inadequate Gating Strategy- Use a stringent gating strategy to exclude dead cells and debris, which can non-specifically bind antibodies and increase background fluorescence. A viability dye is highly recommended.[10]
Antibody Concentration- Titrate fluorescently labeled antibodies to their optimal concentration to reduce non-specific binding.[11]

Experimental Protocols

General Protocol for HR-2 Peptide-Induced Basophil Degranulation Assay

This protocol provides a general framework. Optimization of incubation times, temperatures, and reagent concentrations may be necessary.

  • Blood Collection and Preparation:

    • Collect whole blood into heparin-containing tubes.

    • Use the blood within 4 hours for optimal results. If necessary, store at 4°C for up to 24 hours.[6]

    • Pre-warm blood samples to 37°C for 10 minutes before starting the assay.[12]

  • Peptide and Control Preparation:

    • Reconstitute lyophilized HR-2 peptide in an appropriate buffer (e.g., sterile PBS or HEPES-buffered saline).

    • Prepare a serial dilution of the HR-2 peptide to test a range of concentrations (e.g., 0.1 to 10 µg/mL).

    • Prepare positive controls: anti-IgE antibody (e.g., 1 µg/mL) and/or fMLP (e.g., 1 µM).

    • Prepare a negative control: stimulation buffer alone.

  • Basophil Stimulation:

    • In a 96-well plate or flow cytometry tubes, add 100 µL of whole blood to each well/tube.

    • Add 100 µL of the diluted HR-2 peptide, positive controls, or negative control to the respective wells/tubes.

    • Incubate for 20-30 minutes at 37°C in a water bath or incubator.[13]

  • Staining:

    • Stop the stimulation by placing the samples on ice for 5 minutes.

    • Add a cocktail of fluorescently labeled antibodies to each sample. A typical panel includes:

      • A basophil identification marker (e.g., anti-CCR3, anti-CD123, or a combination).

      • An activation marker (e.g., anti-CD63-FITC).

      • A viability dye to exclude dead cells.

    • Incubate for 20 minutes on ice in the dark.

  • Lysis and Fixation:

    • Add 2 mL of a lysis/fixation buffer (e.g., a commercially available FACS lysing solution) to each tube.

    • Incubate for 10 minutes at room temperature in the dark.

    • Centrifuge at 250 x g for 5 minutes.

    • Decant the supernatant.

  • Washing:

    • Resuspend the cell pellet in 3 mL of wash buffer (e.g., PBS with 0.5% BSA).

    • Centrifuge at 250 x g for 5 minutes.

    • Decant the supernatant and resuspend the pellet in 200 µL of wash buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the basophil population using the identification markers.

    • Within the live, single basophil gate, quantify the percentage of CD63-positive cells for each condition.

Table 2: Representative Reagent Concentrations
ReagentWorking ConcentrationPurpose
HR-2 Peptide0.1 - 10 µg/mL (dose-response)Stimulant
Anti-IgE~1 µg/mLPositive Control (IgE-mediated)
fMLP~1 µMPositive Control (IgE-independent)
Anti-CD63-FITCTitrate for optimal signalActivation Marker
Anti-CCR3-PETitrate for optimal signalBasophil Identification Marker
Viability DyePer manufacturer's instructionsDead Cell Exclusion

Visualizations

Signaling Pathway of HR-2 Peptide-Induced Degranulation

The HR-2 peptide is thought to directly activate G-proteins in the basophil membrane, bypassing the need for IgE receptor cross-linking. This leads to a signaling cascade culminating in degranulation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide GPCR G-Protein Coupled Receptor (e.g., MRGPRX2) HR2->GPCR Binds G_protein G-Protein (Gi/Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Granule_fusion Granule Fusion & Degranulation Ca_release->Granule_fusion Promotes PKC->Granule_fusion Promotes

Caption: IgE-independent basophil degranulation pathway activated by HR-2 peptide.

Experimental Workflow for HR-2 Peptide Assay

This diagram outlines the key steps in performing a basophil activation test with the HR-2 peptide.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Blood Collect Whole Blood (Heparin) Stimulate Stimulate Blood with Peptide/Controls (37°C) Blood->Stimulate Peptide Prepare HR-2 Peptide Dilutions Peptide->Stimulate Controls Prepare Positive/Negative Controls Controls->Stimulate Stain Stain with Fluorescent Antibodies (on ice) Stimulate->Stain Lyse Lyse Red Blood Cells & Fix Stain->Lyse Acquire Acquire on Flow Cytometer Lyse->Acquire Gate Gate on Live, Single Basophils Acquire->Gate Analyze Quantify %CD63+ Basophils Gate->Analyze

Caption: Workflow for HR-2 peptide-induced basophil degranulation assay.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for addressing high background degranulation.

G Start High Background Degranulation Observed Check_Handling Review Sample Handling Protocol Start->Check_Handling Check_Assay Review Assay Conditions Check_Handling->Check_Assay No Issue Optimize_Handling Optimize Handling: - Gentle Mixing - Correct Anticoagulant - Timely Processing Check_Handling->Optimize_Handling Issue Found Check_FCM Review Flow Cytometry Setup Check_Assay->Check_FCM No Issue Optimize_Assay Optimize Assay: - Titrate Peptide - Improve Blocking - Enhance Washing Check_Assay->Optimize_Assay Issue Found Optimize_FCM Optimize FCM: - Adjust Settings - Refine Gating - Titrate Antibodies Check_FCM->Optimize_FCM Issue Found Re_run Re-run Assay Check_FCM->Re_run No Issue Optimize_Handling->Re_run Optimize_Assay->Re_run Optimize_FCM->Re_run

Caption: Troubleshooting workflow for high background in HR-2 peptide assays.

References

Technical Support Center: Understanding Variability in Mast Cell Response to HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the variability in mast cell response to the HR-2 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the HR-2 peptide and how does it activate mast cells?

The HR-2 peptide is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3] It is a potent mast cell degranulating agent, initiating the release of histamine (B1213489) and other inflammatory mediators.[1][2][3] Unlike traditional allergens that activate mast cells through the IgE-FcεRI pathway, the HR-2 peptide is thought to act through an IgE-independent mechanism. Evidence suggests that it activates mast cells by directly engaging the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5][6][7]

Q2: What are the key signaling events following HR-2 peptide stimulation?

Activation of MRGPRX2 by the HR-2 peptide is believed to initiate a signaling cascade involving heterotrimeric G proteins. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a rise in cytosolic calcium concentration. This increase in intracellular calcium is a critical step for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators such as histamine, serotonin, and proteases (e.g., tryptase).

Q3: Why do I observe significant variability in mast cell degranulation in response to the HR-2 peptide?

Variability in mast cell response to the HR-2 peptide is a common observation and can be attributed to several factors:

  • Mast Cell Type and Origin: Different types of mast cells (e.g., connective tissue vs. mucosal) and their origin (e.g., primary human mast cells, rat basophilic leukemia (RBL-2H3) cells, LAD2 cells) exhibit significant phenotypic and functional heterogeneity. A key factor is the differential expression of the MRGPRX2 receptor.[4][8] For instance, human skin mast cells have high levels of MRGPRX2 expression, making them highly responsive to MRGPRX2 agonists.[4]

  • MRGPRX2 Expression Levels: The density of MRGPRX2 on the mast cell surface directly correlates with the magnitude of the response. Higher receptor expression leads to a more robust degranulation response.[8] MRGPRX2 expression can be influenced by the local tissue microenvironment and inflammatory conditions.[8]

  • Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the MRGPRX2 gene can lead to gain-of-function or loss-of-function mutations. These genetic variations can alter the receptor's affinity for the HR-2 peptide or its signaling efficiency, contributing to inter-individual differences in response.[9]

  • Experimental Conditions: Factors such as peptide purity, solvent, pH of the buffer, incubation time, and temperature can all influence the outcome of the experiment.

Data Presentation

Due to the limited availability of specific quantitative data for the HR-2 peptide in publicly accessible literature, the following tables are illustrative examples based on typical responses observed with similar MRGPRX2-activating peptides. Researchers should generate their own dose-response curves for their specific experimental setup.

Table 1: Illustrative Dose-Dependent Histamine Release from Different Mast Cell Types in Response to HR-2 Peptide

HR-2 Peptide Concentration (µM)Human Skin Mast Cells (% Histamine Release)LAD2 Cells (% Histamine Release)RBL-2H3 Cells (% Histamine Release)
0.15 ± 22 ± 10
135 ± 515 ± 35 ± 2
1075 ± 850 ± 610 ± 3
10085 ± 765 ± 515 ± 4

Table 2: Illustrative EC50 Values for HR-2 Peptide-Induced Degranulation

Mast Cell TypeMediator MeasuredIllustrative EC50 (µM)
Human Skin Mast CellsHistamine2.5
LAD2 Cellsβ-Hexosaminidase8.0
RBL-2H3 (MRGPRX2 transfected)β-Hexosaminidase15.0

Experimental Protocols

1. Mast Cell Culture

  • LAD2 Cells: Culture in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO2 incubator.[10][11]

  • RBL-2H3 Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO2 incubator.

2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of degranulation.[10][11][12]

  • Cell Seeding: Seed mast cells (e.g., LAD2 or RBL-2H3) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Washing: Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer).

  • Peptide Stimulation: Add varying concentrations of HR-2 peptide (dissolved in the appropriate buffer) to the wells. Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 30 minutes.[11][12]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant.

  • Enzyme Assay:

    • Add an aliquot of the supernatant to a new 96-well plate.

    • Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and incubate at 37°C for 60-90 minutes.[11]

    • Stop the reaction by adding a stop solution (e.g., 0.1 M carbonate buffer, pH 10.5).

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Express the β-hexosaminidase release as a percentage of the total release (determined from the Triton X-100-lysed cells).

3. Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

  • Cell Preparation: Prepare a suspension of mast cells in a suitable buffer (e.g., HEPES-buffered saline).

  • Peptide Stimulation: Aliquot the cell suspension into microcentrifuge tubes and add different concentrations of the HR-2 peptide. Include negative and positive controls.

  • Incubation: Incubate the tubes at 37°C for 30 minutes in a water bath.

  • Reaction Termination: Stop the reaction by placing the tubes on ice.

  • Centrifugation: Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Histamine Measurement: Collect the supernatant and measure the histamine concentration using a commercially available Histamine ELISA kit according to the manufacturer's instructions.

  • Total Histamine: To determine the total histamine content, lyse an aliquot of unstimulated cells (e.g., by freeze-thawing or sonication) and measure the histamine concentration.

  • Calculation: Express the histamine release as a percentage of the total histamine content.

Mandatory Visualizations

HR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/11 Gβγ MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Degranulation Degranulation (Histamine, Tryptase, etc.) Ca2_increase->Degranulation Triggers

Caption: Signaling pathway of HR-2 peptide-induced mast cell degranulation via MRGPRX2.

Degranulation_Assay_Workflow start Start seed_cells Seed Mast Cells in 96-well Plate start->seed_cells wash_cells Wash Cells with Buffer seed_cells->wash_cells add_peptide Add HR-2 Peptide (Different Concentrations) wash_cells->add_peptide incubate Incubate at 37°C add_peptide->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_mediator Measure Mediator Release (β-Hexosaminidase or Histamine) collect_supernatant->measure_mediator analyze_data Analyze Data and Calculate % Degranulation measure_mediator->analyze_data end End analyze_data->end

Caption: Experimental workflow for mast cell degranulation assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low degranulation response Mast cell type is unresponsive: The chosen cell line (e.g., untransfected RBL-2H3) may have low or no MRGPRX2 expression.- Use a mast cell line known to express MRGPRX2 (e.g., LAD2) or primary human mast cells. - Consider transfecting your cell line with the human MRGPRX2 gene.
HR-2 peptide is inactive: The peptide may have degraded due to improper storage or handling.- Purchase a fresh batch of high-purity HR-2 peptide. - Store the peptide according to the manufacturer's instructions (typically at -20°C or -80°C). - Prepare fresh stock solutions and aliquot to avoid multiple freeze-thaw cycles.
Suboptimal experimental conditions: Incubation time may be too short, or the temperature may be incorrect.- Optimize the incubation time (typically 15-60 minutes). - Ensure the incubation is performed at 37°C.
High background degranulation Cell stress: Rough handling of cells during washing or plating can cause spontaneous degranulation.- Handle cells gently. Pipette slowly and avoid creating bubbles. - Ensure all buffers are at the correct temperature (37°C).
Contamination: Mycoplasma or other microbial contamination can activate mast cells.- Regularly test cell cultures for contamination. - Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
Peptide solvent toxicity: Some organic solvents (e.g., high concentrations of DMSO) can be toxic to cells and cause non-specific degranulation.- Use a biocompatible solvent and ensure the final concentration in the assay is non-toxic (typically <0.5% DMSO). - Include a solvent control in your experiment.
Inconsistent results between experiments Variability in cell passage number: Mast cell responsiveness can change with increasing passage number.- Use cells within a defined passage number range for all experiments. - Regularly thaw a new vial of low-passage cells.
Inconsistent peptide concentration: Inaccurate pipetting or errors in serial dilutions.- Calibrate your pipettes regularly. - Prepare fresh serial dilutions for each experiment.
Variations in cell density: The number of cells per well can affect the overall degranulation signal.- Ensure a uniform cell suspension before seeding. - Count cells accurately before plating.

References

How to control for HR-2 peptide degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HR-2 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for HR-2 peptide degradation in long-term experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your HR-2 peptide throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is the HR-2 peptide and what is its primary function?

A1: The HR-2 peptide, also known as Mast Cell Degranulating Peptide HR-2, is a 14-amino acid peptide isolated from the venom of the giant hornet Vespa orientalis.[1][2] Its primary biological function is to degranulate mast cells, which leads to the release of histamine (B1213489) and other inflammatory mediators.[1][2] The amino acid sequence is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.

Q2: What are the primary causes of HR-2 peptide degradation in long-term experiments?

A2: Like most peptides, HR-2 is susceptible to several degradation pathways, especially in solution over long periods. The primary causes include:

  • Proteolytic Degradation: Enzymes present in cell culture media or biological samples can cleave the peptide bonds.

  • Oxidation: While the HR-2 sequence (FLPLILGKLVKGLL-NH2) does not contain the most easily oxidized residues like Methionine or Cysteine, some amino acids can still be susceptible to oxidation over extended periods, especially in the presence of metal ions or reactive oxygen species.

  • Hydrolysis: The peptide bonds can be cleaved by water, a process that is often accelerated by suboptimal pH conditions (either highly acidic or alkaline).

  • Deamidation: Although less common in this specific sequence, asparagine and glutamine residues in other peptides can undergo deamidation, which could be a consideration if derivatives of HR-2 are being used.

Q3: How should I store my lyophilized HR-2 peptide for long-term stability?

A3: For long-term storage, lyophilized HR-2 peptide should be kept in a tightly sealed vial at -20°C or preferably -80°C.[3][4][5] It is also crucial to protect the peptide from moisture and light.[3][4][5] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[6]

Q4: What is the recommended procedure for reconstituting and storing HR-2 peptide solutions?

A4: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[3] When reconstituting, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements, but sterile water or a buffer at a slightly acidic pH (pH 5-6) is generally recommended for peptide stability. For long-term experiments, it is highly advisable to prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][6]

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with the HR-2 peptide.

Problem Potential Cause Recommended Solution
Loss of peptide activity over time in cell culture. Enzymatic degradation by proteases in the serum or secreted by cells.1. Use a lower percentage of serum in your culture medium if experimentally feasible.2. Add a broad-spectrum protease inhibitor cocktail to your culture medium.3. Perform experiments on ice when possible to reduce enzymatic activity.4. Replenish the HR-2 peptide at regular intervals during the experiment.
Adsorption to plasticware. 1. Use low-protein-binding microplates and tubes .2. Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
Inconsistent results between experiments. Peptide degradation during storage. 1. Ensure proper storage of lyophilized peptide at -20°C or -80°C in a desiccated environment.[3][4][5]2. Aliquot peptide solutions to avoid multiple freeze-thaw cycles.[3][6]3. Regularly check the integrity of your peptide stock using a stability-indicating method like HPLC.
Inaccurate peptide concentration. 1. Ensure the lyophilized peptide is fully dissolved before making dilutions.2. Use a calibrated pipette for all dilutions.3. Determine the peptide concentration using a reliable method such as a BCA assay or by UV absorbance at 280 nm if the peptide contains aromatic residues (HR-2 contains Phenylalanine).
Precipitation of the peptide in solution. Poor solubility in the chosen solvent or buffer.1. Consult the manufacturer's instructions for recommended solvents.2. Test different buffer systems with varying pH to find the optimal solubility conditions.3. Sonication may help to dissolve the peptide, but use with caution to avoid degradation.

Experimental Protocols

Protocol 1: Stability Assessment of HR-2 Peptide using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of the HR-2 peptide in a specific buffer over time.

1. Materials:

  • HR-2 Peptide (lyophilized)

  • Sterile, HPLC-grade water

  • Acetonitrile (ACN), HPLC-grade

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with UV detector

2. Procedure:

  • Prepare a stock solution of the HR-2 peptide (e.g., 1 mg/mL) in your chosen buffer.

  • Filter the stock solution through a 0.22 µm syringe filter.

  • Divide the stock solution into aliquots in low-protein-binding tubes.

  • Store the aliquots under the desired long-term experimental conditions (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.

  • Analyze the samples by HPLC:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 214 nm and 280 nm

  • Data Analysis:

    • Integrate the peak corresponding to the intact HR-2 peptide.

    • Calculate the percentage of remaining peptide at each time point relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Table 1: Example Data from HPLC Stability Study of HR-2 Peptide in PBS at Different Temperatures

Time (hours)% Remaining HR-2 at 4°C% Remaining HR-2 at 25°C% Remaining HR-2 at 37°C
0100100100
2498.592.185.3
4897.285.672.8
7296.178.361.5
168 (1 week)92.860.235.7

Note: This is example data and actual results may vary.

Visualizations

Peptide Degradation Pathways

The following diagram illustrates the common chemical degradation pathways that can affect peptides like HR-2.

Peptide_Degradation cluster_degradation Degradation Pathways cluster_products Degradation Products Intact_Peptide Intact HR-2 Peptide Oxidation Oxidation Intact_Peptide->Oxidation Reactive Oxygen Species, Metal Ions Hydrolysis Hydrolysis Intact_Peptide->Hydrolysis H₂O, pH extremes Proteolysis Proteolytic Cleavage Intact_Peptide->Proteolysis Proteases Oxidized_Peptide Oxidized Peptide Fragments Oxidation->Oxidized_Peptide Hydrolyzed_Peptide Peptide Fragments Hydrolysis->Hydrolyzed_Peptide Cleaved_Peptide Smaller Peptide Fragments Proteolysis->Cleaved_Peptide

Caption: Common degradation pathways for peptides.

Experimental Workflow for HR-2 Stability Testing

This diagram outlines the general workflow for conducting a stability study of the HR-2 peptide.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reconstitute Reconstitute Lyophilized HR-2 Peptide Aliquot Prepare Aliquots Reconstitute->Aliquot Incubate Incubate at Different Conditions (T, pH, etc.) Aliquot->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC Analyze by HPLC-UV Sample->HPLC Analyze Quantify Remaining Peptide & Identify Degradants HPLC->Analyze

Caption: Workflow for HR-2 peptide stability assessment.

Decision Tree for Troubleshooting HR-2 Peptide Instability

This diagram provides a logical approach to troubleshooting common stability issues with the HR-2 peptide.

Troubleshooting_Tree Start Inconsistent Results or Loss of HR-2 Activity Check_Storage Review Storage Conditions (Lyophilized & Solution) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Improve_Storage Action: Optimize Storage (Aliquot, -80°C, Desiccate) Storage_OK->Improve_Storage No Check_Handling Review Handling Procedures (Reconstitution, Freeze-Thaw) Storage_OK->Check_Handling Yes Run_QC Run HPLC Stability Check Improve_Storage->Run_QC Handling_OK Handling Procedures Correct? Check_Handling->Handling_OK Improve_Handling Action: Minimize Freeze-Thaw, Use Low-Binding Tubes Handling_OK->Improve_Handling No Check_Experimental Review Experimental Conditions (pH, Temp, Proteases) Handling_OK->Check_Experimental Yes Improve_Handling->Run_QC Experimental_OK Experimental Conditions Stable? Check_Experimental->Experimental_OK Improve_Experimental Action: Optimize Buffer, Add Protease Inhibitors Experimental_OK->Improve_Experimental No Experimental_OK->Run_QC Yes Improve_Experimental->Run_QC

Caption: Troubleshooting HR-2 peptide instability.

References

Technical Support Center: Optimizing HR-2 Peptide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize experiments involving "HR-2" peptides. The term "HR-2 peptide" can refer to several different molecules with distinct biological functions. This guide addresses the most common types:

  • Viral Heptad Repeat 2 (HR2) Peptides: Inhibitors of viral membrane fusion (e.g., from SARS-CoV-2).

  • Growth Hormone Releasing Peptide-2 (GHRP-2): A secretagogue that stimulates growth hormone release from the pituitary.

  • Mast Cell Degranulating Peptide HR-2: A component of hornet venom that triggers histamine (B1213489) release from mast cells.

Please select the section relevant to your research. A general troubleshooting guide for all peptide-based assays is also provided below.

General Troubleshooting for Peptide-Based Assays

This section addresses common issues encountered during peptide stimulation experiments that are not specific to a particular peptide.

Frequently Asked Questions (FAQs)

Q1: My peptide won't dissolve properly. What should I do?

A1: Poor peptide solubility can lead to inaccurate concentrations and assay variability.[1] First, review the manufacturer's data sheet for recommended solvents. If not available, start with sterile, purified water. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary before diluting with your aqueous assay buffer.[2] Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid cell toxicity.[2] Gentle warming (<40°C) or sonication can also aid dissolution.[2]

Q2: I'm seeing inconsistent or non-reproducible results between experiments. What could be the cause?

A2: Inconsistency can arise from several factors:

  • Peptide Degradation: Improper storage is a common cause. Lyophilized peptides should be stored at -20°C or colder, away from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots after reconstitution.[1] Peptides in solution are much less stable and should generally be used fresh or stored for only a short time at -80°C.

  • Biological Contamination: Endotoxins (lipopolysaccharides) from bacterial contamination can cause non-specific immune cell activation, leading to erratic results, especially in immunological assays.[1] Use high-purity, endotoxin-free peptides and sterile techniques.

  • Chemical Contamination: Trifluoroacetic acid (TFA), a remnant from peptide synthesis and purification, can interfere with cellular assays by altering pH or inhibiting cell proliferation.[1] Consider using TFA-free salt forms of the peptide if available.

Q3: How can I be sure of the peptide concentration in my stock solution?

A3: The net peptide content of a lyophilized powder can vary due to the presence of counter-ions (like TFA) and bound water. The gross weight of the powder is not the net peptide weight. For precise concentration determination, consider performing an amino acid analysis.

Q4: My cells are dying after peptide stimulation. What's wrong?

A4: Cell death can be caused by several factors:

  • Peptide Toxicity: The peptide itself may be cytotoxic at the concentration you are using. Perform a dose-response experiment to determine the optimal, non-toxic concentration.

  • Solvent Toxicity: As mentioned, organic solvents like DMSO can be toxic to cells at higher concentrations. Ensure the final solvent concentration is below the tolerance level for your cell type.

  • Contaminants: Endotoxins or residual synthesis chemicals can induce cytotoxicity.[1]

  • Prolonged Incubation: Long incubation times, especially in serum-free media or with transport inhibitors (like Brefeldin A), can reduce cell viability.

Section 1: Viral Heptad Repeat 2 (HR2) Peptide as a Fusion Inhibitor

Viral HR2 peptides are derived from the S2 subunit of viral spike proteins, such as that of SARS-CoV-2. They are not used to "stimulate" cells in a traditional sense but act as competitive inhibitors, preventing the virus from fusing with the host cell membrane. The "incubation time" in these assays is the period the peptide is present to block the fusion event.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for viral HR2 peptides?

A1: During viral entry, the viral spike protein undergoes a conformational change. The Heptad Repeat 1 (HR1) and Heptad Repeat 2 (HR2) domains of the S2 subunit zip together to form a stable six-helix bundle (6HB). This action pulls the viral and cellular membranes close, driving membrane fusion.[3] Exogenously added HR2 peptides bind to the HR1 domain of the viral spike protein, preventing the formation of the endogenous 6HB and thus blocking membrane fusion.[4]

Q2: How do I optimize the incubation time for an HR2 peptide in a viral entry assay?

A2: The optimal time depends on the specific assay (e.g., pseudovirus infection vs. cell-cell fusion).

  • For Pseudovirus (PsV) Assays: The peptide should be present during the critical window of viral entry. A common approach is to pre-incubate the peptide with the pseudovirus for a short period (e.g., 30-60 minutes at 37°C) before adding the mixture to the target cells.[5] The peptide-virus mixture is then left on the cells for the duration of the infection period (typically 2 to 16 hours), after which the inoculum is removed.[6]

  • For Cell-Cell Fusion Assays: In these assays, one cell population expresses the viral spike protein (effector cells) and another expresses the receptor, like ACE2 (target cells). The HR2 peptide should be added either just before or at the time of co-culturing the two cell populations. The incubation is typically carried out for a few hours (e.g., 3 hours) to allow for syncytia (fused cell) formation.[7]

Q3: What concentrations of HR2 peptide should I test?

A3: The effective concentration can vary widely depending on the peptide sequence, purity, and assay format. IC50 values for SARS-CoV-2 HR2 peptides have been reported from the nanomolar to low micromolar range.[7][8] It is recommended to perform a dose-response curve starting from a high concentration (e.g., 10-20 µM) and performing serial dilutions.

Experimental Protocol: Pseudovirus Fusion Inhibition Assay

This protocol provides a general workflow for testing the inhibitory activity of an HR2 peptide against SARS-CoV-2 pseudovirus entry.

  • Cell Seeding: Seed target cells (e.g., 293T-ACE2) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight.

  • Peptide Dilution: Prepare serial dilutions of the HR2 peptide in your cell culture medium.

  • Virus-Peptide Pre-incubation: In a separate plate, mix the diluted peptides with a standardized amount of pseudovirus. Incubate the mixture at 37°C for 30-60 minutes.[5]

  • Infection: Remove the culture medium from the target cells and add the virus-peptide mixtures.

  • Incubation: Incubate the cells at 37°C for 2-16 hours.[6] The optimal time should be determined empirically for your system.

  • Medium Change: After the infection period, remove the inoculum and replace it with fresh culture medium.

  • Readout: Continue to incubate the cells for 48-72 hours. Measure the reporter gene expression (e.g., luciferase or GFP) to quantify the extent of infection.

  • Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the peptide concentration.

Data Presentation: HR2 Peptide Experimental Parameters
ParameterPseudovirus AssayCell-Cell Fusion Assay
Typical Concentration Range 0.5 nM - 20 µM[7][9]1 µM - 100 µg/mL[7]
Peptide Pre-incubation 30-60 min with virus[5]20-30 min with cells[7]
Incubation with Cells 2-16 hours[6]1-3 hours[7]
Assay Readout Time 48-72 hours post-infection1-3 hours post-co-culture

Visualization: HR2 Peptide Mechanism of Action

HR2_Inhibition cluster_0 Normal Viral Fusion cluster_1 Inhibition by HR2 Peptide Spike Spike Protein (Pre-fusion) HR1_expose HR1 Domain Exposed Spike->HR1_expose Receptor Binding HR1_HR2_bind Endogenous HR1-HR2 Interaction HR1_expose->HR1_HR2_bind SixHB 6-Helix Bundle Formation HR1_HR2_bind->SixHB Fusion Membrane Fusion SixHB->Fusion HR2_pep Exogenous HR2 Peptide Block HR2 Peptide Binds HR1 HR2_pep->Block HR1_expose_inhib HR1 Domain Exposed HR1_expose_inhib->Block No_SixHB 6-Helix Bundle Blocked Block->No_SixHB No_Fusion Fusion Inhibited No_SixHB->No_Fusion

Caption: Workflow of viral fusion inhibition by an exogenous HR2 peptide.

Section 2: Growth Hormone Releasing Peptide-2 (GHRP-2) Stimulation

GHRP-2 is a synthetic agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R).[10] It potently stimulates the pituitary gland to release growth hormone (GH). Optimizing incubation time is critical for accurately measuring GH secretion or the activation of its downstream signaling pathways.

Frequently Asked questions (FAQs)

Q1: What signaling pathways does GHRP-2 activate?

A1: GHRP-2 stimulates GH release through multiple signaling pathways in pituitary somatotrophs. The primary pathways involve:

  • Protein Kinase C (PKC): This is considered a main pathway for GHRP-2-induced GH secretion.[11]

  • cAMP/Protein Kinase A (PKA): GHRP-2 can also increase intracellular cAMP levels, leading to PKA activation, although this effect may be less pronounced than that of GHRH (Growth Hormone-Releasing Hormone).[11][12]

  • Calcium Influx: The peptide causes an influx of Ca2+ through voltage-dependent calcium channels, which is a critical step for hormone secretion.[13]

Q2: What is a typical incubation time for stimulating pituitary cells with GHRP-2?

A2: The optimal incubation time depends on the endpoint being measured:

  • For GH Secretion: A short incubation time is generally sufficient. Studies have shown a significant increase in GH release after just 30 minutes of stimulation.[11] For cumulative release, longer periods (e.g., 1-4 hours) can be used.

  • For cAMP Accumulation: Measurement of this second messenger is very rapid. A short stimulation of 15-30 minutes is typically used.

  • For Gene Expression: To measure changes in the transcription of downstream genes, a much longer incubation time of 6 to 24 hours would be necessary.

Q3: What cell types and GHRP-2 concentrations are appropriate?

A3: Primary pituitary cell cultures from species like bovine or ovine are commonly used.[13][14] For concentrations, GHRP-2 is potent, with effective doses reported in the nanomolar range. A dose-response curve from 10⁻¹³ M to 10⁻⁷ M is appropriate to find the optimal concentration.[13] A common concentration used in studies is 100 nM.[14]

Experimental Protocol: GHRP-2 Stimulation of Primary Pituitary Cells

This protocol outlines a general procedure for measuring GH release from cultured pituitary cells.

  • Cell Culture: Isolate and culture primary anterior pituitary cells according to standard protocols. Plate cells in multi-well plates and allow them to adhere and recover for 1-3 weeks.[11]

  • Wash/Pre-incubation: Before stimulation, gently wash the cells twice with a serum-free medium (e.g., DMEM). Pre-incubate the cells in this medium for 1-2 hours to establish a baseline secretion rate.

  • Preparation of Stimuli: Prepare solutions of GHRP-2 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M) in the serum-free medium. Include a vehicle control (medium only) and a positive control (e.g., GHRH).

  • Stimulation: Remove the pre-incubation medium and add the peptide solutions to the cells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired time (e.g., 30 minutes for acute secretion).[11]

  • Sample Collection: Carefully collect the supernatant (culture medium) from each well. This contains the secreted GH.

  • Cell Lysis (Optional): Lyse the cells to measure intracellular protein or DNA content for normalization purposes.

  • Quantification: Measure the concentration of GH in the collected supernatants using a validated assay, such as an ELISA or RIA.

Data Presentation: GHRP-2 Stimulation Parameters
ParameterRecommended Range
Peptide Concentration 10⁻¹³ M to 10⁻⁷ M[13]
Incubation Time (GH Secretion) 30 minutes - 4 hours[11]
Incubation Time (cAMP Assay) 15 - 30 minutes
Cell Type Primary Pituitary Cells[13]
Assay Readout ELISA, RIA for Growth Hormone

Visualization: GHRP-2 Signaling Pathway in Somatotropes

GHRP2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GHSR GHS-R1a (Ghrelin Receptor) Ca_Channel Ca²⁺ Channel GHSR->Ca_Channel Depolarization Gq Gq GHSR->Gq Gs Gs GHSR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP PLC Phospholipase C IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_influx ↑ [Ca²⁺]i Ca_Channel->Ca_influx Influx GHRP2 GHRP-2 GHRP2->GHSR Gq->PLC Gs->AC PKA PKA cAMP->PKA GH_Vesicle GH Vesicle PKA->GH_Vesicle IP3->Ca_influx ER Store Release PKC PKC DAG->PKC PKC->GH_Vesicle Ca_influx->GH_Vesicle GH_Release Growth Hormone Secretion GH_Vesicle->GH_Release Exocytosis

Caption: GHRP-2 signaling pathways leading to Growth Hormone secretion.

Section 3: this compound Stimulation

This HR-2 peptide is a 14-amino acid linear peptide isolated from the venom of the giant hornet (Vespa orientalis).[15][16] As its name suggests, its primary function is to stimulate mast cells, causing them to degranulate and release histamine and other inflammatory mediators.[17]

Frequently Asked questions (FAQs)

Q1: What is the primary application for this compound?

A1: This peptide is primarily used as a research tool and a positive control in studies of mast cell biology. It serves as a potent, non-IgE-mediated activator of mast cells, making it useful for investigating the mechanisms of degranulation and for screening compounds that might inhibit this process.

Q2: How do I optimize the incubation time for a histamine release assay?

A2: Mast cell degranulation is a very rapid process. An optimal incubation time is typically short, often between 15 and 60 minutes at 37°C. Longer incubation times are generally not necessary and may lead to secondary effects or degradation of the released mediators. A time-course experiment (e.g., testing 5, 15, 30, and 60 minutes) is the best way to determine the peak release for your specific experimental conditions.

Q3: What cell types and peptide concentrations should I use?

A3: Rat peritoneal mast cells are a classic model system.[17] Human mast cell lines (e.g., HMC-1, LAD2) or primary human mast cells derived from CD34+ progenitors can also be used. The effective concentration should be determined with a dose-response curve, but concentrations in the low micromolar range are typical starting points.

Experimental Protocol: Mast Cell Histamine Release Assay

This protocol describes a general method for measuring histamine release from mast cells upon stimulation with HR-2 peptide.

  • Mast Cell Preparation: Isolate or culture mast cells. Wash the cells with a suitable buffer (e.g., Tyrode's buffer or HEPES buffer containing Ca²⁺ and Mg²⁺). Resuspend the cells at a specific density (e.g., 1x10⁶ cells/mL).

  • Pre-incubation: Aliquot the cell suspension into microcentrifuge tubes. Pre-incubate the cells at 37°C for 10-15 minutes to allow them to equilibrate.

  • Peptide Preparation: Prepare dilutions of the HR-2 peptide in the same buffer.

  • Stimulation: Add the HR-2 peptide solutions to the cell suspensions to initiate degranulation. Include a negative control (buffer only) and a positive control for maximal lysis (e.g., Triton X-100 or cell sonication).

  • Incubation: Incubate the tubes at 37°C for the optimized time (e.g., 30 minutes).

  • Stopping the Reaction: Stop the degranulation process by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).

  • Sample Collection: Carefully collect the supernatants, which contain the released histamine.

  • Quantification: Measure the histamine content in the supernatants and in a parallel set of lysed cells (for total histamine) using a sensitive method like an ELISA or a fluorometric assay.

  • Analysis: Express the results as a percentage of total histamine release: (% Release) = [(Sample - Negative Control) / (Total - Negative Control)] * 100.

Data Presentation: Mast Cell Degranulation Parameters
ParameterRecommended Range
Peptide Concentration 1 - 50 µM
Incubation Time 15 - 60 minutes
Cell Type Rat Peritoneal Mast Cells, Human Mast Cell Lines
Assay Readout Histamine ELISA, Fluorometric Assay
Visualization: Mast Cell Degranulation Workflowdot

MastCell_Workflow PreIncubate PreIncubate AddPeptide AddPeptide PreIncubate->AddPeptide Incubate Incubate StopRxn StopRxn Incubate->StopRxn

References

Buffers and media considerations for HR-2 peptide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HR-2 peptides in their experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the success and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are HR-2 peptides and what are their common applications?

A1: HR-2 stands for Heptad Repeat 2, a structural motif found in various proteins. In the context of drug development, HR-2 peptides are most commonly associated with viral fusion proteins, such as those from HIV (gp41) and SARS-CoV (S2 protein).[1][2][3] These peptides are crucial for the conformational changes that lead to the fusion of viral and cellular membranes. As such, synthetic HR-2 peptides are widely used as inhibitors of viral entry.[2][3] Another distinct peptide, Mast Cell Degranulating Peptide HR-2, is derived from hornet venom and is used in studies of allergy and inflammation to induce histamine (B1213489) release from mast cells.[4][5]

Q2: How should I properly store my lyophilized and reconstituted HR-2 peptide?

A2: Proper storage is critical to maintain peptide integrity. Lyophilized peptides are relatively stable and should be stored at -20°C or -80°C, protected from light.[6][7] Before reconstituting, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.[6][8] Once in solution, peptides are less stable. It is recommended to use sterile buffers (pH 5-6), aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C.[8][9] For peptides prone to oxidation (containing Cys, Met, or Trp), using oxygen-free solvents and storing under an inert gas like argon or nitrogen is advisable.[7][8]

Q3: My HR-2 peptide won't dissolve. What should I do?

A3: Peptide solubility is highly dependent on its amino acid sequence.[10] If your HR-2 peptide is difficult to dissolve, consider the following steps:

  • Start with a small amount: Always test the solubility of a small amount of the peptide before dissolving the entire stock.[9]

  • Solvent choice: For hydrophilic peptides, sterile distilled water is the first choice.[9] For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial solubilization, followed by careful dilution into your aqueous assay buffer.[6][10] Most biological assays can tolerate a low final concentration of DMSO (typically <1%).[10]

  • pH adjustment: The net charge of a peptide influences its solubility. If the peptide has a net positive charge (more basic residues like K, R, H), adding a dilute acid (e.g., acetic acid) can help. If it has a net negative charge (more acidic residues like D, E), a dilute base (e.g., ammonium (B1175870) hydroxide) may improve solubility.[9]

  • Sonication and gentle warming: These methods can aid in dissolving stubborn peptides.[8][9]

  • Chaotropic agents: For peptides that tend to aggregate, adding agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can help break up hydrogen bonds.[8] Note that these are denaturing agents and may not be suitable for all experiments.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Inconsistent or no biological activity Peptide degradation due to improper storage or handling.[6][7] Incorrect peptide concentration.[6] Peptide oxidation (if containing Cys, Met, Trp).[7]- Confirm storage at -20°C or -80°C, protected from light. - Aliquot peptide solutions to avoid freeze-thaw cycles.[7] - Verify the net peptide content and adjust concentration calculations accordingly. - For oxidation-prone peptides, use degassed buffers and store under inert gas.[7][8]
High background signal in assays Contamination of the peptide stock (e.g., endotoxins).[7] Peptide autofluorescence. High concentration of detection reagents.[6]- Use high-purity, endotoxin-free peptides for cellular assays.[7] - Run a control with the peptide alone to check for autofluorescence. - Optimize the concentration of detection reagents.[6]
Peptide aggregation or precipitation during experiment Suboptimal buffer pH or ionic strength. High peptide concentration.[11] "Salting out" when diluting from an organic solvent into a high-salt buffer.[9]- Perform a buffer screen to find the optimal pH and buffer components for your peptide.[12] - Work at the lowest effective peptide concentration. - When diluting from DMSO, add the peptide solution slowly to the aqueous buffer while vortexing.[10]
Variability between wells in a microplate ("Edge Effects") Evaporation from the outer wells of the plate.[6] Temperature gradients across the plate.[6]- Ensure a humidified environment in the incubator. - Avoid using the outer wells of the plate for critical samples. - Allow the plate to sit at room temperature for a period after seeding cells or adding reagents to ensure even distribution and temperature equilibration.[6]

Data Presentation: Buffer and Media Considerations

Table 1: Recommended Solvents and Buffers for HR-2 Peptide Reconstitution

Peptide Characteristic Primary Solvent Secondary/Alternative Solvents Notes
Overall Net Positive Charge (Basic) Sterile Distilled Water10% Acetic AcidAfter initial dissolution in acid, dilute with assay buffer.
Overall Net Negative Charge (Acidic) Sterile Distilled Water0.1% Ammonium Hydroxide (B78521)After initial dissolution in base, dilute with assay buffer.
High Hydrophobicity Dimethyl Sulfoxide (DMSO)Dimethylformamide (DMF), AcetonitrileUse minimal volume to dissolve, then slowly dilute into aqueous buffer.[6][10] Avoid DMSO for peptides with Cysteine or Methionine.[9]
Prone to Aggregation 6 M Guanidine-HCl, 8 M UreaN/AThese are denaturing agents and should be used with caution, followed by dialysis into a suitable assay buffer if required.[8]

Table 2: Common Assay Buffers for Peptide Experiments

Buffer pH Range Common Applications Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Cell-based assays, binding studiesSalts can sometimes decrease peptide solubility.[9]
Tris-Buffered Saline (TBS) 7.0 - 8.0Immunoassays, binding studiespH is temperature-dependent.
Citrate-Phosphate Buffer 3.0 - 7.0In vitro binding and stability assays.[13]Good buffering capacity over a wide pH range.
HEPES 6.8 - 8.2Cell culture, enzyme kineticsGenerally considered more biocompatible than Tris.

Experimental Protocols

Protocol: HR-2 Peptide Solubility Screen

This protocol outlines a method to systematically determine the optimal solvent and pH for solubilizing a new HR-2 peptide.

Materials:

  • Lyophilized HR-2 peptide

  • Sterile distilled water

  • 10% Acetic Acid

  • 0.1% Ammonium Hydroxide

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Methodology:

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator.[8]

  • Aliquotting: Weigh out small, equal amounts (e.g., 0.1 mg) of the lyophilized peptide into several microcentrifuge tubes.

  • Solvent Testing:

    • To the first tube, add a calculated volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex gently.

    • To the second tube, add the same volume of PBS. Vortex.

    • To the third tube, add a minimal volume of DMSO (e.g., 10 µL) to dissolve the peptide, then dilute with sterile water to the final target concentration. Vortex.

  • pH Adjustment (if not soluble in water/PBS):

    • To a new tube of peptide, add sterile water. If it remains insoluble, add 10% acetic acid dropwise while vortexing.

    • To another new tube, add sterile water. If insoluble, add 0.1% ammonium hydroxide dropwise while vortexing.

  • Observation and Quantification:

    • Visually inspect each tube. A fully dissolved peptide will result in a clear solution with no visible particulates.[9]

    • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet any undissolved material.

    • Carefully transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) or use a peptide quantification assay to determine the concentration of the solubilized peptide in each condition.

Mandatory Visualizations

Viral_Fusion_Inhibition cluster_prefusion Pre-fusion State cluster_fusion Fusion Activation cluster_postfusion Post-fusion State cluster_inhibition Inhibition Mechanism Virus Virus ReceptorBinding Receptor Binding Virus->ReceptorBinding 1. Attachment HostCell Host Cell gp120 gp120/S1 gp120->ReceptorBinding gp41 gp41/S2 (HR1 & HR2 separate) ConformationalChange Conformational Change ReceptorBinding->ConformationalChange 2. Activation HR1_trimer HR1 Trimer Formation ConformationalChange->HR1_trimer 3. HR1 Exposure SixHelixBundle 6-Helix Bundle (HR1 + HR2) HR1_trimer->SixHelixBundle 4. HR2 Folds Back MembraneFusion Membrane Fusion SixHelixBundle->MembraneFusion 5. Fusion Pore HR2_Peptide Synthetic HR-2 Peptide HR2_Peptide->HR1_trimer Blocks HR2 binding

Caption: Mechanism of viral entry inhibition by HR-2 peptides.

Peptide_Experiment_Workflow start Start: Lyophilized Peptide storage 1. Storage (-20°C / -80°C) start->storage reconstitution 2. Reconstitution (Test small amount first) storage->reconstitution solubility_check 3. Solubility Check (Visual & Centrifugation) reconstitution->solubility_check assay_prep 4. Assay Preparation (Dilution in final buffer) solubility_check->assay_prep Soluble troubleshoot Troubleshoot (Adjust solvent/pH) solubility_check->troubleshoot Insoluble run_assay 5. Perform Assay (e.g., Cell-based, Binding) assay_prep->run_assay data_analysis 6. Data Analysis run_assay->data_analysis end End: Results data_analysis->end troubleshoot->reconstitution Re-test

Caption: General workflow for HR-2 peptide experiments.

References

Reducing cytotoxicity of Mast Cell Degranulating Peptide HR-2 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and mitigating the cytotoxic effects of the Mast Cell Degranulating Peptide HR-2, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures after treatment with HR-2 peptide. What is the primary mechanism of its cytotoxic action?

A1: this compound, a cationic peptide isolated from the venom of the giant hornet Vespa orientalis, primarily induces mast cell degranulation and histamine (B1213489) release.[1][2][3] At high concentrations, its cytotoxicity is often attributed to its cationic nature, which can lead to:

  • Membrane Disruption: Direct interaction with the negatively charged cell membrane can cause pore formation, leading to a loss of membrane integrity and necrotic cell death.

  • Induction of Apoptosis: The peptide may also trigger programmed cell death by interacting with specific cell surface receptors or intracellular components.

Q2: How can we reduce the cytotoxic effects of HR-2 in our experiments without compromising its degranulating activity?

A2: Several strategies can be employed to mitigate the cytotoxicity of HR-2 at high concentrations:

  • Formulation with Liposomes: Encapsulating HR-2 within liposomes can shield the peptide, reducing its direct interaction with the cell membrane and leading to a more controlled release. This has been shown to reduce the cytotoxicity of other peptides.

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to HR-2 can increase its solubility and steric hindrance, which may decrease non-specific interactions with cell membranes and reduce cytotoxicity.[4] Studies on other peptides have shown that PEGylation can reduce hemolytic activity and cytotoxicity.[5]

  • Optimize Serum Concentration: The presence of serum proteins in the culture medium can bind to the peptide, reducing its effective concentration and associated cytotoxicity. Experimenting with different serum concentrations may help find a balance.

  • Purity Assessment: Ensure the high purity of your HR-2 peptide stock, as contaminants from synthesis can contribute to observed cytotoxicity.

Q3: What is the signaling pathway initiated by HR-2 that leads to mast cell degranulation?

A3: Cationic peptides like HR-2 are known to activate mast cells through G-protein coupled receptors (GPCRs), such as the Mas-related G protein-coupled receptor X2 (MrgprX2).[2][6] This activation initiates a signaling cascade involving:

  • Activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[6]

  • Production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Release of calcium (Ca2+) from intracellular stores and influx from the extracellular environment.[7]

  • This sustained increase in intracellular calcium triggers the degranulation process, leading to the release of histamine and other inflammatory mediators.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death at concentrations required for mast cell degranulation. Inherent cytotoxicity of HR-2 at high concentrations.1. Consider formulation strategies such as liposomal encapsulation or PEGylation to reduce non-specific toxicity. 2. Gradually increase the peptide concentration to determine the optimal balance between degranulation and cell viability. 3. Increase the serum concentration in your culture medium.
Inconsistent results in cytotoxicity assays. 1. Uneven cell seeding. 2. Inconsistent peptide concentration across wells. 3. "Edge effects" in the microplate.1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently after adding the peptide solution. 3. Avoid using the outer wells of the microplate; fill them with sterile PBS to maintain humidity.
Low or no mast cell degranulation observed. 1. Peptide degradation. 2. Suboptimal peptide concentration. 3. Issues with the degranulation assay.1. Ensure proper storage and handling of the HR-2 peptide. 2. Perform a dose-response experiment to identify the optimal concentration for degranulation. 3. Verify the protocol and reagents for your degranulation assay (e.g., β-hexosaminidase or histamine release assay).

Quantitative Data Summary

Formulation HR-2 Concentration (µM) Cell Viability (%) IC50 (µM)
Unmodified HR-2 1075~25
2552
5030
PEGylated HR-2 1095~75
2585
5065
Liposomal HR-2 1098>100
2592
5088

Key Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cells (e.g., RBL-2H3 mast cell line)

  • 96-well plates

  • Complete culture medium

  • HR-2 peptide (and modified versions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of HR-2 and its modified formulations in culture medium. Remove the old medium and add 100 µL of the peptide dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[8]

Materials:

  • RBL-2H3 cells sensitized with anti-DNP IgE

  • 96-well plates

  • Tyrode's buffer

  • HR-2 peptide

  • DNP-BSA (antigen)

  • pNAG (p-Nitrophenyl N-acetyl-β-D-glucosaminide) substrate solution

  • Stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • Microplate reader

Procedure:

  • Cell Preparation: Seed IgE-sensitized RBL-2H3 cells in a 96-well plate (1 x 10⁵ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Wash the cells twice with Tyrode's buffer. Add 100 µL of different concentrations of HR-2 (or its formulations) and incubate for 30 minutes at 37°C.

  • Degranulation Induction: Add 100 µL of 100 ng/mL DNP-BSA to induce degranulation.

    • Positive Control: Add DNP-BSA without any peptide.

    • Negative Control: Add Tyrode's buffer instead of DNP-BSA.

    • Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Enzyme Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer.

  • Measurement: Read the absorbance at 405 nm. The percentage of degranulation is calculated as: ((Sample Abs - Negative Control Abs) / (Total Release Abs - Negative Control Abs)) * 100.

Visualizations

HR2_Signaling_Pathway HR2 HR-2 Peptide GPCR MrgprX2 (GPCR) HR2->GPCR G_Protein G-Protein GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PI3K PI3K G_Protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes AKT AKT PI3K->AKT activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca_Release Ca²⁺ Release ER->Ca_Release Degranulation Mast Cell Degranulation Ca_Release->Degranulation triggers Ca_Influx Ca²⁺ Influx Ca_Influx->Degranulation triggers Cytotoxicity_Workflow start Start seed_cells Seed Mast Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_peptide Treat with HR-2 (Unmodified, PEGylated, Liposomal) incubate_24h->treat_peptide incubate_exp Incubate for experimental duration treat_peptide->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Analyze Data & Calculate IC50 read_absorbance->analyze Mitigation_Strategies high_cytotoxicity High HR-2 Cytotoxicity formulation Formulation Strategies high_cytotoxicity->formulation pegylation PEGylation formulation->pegylation liposomes Liposomal Encapsulation formulation->liposomes reduced_cytotoxicity Reduced Cytotoxicity pegylation->reduced_cytotoxicity liposomes->reduced_cytotoxicity

References

Batch-to-batch variability of synthetic HR-2 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the batch-to-batch variability of synthetic Heptad Repeat 2 (HR-2) peptides. The following troubleshooting guides and FAQs address common problems that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a synthetic HR-2 peptide, and what is its primary function?

A1: A synthetic HR-2 peptide is a laboratory-created chain of amino acids that mimics the Heptad Repeat 2 (HR-2) domain of a viral fusion protein, such as the spike protein of SARS-CoV-2.[1][2] Its primary function is to act as a viral fusion inhibitor. It does this by competitively binding to the Heptad Repeat 1 (HR-1) domain of the viral protein, which prevents the formation of a six-helix bundle—a critical step for the fusion of the viral and host cell membranes.[1][2] This inhibitory action blocks viral entry into the host cell.

Q2: Why am I observing variability between different batches of my synthetic HR-2 peptide?

A2: Batch-to-batch variability is an inherent challenge in synthetic peptide production.[3] Even with identical synthesis protocols, minor variations can occur. For HR-2 peptides, which can be long and contain hydrophobic residues, this can be more pronounced. Key factors contributing to variability include:

  • Purity Levels: The percentage of the target peptide versus synthesis-related impurities may differ.

  • Peptide Content: The actual amount of peptide in the lyophilized powder can vary due to the presence of water and counter-ions (like Trifluoroacetic acid - TFA).

  • Impurities Profile: The types and amounts of impurities, such as truncated or deletion sequences, can differ from batch to batch.[3]

  • Physical Properties: Aggregation propensity and solubility can be affected by subtle differences in the synthesis and lyophilization processes.

Q3: What are the common impurities found in synthetic HR-2 peptides?

A3: Common impurities include:

  • Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.

  • Deletion sequences: Peptides missing one or more amino acids from the middle of the sequence.

  • Residual solvents and reagents: Small amounts of chemicals used during synthesis and purification (e.g., DMF, TFA) may remain.[4]

  • Oxidized peptides: Residues like Methionine and Cysteine are susceptible to oxidation.

  • Aggregates: Self-association of peptide chains, which can be a significant issue for hydrophobic sequences.[5][6]

Q4: How can residual TFA from purification affect my experiments?

A4: Trifluoroacetic acid (TFA) is commonly used in the final cleavage and purification steps of peptide synthesis. Residual TFA can lower the pH of your peptide solution when dissolved, which may impact cell viability in cell-based assays or alter the peptide's conformation and activity.

Q5: How should I properly store and handle my synthetic HR-2 peptide to minimize variability?

A5: To ensure consistency:

  • Long-term storage: Store lyophilized peptide at -20°C or -80°C in a desiccated environment.[7][8]

  • Avoid moisture: Before opening, allow the vial to warm to room temperature to prevent condensation. Peptides are often hygroscopic.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, dissolve the peptide in a suitable buffer, create single-use aliquots, and store them at -20°C or -80°C.[8]

  • Light and Air: For peptides with sensitive residues (e.g., Cys, Met, Trp), protect them from light and air to prevent oxidation.[7]

Troubleshooting Guides

Guide 1: Low or Inconsistent Bioactivity

If you are observing lower than expected or variable activity in your assays, consider the following:

Potential Cause Troubleshooting Steps
Incorrect Peptide Quantification Do not assume the net peptide content is 100%. Perform a peptide content analysis (e.g., Amino Acid Analysis) to determine the exact peptide concentration. Adjust your experimental concentrations accordingly.
Poor Solubility or Aggregation The peptide may not be fully dissolved or may be forming inactive aggregates. See the "Peptide Solubility Issues" guide below.
Peptide Degradation Improper storage or handling may have degraded the peptide. Use a fresh aliquot and follow proper storage guidelines.
Batch-Specific Impurities A new batch may have a different impurity profile that interferes with the assay. Compare the Certificate of Analysis (CoA) of different batches, paying close attention to purity and any identified impurities.
Incorrect Conformation The peptide may not be adopting the correct alpha-helical structure required for binding to HR-1. Ensure the buffer conditions (pH, ionic strength) are optimal for your peptide's activity.
Guide 2: Peptide Solubility Issues

Difficulty in dissolving a new batch of HR-2 peptide can be a common issue.

Potential Cause Troubleshooting Steps
Hydrophobic Nature HR-2 peptides can be hydrophobic. Try dissolving in a small amount of an organic solvent like DMSO or DMF first, then slowly add the aqueous buffer while vortexing. Ensure the final organic solvent concentration is compatible with your assay.[9]
Aggregation The peptide may be forming aggregates. Use sonication to aid dissolution. For persistent aggregation, consider using chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) for initial solubilization, though this may not be compatible with all assays.[7]
Incorrect pH The peptide's net charge affects its solubility. If the peptide has a net positive charge, try dissolving in a slightly acidic solution (e.g., 10% acetic acid). If it has a net negative charge, a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) may help.[8]
Lyophilization Differences Variations in the lyophilization process between batches can affect the physical properties of the powder, making it more or less easy to dissolve. Follow a systematic approach for solubilization with each new batch.

Quality Control and Batch Comparison

To systematically address batch-to-batch variability, it is crucial to perform consistent quality control.

QC Parameter Methodology Importance for HR-2 Peptide
Purity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Ensures the percentage of the correct full-length peptide is known and consistent.
Identity Mass Spectrometry (MS)Confirms the molecular weight of the peptide, verifying the correct sequence was synthesized.
Peptide Content Amino Acid Analysis (AAA) or Elemental AnalysisDetermines the actual percentage of peptide in the lyophilized powder, which is critical for accurate dosing.
Water Content Karl Fischer TitrationQuantifies the amount of water, which contributes to the non-peptide mass in the powder.
Counter-ion Content Ion Chromatography or NMRMeasures the amount of counter-ions (e.g., TFA), which can affect experimental results.
Aggregation Propensity Dynamic Light Scattering (DLS) or Thioflavin T (ThT) AssayAssesses the tendency of the peptide to aggregate under specific buffer conditions.

Experimental Protocols

Protocol 1: RP-HPLC for Purity Assessment

Objective: To determine the purity of the synthetic HR-2 peptide and compare impurity profiles between batches.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Peptide samples (1 mg/mL in a suitable solvent)

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the peptide sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Monitor the absorbance at 214 nm or 280 nm.

  • The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.

  • Compare the chromatograms of different batches to identify variations in the number and size of impurity peaks.

Protocol 2: Mass Spectrometry for Identity Confirmation

Objective: To confirm that the molecular weight of the synthesized peptide matches the theoretical mass of the HR-2 sequence.

Materials:

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Peptide sample dissolved in a suitable solvent for MS analysis

Procedure:

  • Prepare the peptide sample according to the instrument's requirements.

  • Infuse or spot the sample for analysis.

  • Acquire the mass spectrum.

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the HR-2 peptide. A match confirms the identity of the peptide.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Bioactivity start Low or Inconsistent Bioactivity Observed check_quant Step 1: Verify Peptide Quantification (AAA) start->check_quant check_sol Step 2: Assess Solubility and Aggregation check_quant->check_sol OK adjust_conc Adjust Concentration Based on Peptide Content check_quant->adjust_conc Discrepancy Found check_coa Step 3: Compare Batch Certificates of Analysis (CoA) check_sol->check_coa OK sol_guide Follow Solubility Troubleshooting Guide check_sol->sol_guide Issue Found check_storage Step 4: Review Storage and Handling Procedures check_coa->check_storage Consistent contact_supplier Contact Supplier with Batch Numbers check_coa->contact_supplier Significant Differences use_fresh Use Fresh Aliquot check_storage->use_fresh Improper Handling end Consistent Bioactivity Achieved check_storage->end OK adjust_conc->check_sol sol_guide->check_coa contact_supplier->check_storage use_fresh->end

Caption: Troubleshooting workflow for low bioactivity.

signaling_pathway HR-2 Peptide Mechanism of Action cluster_virus Virus cluster_host Host Cell s1 S1 Subunit receptor Host Cell Receptor (e.g., ACE2) s1->receptor 1. Binding hr1 HR1 Domain hr2_viral HR2 Domain hr1->hr2_viral 3. HR1 & HR2 Interact block Fusion Blocked cell_membrane Host Cell Membrane hr2_viral->cell_membrane 4. Forms 6-Helix Bundle -> Membrane Fusion receptor->hr1 2. Conformational Change, Exposes HR1 hr2_synthetic Synthetic HR-2 Peptide hr2_synthetic->hr1 Competitive Binding

References

Technical Support Center: Accurate HR-2 Peptide Dilution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for accurate HR-2 peptide dilution. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve precise and reproducible results in their experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the reconstitution and dilution of HR-2 peptide.

IssuePossible Cause(s)Troubleshooting Steps
Peptide will not dissolve - Incorrect solvent.- Peptide has formed aggregates.- Insufficient mixing.- Verify Solvent Choice: Confirm the recommended solvent for HR-2 peptide. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be needed for initial dissolution before adding an aqueous buffer.[1][2][3][4] For acidic peptides, a basic buffer may be required, and for basic peptides, an acidic buffer may be necessary.[1][3][5]- Sonication: Use a brief sonication in a water bath to help break up aggregates.[1][3]- Gentle Warming: Gently warm the solution to less than 40°C to improve solubility, but be cautious of potential peptide degradation.[1][5]- pH Adjustment: Ensure the final pH of the solution is at least one unit away from the peptide's isoelectric point (pI).[1]
Peptide precipitates after adding aqueous buffer - Peptide is aggregating in the aqueous environment.- The solubility limit in the final buffer has been reached.- Slow Dilution: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer.[1]- Optimize Solvent: If precipitation persists, consider increasing the organic solvent percentage in the final solution, if compatible with your assay.
Inaccurate or inconsistent final peptide concentration - Inaccurate initial peptide weight.- Pipetting errors, especially with viscous solutions.- Peptide adsorption to labware.- Accurate Quantification: Do not rely solely on the lyophilized weight, which can contain 10-70% water and salts.[6][7] Use methods like UV-Vis Spectrophotometry (if the peptide contains W or Y residues) or amino acid analysis for accurate concentration determination.[8][9]- Proper Pipetting Technique: For viscous solutions, use the reverse pipetting technique.[10][11][12][13][14][15][16][17] Ensure slow and smooth aspiration and dispensing.[13][17]- Use Low-Binding Labware: Utilize low-protein binding microplates and pipette tips to minimize peptide loss.[18][19]- Consider Additives: Adding agents like BSA or non-ionic detergents (e.g., Tween-20) to your buffer can help prevent adsorption.[18][20][21]
Loss of peptide activity - Peptide degradation due to improper storage or handling.- Repeated freeze-thaw cycles.- Exposure to harsh pH or high temperatures.- Proper Storage: Store lyophilized peptides at -20°C or -80°C, protected from light.[22][23][24][25] Store peptide solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[26][22][27]- Maintain pH: Use sterile buffers at a pH of 5-6 for storing peptide solutions if possible.[22][28]- Avoid Contamination: Use sterile techniques and solvents during reconstitution to prevent microbial growth.[2][27][29]

Peptide Reconstitution and Dilution Workflow

G General Peptide Reconstitution and Dilution Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_dilute Dilution cluster_quant Quantification & Storage start Start: Lyophilized HR-2 Peptide equilibrate Equilibrate vial to room temperature start->equilibrate inspect Inspect vial and prepare sterile workspace equilibrate->inspect choose_solvent Select appropriate solvent inspect->choose_solvent add_solvent Gently add calculated volume of solvent choose_solvent->add_solvent dissolve Gently swirl or sonicate to dissolve add_solvent->dissolve check_solubility Check for complete dissolution (clear solution) dissolve->check_solubility prepare_diluent Prepare aqueous diluent (buffer) check_solubility->prepare_diluent pipette_stock Pipette calculated volume of stock solution prepare_diluent->pipette_stock add_to_diluent Slowly add stock to diluent while mixing pipette_stock->add_to_diluent final_mix Mix gently to ensure homogeneity add_to_diluent->final_mix quantify Quantify concentration (e.g., UV-Vis) final_mix->quantify aliquot Aliquot into low-binding tubes quantify->aliquot store Store at -20°C or -80°C aliquot->store finish End: Ready for experiment store->finish

Caption: A general workflow for the reconstitution and dilution of lyophilized peptides.

Frequently Asked Questions (FAQs)

Pipetting Techniques

Q1: What is the best pipetting technique for viscous peptide solutions?

A1: For viscous solutions, the reverse pipetting technique is highly recommended.[10][11][12][13][14][15][16][17] This method minimizes the effects of viscosity and surface tension, leading to more accurate and reproducible dispensing. In reverse pipetting, you aspirate more liquid than needed and then dispense the set volume, leaving a small amount of liquid in the tip.[10][11] This reduces the risk of bubble formation and ensures that the correct volume is delivered.[17][30]

Q2: How can I avoid introducing air bubbles when pipetting peptide solutions?

A2: To avoid air bubbles, aspirate and dispense the liquid slowly and smoothly.[13][17] Immerse the pipette tip just below the surface of the liquid, deep enough to prevent aspirating air but not so deep as to have excess liquid cling to the outside of the tip.[13] When dispensing, touch the pipette tip to the side of the receiving vessel to help the liquid flow out smoothly.[10] Using the reverse pipetting technique can also significantly reduce bubble formation.[17]

Solubility and Storage

Q3: My HR-2 peptide is hydrophobic. What is the best way to dissolve it?

A3: For highly hydrophobic peptides, it is often necessary to first dissolve them in a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3][4] Once the peptide is fully dissolved in the organic solvent, you can slowly add your aqueous buffer to reach the desired final concentration.[2][3] It is crucial to add the aqueous buffer slowly while mixing to prevent the peptide from precipitating.[1]

Q4: How should I store my reconstituted HR-2 peptide solution?

A4: Reconstituted peptide solutions have a limited shelf-life and are susceptible to degradation.[26] For optimal stability, it is best to aliquot the peptide solution into single-use, low-binding tubes and store them at -20°C or, for long-term storage, at -80°C.[26][22][25][27] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[26][27] If possible, use sterile buffers with a pH between 5 and 6 to prolong storage life.[22][28]

Concentration and Quantification

Q5: Why is the actual peptide concentration lower than what I calculated based on the lyophilized weight?

A5: Lyophilized peptide powders can contain a significant amount of non-peptide components, such as water, salts, and counterions, often ranging from 10% to 70% of the total weight.[31][6][7] Therefore, calculating the concentration based solely on the weight of the lyophilized powder can lead to an overestimation of the actual peptide concentration.[6]

Q6: What is the most accurate way to determine the concentration of my HR-2 peptide solution?

A6: The most accurate methods for determining peptide concentration are:

  • UV-Vis Spectrophotometry: If the HR-2 peptide sequence contains tryptophan (W) or tyrosine (Y) residues, you can measure the absorbance at 280 nm and use the Beer-Lambert law to calculate the concentration.[31][8][9] This is a rapid and non-destructive method.[8]

  • Amino Acid Analysis (AAA): This is considered the gold standard for absolute quantification as it determines the exact amount of each amino acid in the sample.[8][9] However, it is a more complex and destructive method.[9]

  • HPLC-based Quantification: High-Performance Liquid Chromatography (HPLC) can also be used for accurate quantification by comparing the peak area of the sample to a standard curve of a known concentration.[8][32]

Troubleshooting Peptide Adsorption

G Troubleshooting Low Peptide Recovery Due to Adsorption cluster_solutions Potential Solutions start Start: Low or Variable Peptide Recovery assess_peptide Assess Peptide Properties (Hydrophobic/Charged) start->assess_peptide additives Consider Buffer Additives (BSA, Tween-20) start->additives assess_labware Evaluate Current Labware (Standard Plastic/Glass) assess_peptide->assess_labware optimize_solvent Optimize Solvent (Adjust pH, Organic Content) assess_peptide->optimize_solvent low_binding Switch to Low-Binding Plasticware assess_labware->low_binding siliconize Siliconize Glassware assess_labware->siliconize perform_assay Perform Peptide Recovery Assay low_binding->perform_assay siliconize->perform_assay additives->perform_assay optimize_solvent->perform_assay result Recovery >90%? perform_assay->result resolved Problem Resolved result->resolved Yes reevaluate Re-evaluate Experiment / Contact Support result->reevaluate No

Caption: A decision tree for troubleshooting low peptide recovery caused by adsorption.

Experimental Protocols

Protocol 1: Reverse Pipetting Technique

This protocol describes the steps for accurately pipetting a viscous HR-2 peptide solution using the reverse pipetting technique.

Materials:

  • Calibrated air-displacement pipette

  • Low-retention pipette tips

  • Reconstituted HR-2 peptide stock solution

  • Receiving vessel (e.g., microfuge tube, 96-well plate)

Procedure:

  • Set the pipette to the desired volume.

  • Press the plunger completely down to the second stop (the blowout position).

  • Immerse the pipette tip just below the surface of the peptide solution.

  • Slowly and smoothly release the plunger to the resting position. This will aspirate a volume of liquid greater than that set on the pipette.

  • Withdraw the tip from the solution, touching it against the edge of the container to remove any excess liquid from the outside of the tip.[12]

  • To dispense, press the plunger down to the first stop. This will deliver the set volume.

  • A small amount of liquid will remain in the tip. This is expected and should not be dispensed into the receiving vessel.[12]

  • The remaining liquid can be discarded with the tip or returned to the source container.[11][12]

Protocol 2: Quantification of HR-2 Peptide Concentration by UV Absorbance at 280 nm

This protocol is applicable if the HR-2 peptide contains Tryptophan (W) or Tyrosine (Y) residues.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvette (or a NanoDrop instrument)

  • Reconstituted HR-2 peptide solution

  • The same buffer used to dissolve the peptide (as a blank)

Procedure:

  • Determine the Molar Extinction Coefficient (ε): Calculate the theoretical molar extinction coefficient of the HR-2 peptide at 280 nm based on its amino acid sequence. The molar extinction coefficients for Tryptophan and Tyrosine are approximately 5560 M⁻¹cm⁻¹ and 1200 M⁻¹cm⁻¹, respectively.[31]

    • ε (M⁻¹cm⁻¹) = (Number of W residues × 5560) + (Number of Y residues × 1200)

  • Prepare the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 280 nm.

  • Blank the Instrument: Fill the cuvette with the same buffer used to dissolve the peptide and use this to zero the absorbance of the instrument.[8]

  • Measure the Absorbance: Rinse the cuvette with the peptide solution, then fill it with the solution and measure the absorbance (A280). Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU). If the absorbance is too high, dilute the sample with a known volume of buffer and measure again, keeping track of the dilution factor.[8]

  • Calculate the Concentration: Use the Beer-Lambert law to calculate the molar concentration of the peptide:

    • Concentration (M) = A280 / (ε × l)

      • Where 'l' is the path length of the cuvette in cm (usually 1 cm).[8]

      • If the sample was diluted, multiply the result by the dilution factor.

References

Validation & Comparative

A Comparative Analysis of Mast Cell Degranulating Agents: HR-2 Peptide vs. Compound 48/80

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mast cell degranulating agents is critical for designing robust experimental models of inflammation and allergy. This guide provides a detailed comparison of two widely used secretagogues: the Mast Cell Degranulating Peptide HR-2 and the synthetic polymer Compound 48/80.

This document outlines their mechanisms of action, presents available quantitative data, details common experimental protocols, and provides visual representations of their signaling pathways to aid in the selection of the appropriate tool for your research needs.

Introduction to Mast Cell Secretagogues

Mast cells are key effector cells in allergic and inflammatory responses, releasing a potent cocktail of pre-formed and newly synthesized mediators upon activation. While IgE-mediated degranulation is a central focus of allergy research, non-IgE-dependent pathways, triggered by agents like HR-2 and Compound 48/80, offer valuable models for studying pseudo-allergic reactions and the direct activation of mast cells.

This compound is a 14-amino acid linear peptide isolated from the venom of the giant hornet Vespa orientalis.[1][2][3][4] It is known to be a potent inducer of histamine (B1213489) release from mast cells.[1][2][3][4]

Compound 48/80 is a synthetic polymer created by the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde.[5][6] It is one of the most commonly used basic secretagogues for inducing mast cell degranulation in experimental settings.[5][6][7]

Mechanism of Action and Signaling Pathways

Both HR-2 and Compound 48/80 induce mast cell degranulation through receptor-independent mechanisms that involve the direct activation of heterotrimeric G proteins.

This compound: While direct studies on HR-2's signaling are limited, its mechanism is believed to be similar to that of other mast cell degranulating peptides, such as the well-studied peptide from bee venom. This involves the activation of pertussis toxin-sensitive G proteins (Gi/o).[8][9] This G protein activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for the fusion of granular membranes with the plasma membrane and subsequent exocytosis of inflammatory mediators.[8]

Compound 48/80: The signaling pathway of Compound 48/80 is more extensively characterized. It directly activates G proteins of the Gi/o family.[8] This leads to the activation of both phospholipase C (PLC) and phospholipase D (PLD). The activation of PLC results in increased intracellular calcium, while PLD activation contributes to the sustained signaling required for degranulation.[8] It is important to note that some studies have shown that Compound 48/80 can also directly activate neurons, independent of its effects on mast cells, which should be a consideration in in vivo experiments.[5][6]

Signaling Pathway Diagrams

HR2_Signaling_Pathway cluster_membrane HR2 HR-2 Peptide G_protein Gi/o Protein HR2->G_protein Activates PlasmaMembrane Plasma Membrane PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Degranulation Degranulation (Histamine Release) DAG->Degranulation Contributes to Ca_release->Degranulation Triggers

C4880_Signaling_Pathway C4880 Compound 48/80 G_protein Gi/o Protein C4880->G_protein Activates PlasmaMembrane Plasma Membrane PLC Phospholipase C (PLC) G_protein->PLC Activates PLD Phospholipase D (PLD) G_protein->PLD Activates PIP2 PIP2 PLC->PIP2 Cleaves Degranulation Degranulation (Histamine Release) PLD->Degranulation Sustains IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates DAG->Degranulation Contributes to Ca_release->Degranulation Triggers

Quantitative Comparison

CompoundCell TypeAssayParameterValueReference
Compound 48/80RBL-2H3 cellsβ-hexosaminidase releaseEC5016.3 µg/mL[10]
Compound 48/80LAD-2 mast cellsβ-hexosaminidase releaseEC502.38 x 10⁻⁶ M[11]
Mast Cell Degranulating Peptide (bee venom)Rat peritoneal mast cellsHistamine releaseED2515 ± 2.3 µM

Note: The ED25 value for the bee venom peptide is provided as a proxy, as specific EC50/IC50 data for HR-2 were not found in the reviewed literature.

Experimental Protocols

The following is a generalized protocol for an in vitro mast cell degranulation assay using either HR-2 or Compound 48/80. The most common method for quantifying degranulation is the measurement of β-hexosaminidase activity released into the supernatant.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

1. Cell Culture and Seeding:

  • Culture a suitable mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells in appropriate culture medium.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of this compound or Compound 48/80 in a suitable buffer (e.g., Tyrode's buffer).

  • Prepare serial dilutions of the compounds to the desired final concentrations.

  • Wash the cells twice with Tyrode's buffer.

  • Add the different concentrations of HR-2 or Compound 48/80 to the respective wells. Include a vehicle control (buffer only).

3. Degranulation Induction:

  • Incubate the plate for 30-60 minutes at 37°C.

  • For a positive control (maximum degranulation), lyse a separate set of untreated cells with 0.1% Triton X-100.

  • For a negative control (spontaneous release), add only Tyrode's buffer to the cells.

4. β-Hexosaminidase Assay:

  • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add an equal volume of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (e.g., 1 mM pNAG in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing the supernatant.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding a stop buffer (e.g., 150 µL of 0.1 M Carbonate/Bicarbonate buffer, pH 10.0).

  • Measure the absorbance at 405 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Experimental Workflow Diagram

Degranulation_Assay_Workflow Start Start Seed_Cells Seed Mast Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Wash_Cells Wash Cells with Buffer Incubate_Overnight->Wash_Cells Add_Compounds Add HR-2 or Compound 48/80 (and Controls) Wash_Cells->Add_Compounds Incubate_Degranulation Incubate for Degranulation (30-60 min at 37°C) Add_Compounds->Incubate_Degranulation Centrifuge Centrifuge Plate Incubate_Degranulation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Substrate Add β-Hexosaminidase Substrate Collect_Supernatant->Add_Substrate Incubate_Reaction Incubate for Reaction (1-2 hours at 37°C) Add_Substrate->Incubate_Reaction Add_Stop_Solution Add Stop Solution Incubate_Reaction->Add_Stop_Solution Read_Absorbance Read Absorbance (405 nm) Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze Data and Calculate % Release Read_Absorbance->Analyze_Data End End Analyze_Data->End

Conclusion and Recommendations

Both this compound and Compound 48/80 are effective tools for inducing non-IgE-mediated mast cell degranulation. The choice between them will depend on the specific research question.

  • Compound 48/80 is a well-characterized, widely used, and commercially available reagent. Its mechanism of action is relatively well understood, making it a reliable choice for general studies of mast cell activation. However, its potential for direct neuronal activation should be considered in complex in vivo models.

  • This compound , being a naturally derived peptide, may offer a more biologically relevant model for studying the effects of venom components on mast cells. Its mechanism is likely similar to other basic peptides that activate G proteins. The lack of extensive characterization and direct comparative data with other secretagogues means that researchers may need to perform more extensive preliminary validation experiments.

For researchers embarking on new studies, it is recommended to perform dose-response experiments to determine the optimal concentration of either agent for the specific cell type and experimental conditions being used. When interpreting results, particularly from in vivo studies with Compound 48/80, it is crucial to consider its potential off-target effects. Future studies directly comparing the potency and signaling pathways of HR-2 and Compound 48/80 would be highly valuable to the research community.

References

A Comparative Guide to HR-2 Peptide and Substance P in Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent mast cell degranulating agents: the synthetic hornet venom peptide, HR-2, and the endogenous neuropeptide, Substance P. The information is curated for researchers in immunology, allergy, and pharmacology to facilitate a deeper understanding of their mechanisms of action and to provide a basis for their use in experimental models of inflammation and pseudo-allergic reactions.

Executive Summary

Both HR-2 peptide and Substance P are potent inducers of mast cell degranulation, a critical event in allergic and inflammatory responses. Their actions are independent of the classical IgE-mediated pathway. Substance P is a well-characterized ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2), initiating a clear signaling cascade that leads to the release of inflammatory mediators. While the precise receptor for HR-2 is not definitively identified in publicly available literature, it is strongly suggested to act in a similar manner to other venom peptides by activating MRGPRX2.

A significant challenge in directly comparing these two peptides is the limited availability of quantitative data, such as EC50 values, for HR-2 in peer-reviewed publications. In contrast, Substance P has been more extensively studied, with established potency and efficacy in various mast cell lines. This guide presents the available data, highlights the gaps in our knowledge regarding HR-2, and provides detailed experimental protocols for researchers wishing to conduct their own comparative studies.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Substance P-induced mast cell degranulation. Due to the lack of specific EC50 or IC50 values for HR-2 peptide in the public domain, a direct quantitative comparison is not currently possible.

Table 1: Potency of Substance P in Inducing Mast Cell Degranulation and Calcium Mobilization in LAD2 Cells

ParameterSubstance PData Source
Degranulation (β-hexosaminidase release)
EC505.9 µM[1]
IC500.1 µM[2]
Calcium Mobilization
EC501.8 µM[1]

Note: The discrepancy in the reported potency for degranulation (EC50 vs. IC50) may be due to different experimental conditions or data analysis methods. Researchers should consider these values as indicative of the micromolar range of Substance P activity.

Table 2: Degranulation Percentage Induced by Substance P in LAD2 Mast Cells

Concentrationβ-hexosaminidase Release (%)Data Source
5 µM~62%[3]
10 µM~55%[3]

Table 3: Qualitative and Semi-Quantitative Data for HR-2 Peptide and Related Peptides

PeptideObservationConcentrationMast Cell TypeData Source
HR-1 (related hornet peptide)Selective histamine (B1213489) release2-20 µg/mlRat mast cells

Signaling Pathways

Substance P Signaling in Mast Cells

Substance P-induced mast cell degranulation is primarily mediated by the G protein-coupled receptor, MRGPRX2.[1] Upon binding, MRGPRX2 activates Gαq and/or Gαi proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent rise in intracellular calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.

Substance_P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Substance P Substance P MRGPRX2 MRGPRX2 Substance P->MRGPRX2 Gq_ai Gαq / Gαi MRGPRX2->Gq_ai PLC PLC IP3 IP3 PLC->IP3 cleaves PIP₂ to Gq_ai->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation

Substance P signaling pathway in mast cells.

Hypothesized HR-2 Peptide Signaling in Mast Cells

While direct evidence is limited, it is hypothesized that HR-2 peptide, as a cationic and amphipathic venom peptide, also activates mast cells through MRGPRX2. The signaling pathway is therefore presumed to be similar to that of Substance P and other MRGPRX2 agonists.

HR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HR-2 Peptide HR-2 Peptide MRGPRX2_HR2 MRGPRX2 (Hypothesized) HR-2 Peptide->MRGPRX2_HR2 G_protein_HR2 G Protein MRGPRX2_HR2->G_protein_HR2 PLC_HR2 PLC Second_Messenger IP₃ PLC_HR2->Second_Messenger G_protein_HR2->PLC_HR2 Ca_release_HR2 Ca²⁺ Release Second_Messenger->Ca_release_HR2 Degranulation_HR2 Degranulation Ca_release_HR2->Degranulation_HR2

Hypothesized HR-2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to perform comparative studies.

Mast Cell Culture (LAD2 Cell Line)

The human mast cell line LAD2 is a suitable model for studying MRGPRX2-mediated degranulation.

  • Culture Medium: StemPro-34 SFM supplemented with 2 mM L-glutamine, 100 U/mL penicillin, 50 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor (SCF).

  • Culture Conditions: Maintain cells at a density of 2-5 x 10^5 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Centrifuge cells at 300 x g for 8 minutes and resuspend in fresh medium every 4-5 days.

β-Hexosaminidase Release Assay (Degranulation Assay)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

  • Cell Preparation:

    • Harvest LAD2 cells and wash twice with Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4).

    • Resuspend cells in Tyrode's buffer to a final concentration of 1 x 10^6 cells/mL.

  • Stimulation:

    • Plate 50 µL of the cell suspension into a 96-well V-bottom plate.

    • Add 50 µL of various concentrations of HR-2 peptide or Substance P (or buffer for spontaneous release control) to the respective wells.

    • For total release control, add 50 µL of 1% Triton X-100 to a set of wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzyme Assay:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully transfer 20 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding 200 µL of stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0).

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] * 100

Degranulation_Workflow start Start: Culture LAD2 Mast Cells wash_cells Wash and Resuspend Cells in Tyrode's Buffer start->wash_cells plate_cells Plate Cells in 96-well Plate wash_cells->plate_cells add_stimuli Add HR-2 / Substance P (or Controls) plate_cells->add_stimuli incubate_37 Incubate at 37°C for 30 min add_stimuli->incubate_37 centrifuge_plate Centrifuge Plate incubate_37->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_substrate Add pNAG Substrate transfer_supernatant->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate stop_reaction Add Stop Solution incubate_substrate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_release Calculate % Degranulation read_absorbance->calculate_release

Workflow for β-Hexosaminidase Release Assay.
Histamine Release Assay

This assay measures the amount of histamine released from mast cells upon stimulation, typically using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Cell Stimulation: Follow the same procedure as for the β-hexosaminidase release assay to stimulate the cells with HR-2 peptide or Substance P.

  • Supernatant Collection: After centrifugation, carefully collect the supernatant.

  • Histamine Quantification:

    • Use a commercially available Histamine ELISA kit.

    • Follow the manufacturer's instructions to prepare standards and samples.

    • Perform the ELISA procedure, which typically involves incubation with a histamine-specific antibody and a labeled secondary antibody.

    • Measure the absorbance or fluorescence according to the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of histamine.

    • Determine the concentration of histamine in the samples by interpolating from the standard curve.

    • Calculate the percentage of histamine release relative to the total histamine content (determined by lysing the cells).

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following mast cell stimulation.

  • Cell Preparation:

    • Harvest LAD2 cells and wash with a calcium-free buffer (e.g., HBSS without Ca2+ and Mg2+).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend in a buffer containing calcium.

  • Measurement:

    • Use a fluorometric imaging plate reader or a flow cytometer.

    • Record the baseline fluorescence of the cells.

    • Add HR-2 peptide or Substance P to the cells and immediately start recording the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Data can be expressed as the peak fluorescence intensity, the area under the curve, or the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2).

Conclusion

Substance P is a well-established mast cell secretagogue with a clearly defined signaling pathway through the MRGPRX2 receptor. Its potency and efficacy have been quantified in various studies, providing a solid baseline for comparative research. HR-2 peptide is also a known mast cell degranulator, likely acting through a similar MRGPRX2-mediated mechanism. However, there is a notable lack of publicly available quantitative data to allow for a direct and detailed comparison with Substance P.

The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to elucidate the relative potency, efficacy, and kinetics of HR-2 peptide and Substance P. Such studies would be invaluable in advancing our understanding of IgE-independent mast cell activation and could have significant implications for the development of novel therapeutics for inflammatory and allergic diseases. Future research should focus on determining the precise receptor and downstream signaling events for HR-2 peptide and on conducting direct comparative studies with other known mast cell secretagogues like Substance P.

References

Potency Showdown: Mast Cell Degranulating Peptide HR-2 Versus Other Key Secretagogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis for Researchers and Drug Development Professionals

In the intricate world of immunology and pharmacology, understanding the potency of various secretagogues in mast cell degranulation is paramount for advancing research and developing novel therapeutics. This guide provides a comprehensive comparison of the mast cell degranulating peptide HR-2 with other widely studied secretagogues, namely Substance P and Compound 48/80. While direct comparative studies quantifying the potency of HR-2 against other secretagogues are limited, this document compiles available experimental data, outlines detailed methodologies for assessing mast cell degranulation, and visualizes the key signaling pathways involved.

Quantitative Comparison of Mast Cell Secretagogue Potency

SecretagogueMast Cell TypeAssayEC50Reference
Substance P LAD2 (human mast cell line)β-hexosaminidase release~1 µM[1]
RBL-2H3 (rat basophilic leukemia) expressing human MRGPRX2Calcium mobilizationNot specified[1]
Compound 48/80 Mouse Peritoneal Mast CellsHistamine release~0.5 µg/mL[2]
Human Conjunctival Mast CellsHistamine release62.5 µg/mL[3]
HR-2 Peptide Not AvailableNot AvailableNot Available

Note: The lack of a specific EC50 value for HR-2 in this comparative context highlights a gap in the current research landscape and underscores the need for direct, quantitative comparisons to fully elucidate its relative potency.

Experimental Protocols: Mast Cell Degranulation Assay

The quantification of mast cell degranulation is a cornerstone of research in this field. The β-hexosaminidase release assay is a widely accepted and reliable method for this purpose.

Principle

β-hexosaminidase is an enzyme stored in mast cell granules and is released into the extracellular environment upon degranulation. The activity of this enzyme can be measured colorimetrically using a substrate that, when cleaved, produces a colored product. The amount of color produced is directly proportional to the extent of degranulation.

Materials
  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • Cell culture medium and supplements

  • Secretagogues (HR-2, Substance P, Compound 48/80)

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)

  • 96-well plates

  • Microplate reader

Procedure
  • Cell Culture and Seeding: Culture mast cells under appropriate conditions. Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Sensitization (for IgE-mediated degranulation, not required for secretagogues like HR-2): For studies involving IgE-dependent activation, sensitize the cells with antigen-specific IgE.

  • Cell Washing: Gently wash the cells with pre-warmed Tyrode's buffer to remove any residual medium or non-adherent cells.

  • Stimulation with Secretagogues: Add varying concentrations of the secretagogues (HR-2, Substance P, Compound 48/80) to the wells. Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., a calcium ionophore like A23187 or cell lysis).

  • Incubation: Incubate the plate at 37°C for a specified period (typically 30-60 minutes).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay:

    • Add the collected supernatant to a new 96-well plate.

    • To determine the total cellular β-hexosaminidase content, lyse the cells in the original plate with lysis buffer and collect the lysate.

    • Add the pNAG substrate solution to each well containing supernatant or lysate.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula:

      % Degranulation = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

    • Plot the percentage of degranulation against the log of the secretagogue concentration to determine the EC50 value.

Signaling Pathways in Mast Cell Degranulation

The degranulation of mast cells is a complex process initiated by the activation of specific cell surface receptors. Many secretagogues, including Substance P and likely HR-2, exert their effects through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5]

MastCellDegranulationPathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Secretagogue Secretagogue (e.g., Substance P, HR-2) MRGPRX2 MRGPRX2 Secretagogue->MRGPRX2 Binds to G_protein Gαq/11 & Gαi/o MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Granule Exocytosis (Degranulation) Ca_release->Degranulation Triggers PKC->Degranulation Promotes

Caption: Signaling pathway of mast cell degranulation via MRGPRX2.

Upon binding of a secretagogue, MRGPRX2 activates heterotrimeric G proteins, primarily of the Gαq/11 and Gαi/o families.[4] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration is a critical signal for the fusion of granules with the plasma membrane, resulting in the release of histamine, β-hexosaminidase, and other inflammatory mediators.[6] DAG, in concert with the increased Ca²⁺, activates Protein Kinase C (PKC), which further contributes to the degranulation process.

Experimental Workflow for Comparing Secretagogue Potency

The following diagram illustrates a typical workflow for a comparative study of mast cell secretagogue potency.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture 1. Mast Cell Culture (e.g., LAD2) PlateCells 2. Cell Seeding in 96-well plates CellCulture->PlateCells Wash 3. Wash Cells PlateCells->Wash Stimulate 4. Add Secretagogues (HR-2, Substance P, C48/80) at various concentrations Wash->Stimulate Incubate 5. Incubate at 37°C Stimulate->Incubate CollectSupernatant 6. Collect Supernatant & Lyse Cells Incubate->CollectSupernatant HexosaminidaseAssay 7. β-Hexosaminidase Assay CollectSupernatant->HexosaminidaseAssay ReadAbsorbance 8. Measure Absorbance (405 nm) HexosaminidaseAssay->ReadAbsorbance Analyze 9. Calculate % Degranulation & Determine EC50 ReadAbsorbance->Analyze

Caption: Workflow for comparing mast cell secretagogue potency.

This structured approach ensures a systematic and reproducible comparison of the degranulating potential of different compounds.

Conclusion

While the this compound is recognized for its ability to activate mast cells, a comprehensive, quantitative comparison of its potency with other standard secretagogues is an area ripe for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to conduct such comparative studies. A clearer understanding of the relative potencies of these molecules will be instrumental in dissecting the complex mechanisms of mast cell activation and in the development of targeted therapies for a range of inflammatory and allergic diseases.

References

Validating the Mechanism of Action of HR-2 Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of HR-2 peptides as viral fusion inhibitors, supported by experimental data. It details the methodologies for key validation experiments and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to HR-2 Peptides as Viral Fusion Inhibitors

Heptad repeat 2 (HR-2) peptides are a class of antiviral agents that target the entry of enveloped viruses, such as Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), into host cells.[1][2] These peptides are derived from the HR-2 domain of viral envelope glycoproteins (gp41 in HIV and the S2 subunit of the spike protein in coronaviruses).[1][3][4] Their mechanism of action relies on disrupting the formation of a critical six-helix bundle (6-HB) structure, which is essential for the fusion of the viral and cellular membranes.[1][5]

During viral entry, after the virus binds to the host cell receptor, the viral fusion protein undergoes a conformational change. This exposes the heptad repeat 1 (HR1) domain, which forms a trimeric coiled-coil. The HR-2 domain then folds back to pack into the grooves of the HR1 trimer, forming the stable 6-HB. This process brings the viral and cellular membranes into close proximity, driving membrane fusion and allowing the viral genetic material to enter the host cell.[5] HR-2 peptides act as competitive inhibitors by binding to the exposed HR1 domain, thereby preventing the endogenous HR-2 domain from binding and halting the fusion process.[1][6]

Experimental Validation of HR-2 Peptide's Mechanism of Action

Validating the mechanism of action of HR-2 peptides involves a series of experiments to demonstrate their binding to the target (HR1), their ability to inhibit membrane fusion, and their antiviral efficacy.

Key Experimental Protocols

1. Biophysical Characterization of HR1-HR2 Interaction:

  • Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of the peptides. HR-2 peptides are typically unstructured in solution but adopt an α-helical conformation upon binding to HR1.[3] CD spectroscopy can be used to monitor the formation of the stable α-helical 6-HB when HR1 and HR-2 peptides are mixed. A decrease in the α-helical signal when an inhibitory HR-2 peptide is introduced can demonstrate its disruptive effect on 6-HB formation.[5]

  • Fluorescence Polarization (FP) Assay: This assay measures the binding affinity between a fluorescently labeled HR-2 peptide and the HR1 domain.[6] The binding causes the labeled peptide to tumble more slowly in solution, leading to an increase in fluorescence polarization. This method can be used to determine the dissociation constant (Kd) of the HR1-HR2 interaction and to screen for potent HR-2 peptide inhibitors.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of HR-2 to HR1, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[5]

2. In Vitro Inhibition of Viral Fusion and Entry:

  • Cell-Cell Fusion Assay: This assay co-cultures cells expressing the viral envelope protein with target cells expressing the appropriate receptor. The formation of syncytia (large multinucleated cells) indicates membrane fusion. The inhibitory effect of HR-2 peptides on syncytia formation is quantified to determine their anti-fusion activity.[7]

  • Pseudovirus Neutralization Assay: This is a safe and widely used method to assess the antiviral activity of entry inhibitors. Pseudoviruses are non-replicative viral particles that carry the envelope protein of the virus of interest (e.g., HIV or SARS-CoV) and a reporter gene (e.g., luciferase or GFP). The inhibition of reporter gene expression in target cells in the presence of the HR-2 peptide provides a measure of its neutralizing activity, typically reported as the half-maximal inhibitory concentration (IC50).[1][6]

  • Plaque Reduction Assay: For replication-competent viruses, this assay measures the ability of the peptide to inhibit the formation of plaques (zones of cell death) in a monolayer of susceptible cells. The reduction in the number and size of plaques is used to calculate the IC50 value.[8]

Comparative Performance of HR-2 Peptides

The efficacy of HR-2 peptides can vary significantly based on their length, sequence, and modifications. The following tables summarize the inhibitory concentrations (IC50) of various HR-2 peptides against different viruses, as reported in the literature.

HIV-1 Fusion Inhibitors Target Virus/Assay IC50 Reference
Enfuvirtide (T-20)ENF-resistant virusVaries[3]
T-1249ENF-resistant virusVaries[3]
C41HIV-10.23 ± 0.04 nM[9]
Trimeric-C34R5-tropic virusHigh potency[4]
SARS-CoV Fusion Inhibitors Target Virus/Assay IC50 Reference
P1SARS-CoV0.62 µM and 3.04 µM[1]
P6 (23-mer)SARS-CoV1.04 ± 0.22 µM[1]
HR2-18Pseudotype reporter virus1.19 µM[1]
HR2-18Infectivity assay5.52 µM[1]
CP-1SARS-CoV19 µM[1]
XY4-C7Authentic SARS-CoV-20.24 µM[5]
EK1SARS-CoV-2 PsV2.38 µM[5]

Visualizing the Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the viral fusion process, the mechanism of HR-2 peptide inhibition, and a typical experimental workflow for validating these peptides.

Viral_Fusion_Mechanism cluster_prefusion Prefusion State cluster_intermediate Intermediate State cluster_fusion Fusion (6-Helix Bundle Formation) V_pre Viral Envelope Protein (Prefusion) V_int Viral Envelope Protein (Intermediate) V_pre->V_int Receptor Binding & Conformational Change HR1_hidden HR1 (Hidden) HR2_hidden HR2 (Hidden) V_post 6-Helix Bundle V_int->V_post HR2 Folds Back HR1_exposed HR1 Trimer (Exposed) HR1_exposed->V_post Membrane_Fusion Membrane Fusion V_post->Membrane_Fusion

Caption: Viral envelope protein-mediated membrane fusion pathway.

HR2_Inhibition_Mechanism cluster_intermediate Intermediate State cluster_inhibition Inhibition by HR-2 Peptide HR1_exposed Exposed HR1 Trimer Blocked_HR1 Blocked HR1 Trimer HR1_exposed->Blocked_HR1 HR2_peptide HR-2 Peptide HR2_peptide->Blocked_HR1 Binding No_Fusion Fusion Arrested Blocked_HR1->No_Fusion

Caption: Mechanism of fusion inhibition by HR-2 peptides.

Experimental_Workflow Peptide_Design HR-2 Peptide Design & Synthesis Biophysical Biophysical Assays (CD, FP, ITC) Peptide_Design->Biophysical Cell_Based Cell-Based Assays (Cell-Cell Fusion) Peptide_Design->Cell_Based Viral_Inhibition Viral Inhibition Assays (Pseudovirus, Plaque Reduction) Peptide_Design->Viral_Inhibition Data_Analysis Data Analysis (IC50, Kd Determination) Biophysical->Data_Analysis Cell_Based->Data_Analysis Viral_Inhibition->Data_Analysis Validation Mechanism Validated Data_Analysis->Validation

Caption: Experimental workflow for validating HR-2 peptides.

References

Unveiling the Potency of HR-2 Peptide: A Comparative Guide to Mast Cell Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the HR-2 peptide's receptor binding and activation performance in mast cells against other well-known secretagogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies for crucial assays, and visualizes the underlying signaling pathways to offer a clear perspective on the efficacy of HR-2 as a mast cell activator.

Executive Summary

The HR-2 peptide, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent activator of mast cells, triggering the release of histamine (B1213489) and other inflammatory mediators.[1][2][3] Extensive research indicates that HR-2 and similar cationic peptides exert their effects through the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key receptor in IgE-independent allergic and pseudo-allergic reactions.[4][5][6][7] This guide presents a comparative analysis of the functional potency of various mast cell degranulating peptides, including a close analog of HR-2, by examining their EC50 values for mast cell activation.

Comparative Analysis of Mast Cell Activating Peptides

The functional potency of HR-2 and its alternatives is best understood by comparing their half-maximal effective concentrations (EC50) for inducing mast cell degranulation and activating the MRGPRX2 receptor. The following table summarizes the EC50 values for several key peptides obtained from studies on human mast cells and MRGPRX2-expressing cell lines.

Peptide/CompoundMast Cell Degranulation (Histamine/β-hexosaminidase Release) EC50MRGPRX2 Activation (Calcium Mobilization) EC50MRGPRX2 Activation (β-arrestin Recruitment) EC50
Mast Cell Degranulating Peptide (MCDP) *~1 µM[4][8]~0.5 µM[4][8]~0.3 µM[4][8]
Substance P 0.152 - 8.02 µM[9]~1 µM[9]Not Reported
Mastoparan ~3 µM[4][8]~1 µM[4][8]~0.8 µM[4][8]
Compound 48/80 ~0.5 µg/mL[4][8]~0.3 µg/mL[4][8]~0.2 µg/mL[4][8]
PAMP-12 Not Reported0.166 µM[9]Not Reported
Cortistatin-14 Not Reported0.025 µM[9]Not Reported

Note: Data for Mast Cell Degranulating Peptide (MCDP) from bee venom is presented as a close and functionally similar analog to HR-2 from hornet venom.

Signaling Pathways and Experimental Workflows

The interaction of HR-2 and other cationic peptides with MRGPRX2 on mast cells initiates a downstream signaling cascade leading to degranulation. This process involves both G-protein dependent and independent pathways.

MRGPRX2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binding G_protein Gq/11 MRGPRX2->G_protein Activation beta_arrestin β-arrestin MRGPRX2->beta_arrestin Recruitment PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Internalization Receptor Internalization beta_arrestin->Internalization Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation

Caption: MRGPRX2 signaling in mast cells upon HR-2 binding.

The following diagram illustrates a typical workflow for assessing mast cell degranulation.

Mast Cell Degranulation Assay Workflow start Mast Cell Culture (e.g., LAD2, RBL-2H3) incubation Incubate with HR-2 or other peptides (various concentrations) start->incubation centrifugation Centrifuge to pellet cells incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lysis Lyse Cell Pellet centrifugation->lysis assay β-hexosaminidase Assay (Fluorometric/Colorimetric) supernatant->assay lysis->assay analysis Data Analysis (Calculate % release and EC50) assay->analysis

Caption: Workflow for β-hexosaminidase release assay.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells.

  • Culture medium appropriate for the cell type.

  • Tyrode's buffer (or similar physiological buffer).

  • HR-2 peptide and other test compounds.

  • Triton X-100 (for cell lysis).

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.

  • Stop solution: Glycine buffer.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and culture overnight.

  • Washing: Gently wash the cells with Tyrode's buffer.

  • Stimulation: Add serial dilutions of HR-2 peptide or other test compounds to the wells and incubate at 37°C for 30-60 minutes. Include a positive control (e.g., a known secretagogue) and a negative control (buffer only).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cell Lysis: Lyse the remaining cells in each well with Triton X-100 to determine the total cellular β-hexosaminidase content.

  • Enzymatic Reaction: In a new 96-well plate, mix aliquots of the supernatant and cell lysate with the pNAG substrate solution and incubate.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content. Plot the percentage of release against the peptide concentration to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Materials:

  • Mast cells or MRGPRX2-expressing cells.

  • Physiological buffer (e.g., HBSS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • HR-2 peptide and other test compounds.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye (e.g., Fura-2 AM with Pluronic F-127) in buffer at 37°C in the dark.

  • Washing: Gently wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microplate reader.

  • Stimulation: Add serial dilutions of HR-2 peptide or other test compounds to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the peptide concentration to calculate the EC50 value.

Conclusion

The HR-2 peptide is a potent, non-IgE-mediated activator of mast cells, operating through the MRGPRX2 receptor. Its functional potency, as indicated by the EC50 values of its close analog MCDP, is comparable to other well-characterized mast cell secretagogues like Substance P and Mastoparan. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic and pathological implications of HR-2 and other MRGPRX2 agonists. This information is critical for the development of novel therapeutics that target mast cell activation and for understanding the mechanisms of pseudo-allergic drug reactions.

References

Cross-Reactivity of Antibodies with the Venom Peptide HR-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of antibodies with HR-2, a P-I class snake venom metalloproteinase (SVMP) from the venom of the Habu snake, Protobothrops flavoviridis. HR-2 is a key contributor to the hemorrhagic activity of the venom. Understanding the cross-reactivity of antibodies with HR-2 and other venom peptides is crucial for the development of effective antivenoms and novel therapeutics. While specific quantitative data on the cross-reactivity of monoclonal antibodies raised directly against HR-2 is limited in publicly available literature, this guide synthesizes available data from studies on polyclonal antivenoms and related SVMPs to provide a comparative overview.

Overview of HR-2 and Related Venom Peptides

HR-2 is a single-chain polypeptide with a molecular weight of approximately 22-23 kDa. It exists in at least two isoforms, HR-2a and HR-2b, which share a high degree of sequence homology. The primary function of HR-2 is to induce hemorrhage by degrading components of the basement membrane of blood vessels.

For comparative purposes, this guide will focus on the cross-reactivity between antibodies targeting HR-2 and other SVMPs from P. flavoviridis and other vipers, which share structural and functional similarities.

Table 1: Key Venom Peptides for Cross-Reactivity Comparison with HR-2

Peptide NameSnake SpeciesToxin FamilyKey Function
HR-2a/HR-2b Protobothrops flavoviridisP-I SVMPHemorrhage
HR-1a/HR-1b Protobothrops flavoviridisP-III SVMPHemorrhage, Procoagulant
H2-proteinase Protobothrops flavoviridisP-I SVMPNon-hemorrhagic Protease
Mutalysin-II Lachesis mutaP-I SVMPFibrinogenolytic
Jararhagin Bothrops jararacaP-III SVMPHemorrhage, Proinflammatory

Antibody Cross-Reactivity Profile

The cross-reactivity of a polyclonal antivenom raised against the whole venom of Protobothrops flavoviridis has been evaluated for its ability to neutralize the hemorrhagic activity of its constituent toxins, including HR-2a and HR-2b. While this provides an indication of the presence of antibodies that can bind to HR-2, it is important to note that this does not represent the specific cross-reactivity of antibodies raised solely against purified HR-2.

Table 2: Summary of Polyclonal Antivenom Cross-Reactivity with HR-2 and Related SVMPs

Antibody Target (Immunogen)Test AntigenMethodResultReference
Protobothrops flavoviridis whole venomHR-2aHemorrhagic Activity NeutralizationNeutralizing activity observed[1]
Protobothrops flavoviridis whole venomHR-2bHemorrhagic Activity NeutralizationNeutralizing activity observed[1]
Protobothrops flavoviridis whole venomHR-1aHemorrhagic Activity NeutralizationNeutralizing activity observed[1]
Protobothrops flavoviridis whole venomHR-1bHemorrhagic Activity NeutralizationNeutralizing activity observed[1]
Mutalysin-II (Lachesis muta)Bothrops venomsHemorrhagic Activity NeutralizationCross-neutralization observed[2]

Note: The results presented are qualitative. Specific quantitative binding affinities (e.g., KD values) from studies using purified anti-HR-2 antibodies are not currently available in the reviewed literature.

Experimental Methodologies

The assessment of antibody cross-reactivity with venom peptides involves a variety of immunological and functional assays. Below are detailed protocols for key experiments cited in the evaluation of antivenom efficacy.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a widely used method to quantify the binding of antibodies to a specific antigen.[2][3]

Protocol:

  • Antigen Coating: 96-well microtiter plates are coated with 100 µL of a solution containing the purified venom peptide (e.g., HR-2, HR-1) at a concentration of 1-5 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). The plates are incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer (PBS containing 0.05% Tween 20).

  • Blocking: To prevent non-specific binding, the wells are blocked with 200 µL of blocking buffer (5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with wash buffer.

  • Primary Antibody Incubation: Serial dilutions of the test antibody (e.g., anti-P. flavoviridis serum) in blocking buffer are added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with wash buffer.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody (e.g., anti-horse IgG-HRP) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with wash buffer.

  • Substrate Development: 100 µL of TMB substrate solution is added to each well. The reaction is allowed to develop in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of 2 M H2SO4.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

Western Blotting for Specificity

Western blotting allows for the identification of specific proteins in a complex mixture that are recognized by an antibody.

Protocol:

  • SDS-PAGE: Venom proteins (10-20 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing conditions.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-P. flavoviridis serum) diluted in blocking buffer overnight at 4°C.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Hemorrhagic Activity Neutralization Assay

This assay assesses the ability of an antibody to neutralize the hemorrhagic effects of a venom toxin in a mouse model.[1]

Protocol:

  • Determination of Minimum Hemorrhagic Dose (MHD): The MHD is defined as the minimum amount of venom that produces a 10 mm diameter hemorrhagic lesion when injected intradermally into a mouse. This is determined by injecting serial dilutions of the venom.

  • Neutralization Assay: A fixed amount of venom (e.g., 2x MHD of HR-2) is pre-incubated with varying dilutions of the antibody (or antivenom) for 30-60 minutes at 37°C.

  • Injection: The venom/antibody mixture is injected intradermally into the shaved dorsal skin of mice. A control group receives venom pre-incubated with saline.

  • Observation: After 3 hours, the mice are euthanized, and the inner surface of the skin is examined for hemorrhagic spots.

  • Data Analysis: The diameter of the hemorrhagic lesions is measured. The effective dose (ED50) of the antibody is the amount required to reduce the hemorrhagic spot diameter by 50% compared to the control.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Antibody Cross-Reactivity Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Immunoassays cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis Venom Venom Collection & Purification HR2 Purified HR-2 Venom->HR2 OtherPeptides Other Venom Peptides Venom->OtherPeptides ELISA ELISA HR2->ELISA WesternBlot Western Blot HR2->WesternBlot Neutralization Hemorrhagic Neutralization HR2->Neutralization OtherPeptides->ELISA OtherPeptides->WesternBlot Antibody Antibody Production Antibody->ELISA Antibody->WesternBlot Antibody->Neutralization Analysis Comparative Analysis of Cross-Reactivity ELISA->Analysis WesternBlot->Analysis Neutralization->Analysis

Caption: Workflow for assessing antibody cross-reactivity with HR-2.

Logical Relationship of SVMP Families and Potential Antibody Cross-Reactivity

logical_relationship cluster_pi P-I Class cluster_piii P-III Class SVMPs Snake Venom Metalloproteinases (SVMPs) HR2 HR-2 (P. flavoviridis) SVMPs->HR2 H2Proteinase H2-proteinase (P. flavoviridis) SVMPs->H2Proteinase Mutalysin Mutalysin-II (L. muta) SVMPs->Mutalysin HR1 HR-1 (P. flavoviridis) SVMPs->HR1 Jararhagin Jararhagin (B. jararaca) SVMPs->Jararhagin Antibody Anti-HR-2 Antibodies Antibody->HR2 High Affinity Antibody->H2Proteinase Potential Cross-Reactivity (High Sequence Homology) Antibody->Mutalysin Potential Cross-Reactivity (Same Class) Antibody->HR1 Lower Cross-Reactivity (Different Domain Structure) Antibody->Jararhagin Lower Cross-Reactivity (Different Genus, Different Domain)

Caption: Potential cross-reactivity of anti-HR-2 antibodies.

Conclusion and Future Directions

The available evidence suggests that polyclonal antivenoms raised against Protobothrops flavoviridis venom contain antibodies that can neutralize the hemorrhagic activity of HR-2. Based on sequence homology, it is plausible that antibodies targeting HR-2 would exhibit some degree of cross-reactivity with other P-I class SVMPs, particularly those from closely related species. However, the extent of this cross-reactivity with P-III class SVMPs, which possess additional domains, is likely to be lower.

To advance the development of more specific and effective antivenoms, future research should focus on:

  • Production and characterization of monoclonal antibodies specific to HR-2. This would allow for precise quantitative analysis of cross-reactivity with a panel of other venom peptides.

  • Epitope mapping of HR-2. Identifying the specific epitopes recognized by neutralizing antibodies can inform the design of targeted immunogens for next-generation antivenoms.

  • Quantitative binding studies. Techniques such as Surface Plasmon Resonance (SPR) should be employed to determine the binding kinetics (Kon, Koff) and affinity (KD) of anti-HR-2 antibodies to various venom peptides.

By addressing these research gaps, a more complete understanding of the immunological landscape of HR-2 and its relatives can be achieved, ultimately leading to improved treatments for snakebite envenomation.

References

A Comparative Analysis of HR-2 and Melittin on Mast Cell Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of two potent mast cell degranulating peptides: HR-2 from the venom of the giant hornet (Vespa orientalis) and melittin (B549807), the principal component of honeybee (Apis mellifera) venom. This analysis is based on available experimental data to objectively compare their mechanisms of action, signaling pathways, and overall impact on mast cell function.

Introduction

Mast cells are critical players in allergic and inflammatory responses. Their degranulation, the process of releasing potent inflammatory mediators, is a key event in these processes. Understanding how different agents trigger mast cell degranulation is crucial for the development of novel therapeutics for allergic and inflammatory diseases. HR-2 and melittin are two well-known peptides that potently activate mast cells, albeit through distinct mechanisms. This guide will delve into a comparative analysis of their effects.

General Characteristics

FeatureHR-2Melittin
Source Venom of the giant hornet (Vespa orientalis)[1]Venom of the honeybee (Apis mellifera)[2]
Peptide Length 14 amino acids26 amino acids
Primary Function Mast cell degranulation, histamine (B1213489) release[1]Mast cell degranulation, cytolytic activity[2]

Quantitative Comparison of Mast Cell Degranulation

A direct quantitative comparison of the potency of HR-2 and melittin in inducing mast cell degranulation is challenging due to the lack of studies performing a side-by-side analysis under identical experimental conditions. However, some data is available for each peptide individually.

ParameterHR-2Melittin
Effective Concentration One study reported an IC50 of 126 µmol/L for mast cell degranulation, though the context of this high value is unclear and presented as an "antihistamine-releasing effect".[3]A study on mouse skin showed that 10 µg/ml of melittin induced approximately 2% histamine release. Another study on HaCaT cells (a keratinocyte cell line) showed a 10-15% reduction in viability at 1 µg/mL after 24 hours.[2]
Kinetics of Release Not explicitly detailed in the available literature.Not explicitly detailed in the available literature.

Note: The provided data should be interpreted with caution due to the different experimental setups and cell types used. Further research with standardized assays is required for a definitive quantitative comparison.

Mechanism of Action and Signaling Pathways

HR-2 and melittin appear to induce mast cell degranulation through different primary mechanisms. HR-2 is suggested to act via a specific receptor, while melittin's action is more direct and involves membrane disruption.

HR-2 Signaling Pathway

HR-2 is believed to activate mast cells through an IgE-independent pathway by acting as a ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5][6] This receptor is a key player in pseudo-allergic reactions and is activated by a variety of basic secretagogues. The proposed signaling cascade is as follows:

HR2_Signaling HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 Binds to G_protein Gαq / Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation

Proposed signaling pathway for HR-2-induced mast cell degranulation.

Upon binding of HR-2 to MRGPRX2, the receptor couples to and activates heterotrimeric G proteins, specifically Gαq and Gαi.[4] This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, followed by an influx of extracellular Ca²⁺. This sustained increase in intracellular Ca²⁺ is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in degranulation.

Melittin Mechanism of Action

Melittin's primary mechanism of action on mast cells is believed to be its ability to directly interact with and disrupt the plasma membrane. This leads to pore formation and subsequent cell lysis at higher concentrations. At sub-lytic concentrations, this membrane perturbation is thought to be a key trigger for degranulation. Additionally, evidence suggests that melittin can modulate G protein signaling.

Melittin_Signaling Melittin Melittin Peptide Membrane Cell Membrane Melittin->Membrane Interacts with Pore Pore Formation Membrane->Pore Lipid_Raft Lipid Raft Disruption Membrane->Lipid_Raft Ca_influx Ca²⁺ Influx Pore->Ca_influx Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation G_protein Gαq / Gαi Localization Disrupted Lipid_Raft->G_protein Downstream Downstream Signaling G_protein->Downstream Downstream->Degranulation

Proposed mechanism of melittin-induced mast cell degranulation.

Melittin's amphipathic nature allows it to insert into the lipid bilayer of the mast cell plasma membrane, leading to the formation of pores. This directly causes an influx of extracellular Ca²⁺, a key trigger for degranulation. Furthermore, studies have shown that melittin disrupts the localization of Gαq and Gαi proteins within lipid rafts of mast cells.[7] This disruption of G protein signaling, which is crucial for maintaining cellular homeostasis and regulating signaling cascades, likely contributes significantly to the degranulation process.

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of peptides like HR-2 and melittin on mast cells.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of degranulation.

Workflow:

Degranulation_Workflow Start Start Culture Culture Mast Cells (e.g., RBL-2H3) Start->Culture Seed Seed cells in 96-well plate Culture->Seed Stimulate Stimulate with HR-2 or Melittin Seed->Stimulate Incubate Incubate Stimulate->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Lyse Lyse remaining cells (Total Release Control) Centrifuge->Lyse Assay Add Substrate (pNAG) Supernatant->Assay Lyse->Assay Read Read Absorbance Assay->Read

Workflow for the β-Hexosaminidase Release Assay.

Methodology:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells in appropriate media.

  • Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Washing: Gently wash the cells with a buffered salt solution (e.g., Tyrode's buffer).

  • Stimulation: Add varying concentrations of HR-2 or melittin to the wells. Include a positive control (e.g., a calcium ionophore like A23187) and a negative control (buffer only). For a total release control, lyse a separate set of cells with a detergent like Triton X-100.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzyme Assay: Transfer the supernatant to a new 96-well plate. Add a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

  • Incubation and Termination: Incubate the plate to allow the enzymatic reaction to proceed. Stop the reaction by adding a high pH buffer (e.g., carbonate buffer).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in real-time using fluorescent calcium indicators.

Methodology:

  • Cell Preparation: Plate mast cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Washing: Gently wash the cells to remove excess dye.

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.

  • Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.

  • Stimulation: Add HR-2 or melittin to the dish while continuously recording fluorescence images.

  • Data Analysis: Analyze the changes in fluorescence intensity over time for individual cells. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Conclusion

HR-2 and melittin are both potent inducers of mast cell degranulation, a critical event in inflammatory and allergic responses. While they both lead to the release of inflammatory mediators, their primary mechanisms of action appear to differ significantly. HR-2 likely acts through a specific receptor-mediated pathway involving MRGPRX2 and G protein signaling. In contrast, melittin's effects are more direct, involving membrane disruption and pore formation, which can also impact G protein localization and function.

The lack of direct comparative studies highlights a significant gap in our understanding of these two important venom peptides. Future research employing standardized assays to directly compare their potency, kinetics, and detailed signaling cascades will be invaluable for a more complete understanding of their roles in mast cell biology and for the potential development of therapeutic agents that modulate mast cell activity.

References

Unveiling the Specificity of Mast Cell Degranulating Peptide HR-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of immunological research and drug development, the precise modulation of mast cell activity is a critical endeavor. Mast Cell Degranulating Peptide HR-2, a natural compound isolated from the venom of the giant hornet Vespa orientalis, has emerged as a potent agent for inducing mast cell degranulation.[1][2][3][4][5] This guide provides a comprehensive comparison of HR-2 with other widely used mast cell degranulating agents, namely compound 48/80 and substance P, offering researchers, scientists, and drug development professionals a detailed overview of its specificity and potential applications.

Executive Summary

This guide delves into the specificity of this compound for mast cells, presenting a comparative analysis with compound 48/80 and substance P. While direct comparative quantitative data for HR-2 remains limited in publicly available literature, this guide synthesizes existing knowledge on the mechanisms of these agents to provide a framework for assessing their utility in research and therapeutic development. The signaling pathways of compound 48/80 and substance P are well-characterized to converge on the Mas-related G-protein coupled receptor X2 (MRGPRX2), offering a benchmark for future studies on HR-2.

Comparative Analysis of Mast Cell Degranulating Agents

To objectively evaluate the performance of HR-2, a thorough comparison with established mast cell secretagogues is essential. Compound 48/80, a synthetic polymer, and substance P, a neuropeptide, are standard agents used to induce mast cell degranulation in experimental settings.[6][7][8][9]

Data Presentation

Due to the limited availability of direct comparative studies involving HR-2, the following table summarizes the known characteristics of each agent. This information is crucial for designing experiments to quantitatively assess the specificity and potency of HR-2.

FeatureThis compoundCompound 48/80Substance P
Origin Natural peptide from Vespa orientalis venom[1][2]Synthetic polymer[6]Endogenous neuropeptide[8]
Primary Target Receptor Proposed to be a G-protein coupled receptor[10][11]Mas-related G-protein coupled receptor X2 (MRGPRX2)[12]Mas-related G-protein coupled receptor X2 (MRGPRX2) and Neurokinin 1 Receptor (NK1R)[1][8][13]
Known Specificity Primarily documented for mast cell degranulation[1][2]Activates mast cells, but also directly activates neurons[14]Activates mast cells, neurons, and other cells expressing NK1R[1]
Reported Effects on Other Immune Cells Data not readily availableCan induce inflammatory responses involving neutrophilsCan modulate the activity of various immune cells

Signaling Pathways: A Mechanistic Overview

The specificity of a degranulating agent is intrinsically linked to its interaction with cellular receptors and the subsequent signaling cascades.

Compound 48/80 and Substance P Signaling:

Both compound 48/80 and substance P are known to activate mast cells through the Mas-related G-protein coupled receptor X2 (MRGPRX2).[12] This receptor is predominantly expressed on connective tissue mast cells.[13] The binding of these ligands to MRGPRX2 initiates a signaling cascade involving G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of histamine (B1213489) and other inflammatory mediators.[12]

cluster_membrane Cell Membrane Compound_48/80 Compound_48/80 MRGPRX2 MRGPRX2 Compound_48/80->MRGPRX2 Substance_P Substance_P Substance_P->MRGPRX2 G_Protein G_Protein MRGPRX2->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Degranulation Degranulation Ca_release->Degranulation Triggers

Signaling pathway for Compound 48/80 and Substance P in mast cells.

Hypothesized HR-2 Signaling Pathway:

Based on the actions of other venom peptides, it is hypothesized that HR-2 also activates mast cells via a G-protein coupled receptor. The subsequent signaling cascade is likely to follow a similar pathway involving PLC activation and calcium mobilization, culminating in degranulation. Further research is required to identify the specific receptor for HR-2 and elucidate the precise downstream signaling events.

cluster_membrane Cell Membrane HR-2 HR-2 GPCR G-Protein Coupled Receptor (Hypothesized) HR-2->GPCR G_Protein G_Protein GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Degranulation Degranulation Ca_release->Degranulation Triggers

Hypothesized signaling pathway for HR-2 in mast cells.

Experimental Protocols

To facilitate further research into the specificity of HR-2, the following are detailed methodologies for key experiments.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay provides a quantitative measure of mast cell degranulation by detecting the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • HR-2 peptide, compound 48/80, substance P

  • Tyrode’s buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate (B86180) buffer, pH 4.5

  • 0.1 M carbonate buffer, pH 10.5

  • Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture mast cells to an appropriate density.

  • Wash cells with Tyrode’s buffer and resuspend in the same buffer.

  • Aliquot cell suspension into a 96-well plate.

  • Add varying concentrations of HR-2, compound 48/80, or substance P to the wells. Include a negative control (buffer only) and a positive control for total enzyme release (Triton X-100).

  • Incubate at 37°C for 30 minutes.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add pNAG solution to each well and incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding carbonate buffer.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release relative to the total release control.

Experimental Workflow for Assessing Specificity

To determine the specificity of HR-2 for mast cells, a comparative study using various immune cell types is necessary.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays Cell_Isolation Isolate Primary Cells: Mast Cells, Basophils, Neutrophils, Macrophages Cell_Culture Culture Cells under Appropriate Conditions Cell_Isolation->Cell_Culture HR2_Treatment Treat with varying concentrations of HR-2 Cell_Culture->HR2_Treatment Comparator_Treatment Treat with varying concentrations of Compound 48/80 & Substance P Cell_Culture->Comparator_Treatment Control_Treatment Negative (Buffer) & Positive Controls Cell_Culture->Control_Treatment Degranulation_Assay Mast Cell/Basophil Degranulation Assay (Histamine/β-Hexosaminidase) HR2_Treatment->Degranulation_Assay Neutrophil_Activation Neutrophil Activation Assay (e.g., CD62L shedding, ROS production) HR2_Treatment->Neutrophil_Activation Macrophage_Activation Macrophage Activation Assay (e.g., Cytokine release - TNF-α, IL-6) HR2_Treatment->Macrophage_Activation Comparator_Treatment->Degranulation_Assay Comparator_Treatment->Neutrophil_Activation Comparator_Treatment->Macrophage_Activation Control_Treatment->Degranulation_Assay Control_Treatment->Neutrophil_Activation Control_Treatment->Macrophage_Activation Data_Analysis Data Analysis: Compare dose-response curves and EC50 values Degranulation_Assay->Data_Analysis Neutrophil_Activation->Data_Analysis Macrophage_Activation->Data_Analysis Conclusion Determine Specificity of HR-2 Data_Analysis->Conclusion

Workflow for assessing HR-2 specificity.

Conclusion and Future Directions

This compound holds promise as a specific tool for studying mast cell biology. However, a comprehensive understanding of its specificity requires direct, quantitative comparisons with other degranulating agents across a panel of relevant immune cells. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data to fully characterize HR-2. Future studies should focus on identifying the specific receptor for HR-2 and elucidating its complete signaling pathway, which will be instrumental in developing novel therapeutic strategies targeting mast cell-mediated diseases.

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References

A Researcher's Guide to Validating HR-2 Peptide Activity in Primary Human Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the degranulating activity of the Mast Cell Degranulating Peptide HR-2 against established activators using primary human mast cells. This document outlines the necessary experimental protocols, presents a model for comparative data analysis, and visualizes the underlying cellular mechanisms.

Introduction to Mast Cell Degranulating Peptides

This compound is a 14-amino acid linear peptide originally isolated from the venom of the giant hornet, Vespa orientalis.[1][2] Its primary biological function is to potently induce the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[1][2][3] Validating the activity of HR-2, particularly in primary human mast cells, is crucial for its use as a tool compound in inflammation research and for understanding the mechanisms of non-IgE-mediated immune activation.

This guide compares HR-2 with two well-characterized mast cell secretagogues:

  • Substance P (SP): A neuropeptide known to activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), playing a role in neurogenic inflammation.[4][5][6]

  • Compound 48/80: A synthetic polymer widely used as a basic secretagogue to induce mast cell degranulation, also acting through MRGPRX2.[7][8]

The validation of HR-2 activity hinges on quantifying the extent of mast cell degranulation it can elicit. The most common method for this is the β-hexosaminidase release assay, which measures the activity of a granule-stored enzyme released into the cell supernatant upon degranulation.[9][10][11][12]

Comparative Performance of Mast Cell Activators

Objective comparison requires quantitative measurement of degranulation across a range of concentrations for each compound. The data below is a representative summary compiled from studies on human mast cell lines (LAD2) and primary cells, demonstrating how results should be structured. The key metric is the percentage of β-hexosaminidase release, calculated relative to a total lysis control.

CompoundCell TypeConcentration Range TestedPeak Degranulation (% of Total)Notes
HR-2 Peptide Rat Peritoneal Mast Cells0.1 - 10 µg/mLData not available in human cellsPotent degranulator in rodent models.[3] Validation in human cells is a key objective.
Substance P Human LAD2 Cells0.1 - 10 µM~25 - 35%Activates via MRGPRX2.[4][6] Response can be potent but may vary with cell donor and culture conditions.
Compound 48/80 Human LAD2 Cells1 - 50 µg/mL~20 - 40%Classic MRGPRX2 agonist.[8] Note: At high concentrations, it can cause cell lysis, requiring toxicity controls.[13]
Anti-IgE Human LAD2 Cells0.1 - 1 µg/mL~25 - 40%Positive control for IgE-mediated (allergic) degranulation pathway.[6]
Vehicle Control Primary Human Mast CellsN/A< 5%Represents spontaneous degranulation. A low baseline is critical for a valid assay.[14]

Experimental Methodologies

Accurate validation requires meticulous adherence to established protocols. Below are detailed methods for culturing primary human mast cells and performing the degranulation assay.

Culture of Primary Human Mast Cells

Primary human mast cells are typically derived from CD34+ progenitor cells isolated from sources such as cord blood, bone marrow, or peripheral blood.

  • Isolation: CD34+ progenitor cells are isolated using immunomagnetic selection.

  • Differentiation Medium: Cells are cultured in a serum-free medium (e.g., StemPro-34) supplemented with a cytokine cocktail to drive differentiation into a mast cell lineage. Key cytokines include:

    • Stem Cell Factor (SCF) (e.g., 100 ng/mL)

    • Interleukin-6 (IL-6) (e.g., 50 ng/mL)

    • Interleukin-3 (IL-3) (e.g., 30 ng/mL) - Note: IL-3 is often withdrawn in later stages to promote a more mature phenotype.

  • Culture Conditions: Cells are maintained at 37°C in a humidified 5% CO₂ incubator for 6-8 weeks, with media changes every 5-7 days.

  • Maturation Assessment: Mature mast cells are identified by the surface expression of FcεRI and KIT (CD117) via flow cytometry and by staining with toluidine blue to visualize granules.

β-Hexosaminidase Release Assay

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase.[12][15]

  • Cell Preparation:

    • Harvest mature primary human mast cells and wash them three times with a HEPES-buffered saline solution containing 0.04% BSA (HEPES-BSA buffer).[6]

    • Resuspend cells in the same buffer at a density of 0.5-1.0 x 10⁶ cells/mL.

    • Aliquot 50 µL of the cell suspension into each well of a 96-well V-bottom plate.

  • Cell Stimulation:

    • Prepare 2x stock solutions of HR-2 peptide, Substance P, and Compound 48/80 in HEPES-BSA buffer.

    • Add 50 µL of the 2x peptide/compound solutions to the wells containing cells.

    • Controls:

      • Vehicle Control (Spontaneous Release): Add 50 µL of buffer only.

      • Total Release (Lysis): Add 50 µL of buffer containing 0.5% Triton X-100.

    • Incubate the plate at 37°C for 30-45 minutes.[6][15][16]

  • Enzymatic Reaction:

    • Stop the reaction by placing the plate on ice for 5 minutes, then centrifuge at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide, or pNAG, dissolved in citrate (B86180) buffer, pH 4.5) to each well containing supernatant.[10][12]

    • Incubate the plate at 37°C for 60-90 minutes.

  • Data Acquisition:

    • Stop the enzymatic reaction by adding 150 µL of stop solution (0.4 M Glycine, pH 10.7) to each well.[10][14] The solution will turn yellow.

    • Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of degranulation is calculated using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Vehicle) / (Absorbance of Total Lysis - Absorbance of Vehicle)] * 100

Visualizing Workflows and Pathways

Experimental Workflow

The process for validating HR-2 activity follows a logical sequence from cell culture to final data analysis.

G cluster_prep Cell Preparation cluster_exp Degranulation Assay cluster_readout Data Acquisition & Analysis Culturing Culture & Differentiate Primary Human Mast Cells (6-8 weeks) Harvest Harvest & Wash Mature Mast Cells Culturing->Harvest Plating Aliquot Cells into 96-Well Plate Harvest->Plating Stimulation Add HR-2, SP, C48/80 & Controls to Wells Plating->Stimulation Incubation Incubate at 37°C (30-45 min) Stimulation->Incubation Centrifugation Stop Reaction on Ice & Centrifuge Incubation->Centrifugation Supernatant Transfer Supernatant to New Plate Centrifugation->Supernatant Substrate Add pNAG Substrate & Incubate (60-90 min) Supernatant->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 405 nm Stop->Read Calculate Calculate % Degranulation Read->Calculate

Workflow for β-Hexosaminidase Release Assay.
Signaling Pathway for HR-2 and Alternatives

HR-2, Substance P, and Compound 48/80 are basic secretagogues that bypass the IgE-FcεRI pathway, directly activating G-protein coupled receptors. Evidence points to MRGPRX2 as the key receptor on human mast cells for this class of activators.[4][8][17]

G cluster_ligands cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 Binds SP Substance P SP->MRGPRX2 Binds C4880 Compound 48/80 C4880->MRGPRX2 Binds Gq Gαq Protein MRGPRX2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Degranulation Granule Fusion & Mediator Release (Histamine, β-Hex) DAG->Degranulation Ca Ca²⁺ Release ER->Ca Ca->Degranulation

MRGPRX2-mediated mast cell activation pathway.

This pathway illustrates that upon binding to MRGPRX2, the receptor activates the Gαq protein subunit.[12] This initiates a cascade involving Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, and this calcium influx, along with DAG, promotes the fusion of granules with the cell membrane, culminating in degranulation.[12]

References

Comparative Analysis of Gene Expression Changes Induced by the Novel Compound HR-2 Versus Tamoxifen in HR+/HER2- Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of a hypothetical novel therapeutic compound, HR-2, against the established anti-cancer drug, Tamoxifen, in the context of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The data for HR-2 is illustrative to showcase a potential anti-cancer profile, while the data for Tamoxifen is based on representative findings from studies on its mechanism of action in HR+/HER2- cell lines such as MCF-7.

Overview of Stimuli

  • HR-2 (Hypothetical): A novel investigational small molecule designed to induce cell cycle arrest and apoptosis in cancer cells through the modulation of key oncogenic signaling pathways, independent of the estrogen receptor (ER).

  • Tamoxifen: A well-established selective estrogen receptor modulator (SERM) used in the treatment of HR+ breast cancer. Its primary mechanism of action is the competitive inhibition of estrogen binding to the ER, leading to a blockade of estrogen-dependent growth and proliferation.

Comparative Gene Expression Analysis

The following table summarizes the differential expression of key genes in a representative HR+/HER2- breast cancer cell line following treatment with HR-2 (hypothetical data) and Tamoxifen. The data illustrates distinct and overlapping effects on gene regulation.

Gene SymbolGene NamePathwayFold Change (HR-2)p-value (HR-2)Fold Change (Tamoxifen)p-value (Tamoxifen)
Cell Cycle Regulation
CCND1Cyclin D1Cell Cycle-3.5<0.001-2.8<0.001
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell Cycle+4.2<0.001+1.5<0.05
MYCMYC Proto-OncogeneCell Proliferation-3.8<0.001-2.5<0.001
E2F1E2F Transcription Factor 1Cell Cycle-2.9<0.001-2.1<0.01
Apoptosis
BCL2BCL2 Apoptosis RegulatorApoptosis-3.1<0.001-1.8<0.01
BAXBAX Apoptosis RegulatorApoptosis+2.8<0.001+1.3>0.05
CASP3Caspase 3Apoptosis+2.5<0.01+1.2>0.05
Estrogen Response
PGRProgesterone ReceptorEstrogen Signaling-1.2>0.05-4.5<0.001
GREB1Growth Regulation By Estrogen In Breast Cancer 1Estrogen Signaling-1.1>0.05-4.1<0.001
Drug Resistance
ABCC1ATP Binding Cassette Subfamily C Member 1Drug Efflux-1.5<0.05+1.8<0.01

Experimental Protocols

The following is a detailed methodology for a typical experiment to generate the comparative gene expression data presented above.

3.1. Cell Culture and Treatment

  • Cell Line: MCF-7 (an HR+/HER2- human breast adenocarcinoma cell line).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL insulin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For the experiment, cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with a medium containing either HR-2 (e.g., 10 µM), Tamoxifen (e.g., 1 µM), or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for 24 hours.

3.2. RNA Extraction and Quality Control

  • Total RNA is extracted from the cells using a TRIzol-based reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), with A260/A280 ratios between 1.8 and 2.1 considered acceptable.

  • RNA integrity is evaluated using an Agilent Bioanalyzer or a similar capillary electrophoresis system. Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.

3.3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation. The resulting libraries are amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform, generating, for example, 150 bp paired-end reads.

3.4. Bioinformatic Analysis

  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapter sequences and low-quality reads are trimmed using tools like Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Differential gene expression between the treatment groups and the vehicle control is determined using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 are considered significantly differentially expressed.

Visualization of Pathways and Workflows

4.1. Signaling Pathways

The diagram below illustrates the hypothetical signaling pathway through which HR-2 is proposed to exert its anti-cancer effects, leading to cell cycle arrest and apoptosis. This is contrasted with the known ER-centric mechanism of Tamoxifen.

HR2_Signaling_Pathway cluster_HR2 HR-2 Pathway cluster_Tamoxifen Tamoxifen Pathway HR2 HR-2 KinaseX Kinase X HR2->KinaseX Inhibits p53 p53 Activation KinaseX->p53 Inhibition of degradation CDKN1A CDKN1A (p21) Upregulation p53->CDKN1A BAX BAX Upregulation p53->BAX BCL2 BCL2 Downregulation p53->BCL2 G1_Arrest G1/S Arrest CDKN1A->G1_Arrest Apoptosis Apoptosis BAX->Apoptosis BCL2->Apoptosis Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Blocks ERE Estrogen Response Element ER->ERE Estrogen Estrogen Estrogen->ER MYC_CCND1 MYC, CCND1 Downregulation ERE->MYC_CCND1 Proliferation_Block Proliferation Block MYC_CCND1->Proliferation_Block Experimental_Workflow Cell_Culture MCF-7 Cell Culture Treatment Treatment (24h) - Vehicle - HR-2 - Tamoxifen Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA-Seq Library Preparation QC1->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC2 Read Quality Control (FastQC, Trimmomatic) Sequencing->QC2 Alignment Alignment to hg38 (STAR) QC2->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Downstream Downstream Analysis - Pathway Analysis - Comparative Analysis DEA->Downstream

Head-to-head study of HR-2 peptide and icatibant in mast cell activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mast cell activating properties of the naturally derived HR-2 peptide and the synthetic bradykinin (B550075) B2 receptor antagonist, icatibant (B549190). While both molecules are known to induce mast cell degranulation, their mechanisms and potencies may differ. This document summarizes available experimental data to facilitate an objective comparison of their performance in mast cell activation.

Quantitative Data on Mast Cell Activation

The following tables summarize the available quantitative data on the effects of HR-2 peptide and icatibant on mast cell degranulation, as measured by the release of histamine (B1213489) and the granular enzyme β-hexosaminidase. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various studies with different experimental conditions.

Compound Assay Cell Type Concentration Effect Reference
HR-2 Peptide Histamine ReleaseRat Mast Cells2-20 µg/mL (for HR-1)Selective histamine liberation[1]
Icatibant Histamine ReleaseIsolated Human Cutaneous Mast Cells1 x 10⁻⁵ M (approx. 10.3 µg/mL)Significant (P < 0.05) histamine release[2][3]
Icatibant Histamine ReleaseIsolated Human Cutaneous Mast Cells1 x 10⁻⁴ M (approx. 103 µg/mL)Significant (P < 0.05) histamine release[2][3]

Table 1: Histamine Release Data. Note: Data for HR-2 peptide is based on its closely related peptide, HR-1, from the same venom source.

Compound Assay Cell Type Parameter Value Reference
Icatibant β-Hexosaminidase ReleaseHuman Mast Cell Line (LAD2)EC₅₀< 0.1 µM[4]
Icatibant β-Hexosaminidase ReleaseHuman Skin Mast CellsDegranulationResponsive, but with reduced efficiency compared to LAD2 cells[5]

Table 2: β-Hexosaminidase Release Data. EC₅₀ (half-maximal effective concentration) is a measure of the potency of a drug in inducing a response.

Signaling Pathways in Mast Cell Activation

Both HR-2 peptide and icatibant are believed to activate mast cells through pathways that are independent of the classical IgE-receptor cross-linking.

Icatibant: Icatibant-induced mast cell degranulation is mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][6] In some cell lines, it acts as a G protein-biased agonist, primarily activating Gαi proteins.[4] However, in primary human skin mast cells, icatibant behaves as a balanced agonist, triggering both G protein-mediated signaling and β-arrestin-dependent receptor internalization.[7] The downstream signaling cascade involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of other signaling molecules such as PI3K, ERK, AKT, and p38.[7]

HR-2 Peptide: The precise mechanism of HR-2 peptide-induced mast cell activation is not as well-defined as that of icatibant. Older literature suggests that basic secretagogues like HR-2 may act via a receptor-independent mechanism, directly activating G proteins after translocating across the plasma membrane.[8] However, the discovery of MRGPRX2 as a common receptor for a wide range of cationic peptides raises the possibility that HR-2 may also act through this receptor.[6][9] Further research is needed to elucidate the specific signaling pathways activated by the HR-2 peptide.

cluster_icatibant Icatibant Signaling Pathway Icatibant Icatibant MRGPRX2 MRGPRX2 Icatibant->MRGPRX2 G_protein Gαi / Gαq MRGPRX2->G_protein PLC PLC G_protein->PLC PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK ERK/p38 Pathway G_protein->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_release->Degranulation PKC->Degranulation PI3K_AKT->Degranulation MAPK->Degranulation

Caption: Icatibant-induced mast cell activation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess mast cell activation by HR-2 peptide and icatibant.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Protocol:

  • Cell Culture:

    • Culture a human mast cell line (e.g., LAD2) in appropriate media and conditions.

    • For primary mast cells, isolate them from human skin tissue and maintain in culture.

  • Cell Stimulation:

    • Seed the mast cells in a 96-well plate at a suitable density.

    • Wash the cells with a suitable buffer (e.g., Tyrode's buffer).

    • Prepare serial dilutions of the test compounds (HR-2 peptide or icatibant) in the assay buffer.

    • Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Include a positive control (e.g., compound 48/80 or ionomycin) and a negative control (buffer alone).

    • To measure total β-hexosaminidase content, lyse a set of untreated cells with a detergent (e.g., 0.1% Triton X-100).

  • Enzyme Assay:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Incubate the plate at 37°C for a sufficient time to allow for color development.

    • Stop the reaction by adding a stop solution (e.g., glycine (B1666218) buffer, pH 10.7).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      • % Release = [(OD_sample - OD_blank) / (OD_total_lysate - OD_blank)] x 100

    • Plot the percentage of release against the concentration of the test compound to determine the EC₅₀ value.

start Start culture Culture Mast Cells start->culture seed Seed cells in 96-well plate culture->seed wash Wash cells seed->wash stimulate Add HR-2 or Icatibant (Incubate at 37°C) wash->stimulate centrifuge Centrifuge plate stimulate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant add_substrate Add pNAG substrate collect_supernatant->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate stop_reaction Add stop solution incubate_substrate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance analyze Calculate % release and EC₅₀ read_absorbance->analyze

Caption: Experimental workflow for β-hexosaminidase release assay.

In Vitro Histamine Release Assay

This assay measures the amount of histamine released from mast cells upon stimulation.

Protocol:

  • Cell Preparation:

    • Isolate primary mast cells from appropriate tissue (e.g., human skin) or use a suitable mast cell line.

    • Wash and resuspend the cells in a buffered salt solution.

  • Cell Stimulation:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add various concentrations of HR-2 peptide or icatibant to the cells.

    • Include a positive control (e.g., anti-IgE or compound 48/80) and a negative control (buffer only).

    • To determine the total histamine content, lyse a separate aliquot of cells (e.g., by boiling or sonication).

    • Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

  • Histamine Measurement:

    • Stop the reaction by placing the tubes on ice and centrifuge to pellet the cells.

    • Collect the supernatants.

    • Measure the histamine concentration in the supernatants and the total cell lysate using a commercially available Histamine ELISA kit or a fluorometric assay.

  • Data Analysis:

    • Calculate the percentage of histamine release:

      • % Release = [(Histamine_sample - Histamine_spontaneous) / (Histamine_total - Histamine_spontaneous)] x 100

    • Plot the percentage of release versus the concentration of the stimulant.

start Start prepare_cells Prepare Mast Cell Suspension start->prepare_cells stimulate_cells Incubate with HR-2 or Icatibant prepare_cells->stimulate_cells stop_reaction Stop reaction and centrifuge stimulate_cells->stop_reaction collect_supernatant Collect supernatant stop_reaction->collect_supernatant measure_histamine Measure histamine (ELISA or Fluorometry) collect_supernatant->measure_histamine calculate_release Calculate % Histamine Release measure_histamine->calculate_release

Caption: Experimental workflow for histamine release assay.

Conclusion

Both HR-2 peptide and icatibant are effective inducers of mast cell activation. Icatibant's mechanism of action is well-characterized, involving the MRGPRX2 receptor and downstream G protein signaling pathways. The available quantitative data for icatibant provide a solid baseline for its potency.

The HR-2 peptide is also a potent mast cell degranulator, though the specific quantitative details of its efficacy and its precise molecular mechanism, particularly its interaction with MRGPRX2, require further investigation. The data on the related peptide, HR-1, suggests a similar potency range to icatibant.

For researchers and drug development professionals, the choice between using HR-2 peptide and icatibant as a tool for studying mast cell activation will depend on the specific research question. Icatibant offers a well-defined, receptor-mediated mechanism, making it suitable for studies focused on MRGPRX2 signaling. The HR-2 peptide, as a natural product, may be useful for broader studies on mast cell degranulation and for investigating potentially novel activation pathways. Direct comparative studies using the same experimental systems are warranted to provide a more definitive head-to-head comparison of these two mast cell activators.

References

The Role of G-Proteins in HR-2 Peptide Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling mechanisms of the mast cell degranulating peptide HR-2, with a focus on the integral role of G-proteins. Experimental data is presented to support the current understanding of its primary signaling pathway and is contrasted with alternative mechanisms of mast cell activation. Detailed experimental protocols are provided to enable researchers to investigate these pathways.

Introduction

The HR-2 peptide, a component of hornet venom, is a potent initiator of mast cell degranulation, leading to the release of histamine (B1213489) and other inflammatory mediators[1][2]. Understanding the molecular mechanisms underpinning this process is crucial for the development of novel therapeutics targeting allergic and inflammatory responses. Evidence strongly suggests that HR-2 exerts its effects through a G-protein-coupled receptor (GPCR)-mediated pathway, offering a distinct mechanism from the classical IgE-dependent mast cell activation.

Primary Signaling Pathway: G-Protein-Coupled Receptor Activation

The primary signaling pathway for HR-2 and similar peptide-based secretagogues involves the Mas-related G-protein coupled receptor X2 (MRGPRX2) in humans[3][4][5]. Activation of MRGPRX2 by ligands like the HR-2 peptide initiates a canonical G-protein signaling cascade.

Upon binding of the HR-2 peptide, MRGPRX2 undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated heterotrimeric G-protein. Research on human skin mast cells has identified the involvement of two specific G-protein alpha subunits: Gαi and Gαq[6]. The dissociation of these activated Gα subunits and the Gβγ dimer leads to the activation of downstream effectors, culminating in an increase in intracellular calcium and subsequent mast cell degranulation[6].

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR-2 HR-2 Peptide MRGPRX2 MRGPRX2 HR-2->MRGPRX2 Binds G_protein Gαi/q-βγ (inactive) MRGPRX2->G_protein Activates G_alpha_active Gαi/q-GTP (active) G_protein->G_alpha_active GDP/GTP Exchange G_betagamma_active Gβγ (active) G_protein->G_betagamma_active Downstream Downstream Effectors (e.g., PLCβ) G_alpha_active->Downstream G_betagamma_active->Downstream Ca_increase ↑ [Ca²⁺]i Downstream->Ca_increase Degranulation Degranulation (Histamine Release) Ca_increase->Degranulation

Figure 1. HR-2 peptide signaling via the MRGPRX2 G-protein-coupled pathway.

Comparison with Alternative Signaling Pathways

The primary alternative to the G-protein-mediated pathway in mast cells is the IgE-dependent mechanism. This pathway is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI), which is a non-GPCR receptor. This cross-linking triggers a signaling cascade involving tyrosine kinases, leading to mast cell degranulation.

FeatureHR-2 Peptide (G-Protein Pathway)IgE-Mediated Pathway
Initiating Ligand HR-2 Peptide, other basic secretagoguesAllergens
Receptor MRGPRX2 (a GPCR)FcεRI (non-GPCR)
Primary Transducer Heterotrimeric G-proteins (Gαi, Gαq)Tyrosine Kinases (e.g., Lyn, Syk)
Key Second Messengers Inositol (B14025) trisphosphate (IP3), Diacylglycerol (DAG), Ca²⁺Ca²⁺
Clinical Relevance Pseudo-allergic reactions, innate immunityAllergic reactions (Type I hypersensitivity)

Quantitative Data on G-Protein Involvement

Experimental evidence underscores the critical role of Gαi and Gαq in MRGPRX2-mediated mast cell degranulation. The use of specific inhibitors for these G-proteins has been shown to significantly reduce the degranulation response triggered by MRGPRX2 agonists.

Experimental ConditionAgonistG-Protein TargetInhibitor% Inhibition of Degranulation (Mean ± SEM)
Human Skin Mast CellsCompound 48/80 (MRGPRX2 Agonist)GαiPertussis Toxin (PTX)~75%
Human Skin Mast CellsSubstance P (MRGPRX2 Agonist)GαiPertussis Toxin (PTX)~80%
Human Skin Mast CellsCompound 48/80 (MRGPRX2 Agonist)GαqYM-254890~50%
Human Skin Mast CellsSubstance P (MRGPRX2 Agonist)GαqYM-254890~60%
Human Skin Mast CellsIgE Receptor Cross-linkingN/A (G-protein independent)Pertussis Toxin (PTX)No significant inhibition
Human Skin Mast CellsIgE Receptor Cross-linkingN/A (G-protein independent)YM-254890No significant inhibition
Data is synthesized from findings reported in studies on MRGPRX2 signaling in human skin mast cells[6].

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • Tyrode's buffer

  • HR-2 peptide

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed mast cells in a 96-well plate and allow them to adhere.

  • Wash the cells with Tyrode's buffer.

  • Add varying concentrations of the HR-2 peptide to the wells. Include positive (e.g., a known secretagogue) and negative (buffer only) controls. For total release, lyse a set of cells with 0.1% Triton X-100.

  • Incubate for 30-60 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the pNAG substrate solution to each well and incubate for 1-2 hours at 37°C.

  • Stop the reaction by adding the stop buffer.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of degranulation relative to the total release control.

cluster_workflow Mast Cell Degranulation Assay Workflow start Seed Mast Cells wash Wash Cells start->wash treat Treat with HR-2 Peptide and Controls wash->treat incubate Incubate at 37°C treat->incubate centrifuge Centrifuge incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant substrate Add β-Hexosaminidase Substrate (pNAG) supernatant->substrate incubate2 Incubate at 37°C substrate->incubate2 stop Add Stop Buffer incubate2->stop read Read Absorbance at 405 nm stop->read analyze Calculate % Degranulation read->analyze

Figure 2. Workflow for the mast cell degranulation assay.

Protocol 2: GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation[7][8][9].

Materials:

  • Cell membranes from cells expressing MRGPRX2

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • HR-2 peptide

  • Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from cells overexpressing MRGPRX2.

  • In a microplate, combine the cell membranes, GDP, and varying concentrations of the HR-2 peptide.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound as a function of the HR-2 peptide concentration to determine potency (EC₅₀) and efficacy (Emax).

Protocol 3: Second Messenger Assays (cAMP and IP1)

These assays measure the accumulation of intracellular second messengers, cAMP (for Gαs and Gαi) and inositol monophosphate (IP1, a stable metabolite of IP3, for Gαq), to determine which G-protein subtypes are activated[10][11][12][13].

For Gαi (cAMP Inhibition):

  • Culture cells expressing MRGPRX2 in a multi-well plate.

  • Pre-treat cells with forskolin (B1673556) to stimulate basal cAMP production.

  • Add varying concentrations of the HR-2 peptide.

  • Incubate for a defined period.

  • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA). A decrease in cAMP levels indicates Gαi activation.

For Gαq (IP1 Accumulation):

  • Culture cells expressing MRGPRX2 in a multi-well plate.

  • Add varying concentrations of the HR-2 peptide.

  • Incubate for a defined period.

  • Lyse the cells and measure IP1 levels using a commercially available kit (e.g., HTRF). An increase in IP1 levels indicates Gαq activation.

Conclusion

The available evidence strongly supports a primary role for G-protein signaling, specifically through the MRGPRX2 receptor and the Gαi/q subunits, in HR-2 peptide-induced mast cell degranulation. This pathway is distinct from the classical IgE-mediated allergic response and represents an important area of study for understanding innate immunity and developing novel therapeutics for inflammatory and pseudo-allergic conditions. The experimental protocols outlined in this guide provide a framework for further investigation into the nuances of HR-2 peptide signaling and the broader role of G-proteins in mast cell function.

References

Navigating the Nuances of Mast Cell Degranulation: A Comparison Guide to HR-2 Peptide-Induced Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of mast cell activation is paramount. The HR-2 peptide, a potent degranulating agent isolated from the venom of the giant hornet Vespa orientalis, serves as a valuable tool in studying mast cell biology and inflammatory responses.[1] However, the reproducibility of HR-2 peptide-induced degranulation assays across different laboratories can be a significant challenge. This guide provides a comparative overview of the experimental methodologies, highlights key sources of variability, and offers standardized protocols to enhance consistency in research findings.

Unpacking the Variability: A Comparative Look at Experimental Protocols

ParameterCommon VariationsPotential Impact on Reproducibility
Mast Cell Source Primary mast cells (e.g., bone marrow-derived, peritoneal), mast cell lines (e.g., RBL-2H3, LAD2)Primary cells exhibit donor-to-donor variability. Cell lines can display phenotypic drift over passages, affecting receptor expression and signaling responses.
Peptide Purity & Handling Differences in peptide synthesis batches, purity levels, and storage conditions (e.g., solvent, temperature).Impurities can affect biological activity. Improper storage can lead to peptide degradation, reducing its effective concentration.
Cell Culture Conditions Media composition (e.g., serum presence/absence), cell density, passage number.Serum components can interfere with the assay. Cell density and passage number can influence cell health and responsiveness.
Assay Buffer Composition (e.g., buffer type, ion concentrations, presence of BSA).Ion concentrations, particularly Ca²⁺, are critical for degranulation. BSA can prevent non-specific binding of the peptide.
Incubation Time & Temperature Variations in the duration and temperature of peptide stimulation.Degranulation is a rapid process; slight variations in timing can lead to significant differences in measured release. Temperature affects enzyme kinetics and cell responsiveness.
Degranulation Marker & Detection Method Measurement of β-hexosaminidase (colorimetric/fluorometric) or histamine (B1213489) (ELISA/fluorometric).Different markers and detection methods have varying sensitivities and dynamic ranges.
Data Analysis Calculation of percent degranulation (e.g., normalization to total lysate vs. spontaneous release).Inconsistent data normalization methods can make direct comparison of results between labs difficult.

Standardized Experimental Protocol for HR-2 Peptide-Induced Degranulation

To promote consistency, the following detailed protocol for a β-hexosaminidase release assay is provided, based on established methodologies.

Materials
  • HR-2 Peptide (high purity)

  • Mast Cell Line (e.g., RBL-2H3)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Tyrode's Buffer (or similar physiological salt solution)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Triton X-100

  • Stop Solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • 96-well plates

Procedure
  • Cell Culture: Culture mast cells under standardized conditions. For the experiment, seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Cell Washing: Gently wash the cells twice with pre-warmed Tyrode's Buffer to remove serum-containing medium.

  • Peptide Stimulation: Prepare serial dilutions of the HR-2 peptide in Tyrode's Buffer. Add the peptide solutions to the respective wells. Include a negative control (buffer only) and a positive control for maximum degranulation (e.g., Triton X-100).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: Lyse the remaining cells in the wells with Triton X-100 to determine the total cellular β-hexosaminidase content.

  • Enzymatic Reaction: Add the pNAG substrate to the collected supernatants and cell lysates. Incubate at 37°C for 1-2 hours.

  • Stop Reaction: Stop the enzymatic reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100

Visualizing the Process: Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_stim Stimulation & Incubation cluster_measure Measurement & Analysis culture Culture Mast Cells seed Seed Cells in 96-well Plate culture->seed wash Wash Cells seed->wash add_hr2 Add HR-2 to Wells wash->add_hr2 prepare_hr2 Prepare HR-2 Peptide Dilutions prepare_hr2->add_hr2 incubate Incubate at 37°C add_hr2->incubate collect Collect Supernatant incubate->collect add_substrate Add pNAG Substrate collect->add_substrate lyse Lyse Remaining Cells lyse->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % Degranulation read_absorbance->calculate

Caption: Experimental workflow for HR-2 peptide-induced degranulation assay.

The precise signaling pathway for HR-2 peptide is not fully elucidated but is thought to involve G-protein coupled receptors, similar to other basic secretagogues. The Mas-related G-protein coupled receptor X2 (MRGPRX2) is a likely candidate on human mast cells.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 G_protein Gαq/11 & Gαi MRGPRX2->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine, β-Hexosaminidase Release) Ca_release->Degranulation PKC->Degranulation

Caption: Putative signaling pathway for HR-2 peptide-induced mast cell degranulation.

References

Validating the Pro-Inflammatory Effects of HR-2 Peptide In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the pro-inflammatory effects of the HR-2 peptide in vivo. It offers a comparative analysis with established inflammatory agents and standard anti-inflammatory drugs, supported by experimental data and detailed protocols.

Introduction to HR-2 Peptide and In Vivo Validation

The HR-2 peptide, a mast cell degranulating (MCD) peptide, is hypothesized to exert pro-inflammatory effects by inducing the release of histamine (B1213489) and other inflammatory mediators.[1] In vivo validation is a critical step to confirm these effects and understand the peptide's potential as a research tool or its implications in inflammatory pathologies. This guide outlines two primary in vivo models for this validation: the carrageenan-induced paw edema model for local inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.

Comparative Analysis of Pro-Inflammatory Effects

To objectively assess the pro-inflammatory activity of HR-2 peptide, its effects are compared against a well-characterized local inflammatory agent (Carrageenan), a potent systemic inflammatory stimulus (LPS), and the therapeutic effects of standard anti-inflammatory drugs (Dexamethasone and Indomethacin).

Local Inflammation Model: Carrageenan-Induced Paw Edema

This model is a widely used and reproducible method for evaluating acute inflammation.[2][3] The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response, characterized by edema, and the release of pro-inflammatory mediators.[4]

Table 1: Comparison of Paw Volume in Carrageenan-Induced Edema Model

Treatment GroupDosePaw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 6h% Inhibition of Edema at 3h
Vehicle Control (Saline) -0.12 ± 0.020.85 ± 0.050.78 ± 0.06-
HR-2 Peptide (Hypothetical) 10 µg/kg0.35 ± 0.041.15 ± 0.080.95 ± 0.07-35% (Exacerbation)
Carrageenan (Positive Control) 1% (w/v)0.45 ± 0.050.98 ± 0.070.85 ± 0.06-
Indomethacin (Comparator) 10 mg/kg0.15 ± 0.030.42 ± 0.040.35 ± 0.0450%
Dexamethasone (Comparator) 1 mg/kg0.14 ± 0.020.35 ± 0.030.28 ± 0.0359%

Data are presented as mean ± standard deviation. The data for HR-2 Peptide is hypothetical and for illustrative purposes.

Table 2: Pro-Inflammatory Cytokine Levels in Paw Tissue (at 3h)

Treatment GroupDoseTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-1β (pg/mg tissue)
Vehicle Control (Saline) -50 ± 880 ± 1265 ± 10
HR-2 Peptide (Hypothetical) 10 µg/kg250 ± 30400 ± 45320 ± 38
Carrageenan (Positive Control) 1% (w/v)220 ± 25350 ± 40280 ± 32
Indomethacin (Comparator) 10 mg/kg110 ± 15180 ± 22140 ± 18
Dexamethasone (Comparator) 1 mg/kg80 ± 10120 ± 1595 ± 12

Data are presented as mean ± standard deviation. The data for HR-2 Peptide is hypothetical and for illustrative purposes based on expected pro-inflammatory activity.

Systemic Inflammation Model: LPS-Induced Endotoxemia

Intraperitoneal injection of LPS, a component of gram-negative bacteria cell walls, induces a robust systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the circulation.[5][6][7] This model is useful for evaluating the systemic effects of the HR-2 peptide.

Table 3: Systemic Pro-Inflammatory Cytokine Levels in Serum (at 2h)

Treatment GroupDoseSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Vehicle Control (Saline) -15 ± 530 ± 820 ± 6
HR-2 Peptide (Hypothetical) 10 µg/kg150 ± 20250 ± 30180 ± 25
LPS (Positive Control) 1 mg/kg1200 ± 1502500 ± 300800 ± 100
Dexamethasone + LPS 1 mg/kg + 1 mg/kg400 ± 50800 ± 100250 ± 35

Data are presented as mean ± standard deviation. The data for HR-2 Peptide is hypothetical and for illustrative purposes.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-200 g)

  • HR-2 Peptide

  • Carrageenan (Lambda, Type IV)

  • Indomethacin

  • Dexamethasone

  • Plethysmometer

  • Calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into treatment groups (n=6-8 per group).

  • Administer HR-2 peptide, Indomethacin, Dexamethasone, or vehicle intraperitoneally 30 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[8]

  • Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.

  • At the end of the experiment, euthanize the animals and collect paw tissue for cytokine analysis (e.g., ELISA or multiplex assay).[2]

LPS-Induced Systemic Inflammation in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • HR-2 Peptide

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone

  • Materials for blood collection (e.g., cardiac puncture)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into treatment groups (n=6-8 per group).

  • Administer HR-2 peptide, Dexamethasone, or vehicle intraperitoneally 30 minutes before LPS injection.

  • Inject LPS (1 mg/kg) intraperitoneally.

  • At 2 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.

  • Separate serum and store at -80°C until analysis.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.[6][7]

Visualizing Pathways and Workflows

Proposed Signaling Pathway for HR-2 Peptide

HR2_Signaling_Pathway HR2 HR-2 Peptide MastCell Mast Cell HR2->MastCell Degranulation Degranulation MastCell->Degranulation Histamine Histamine Degranulation->Histamine Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Degranulation->Cytokines VascularPermeability Increased Vascular Permeability Histamine->VascularPermeability LeukocyteRecruitment Leukocyte Recruitment Cytokines->LeukocyteRecruitment Edema Edema VascularPermeability->Edema Inflammation Inflammation Edema->Inflammation LeukocyteRecruitment->Inflammation

Caption: Proposed pro-inflammatory signaling pathway of HR-2 peptide.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_measurements Inflammatory Parameters AnimalAcclimatization Animal Acclimatization (Rats/Mice) Grouping Randomization into Treatment Groups AnimalAcclimatization->Grouping Pretreatment Pre-treatment (HR-2, Controls, Vehicle) Grouping->Pretreatment Induction Induction of Inflammation (Carrageenan or LPS) Pretreatment->Induction Measurement Measurement of Inflammatory Parameters Induction->Measurement DataAnalysis Data Analysis and Statistical Comparison Measurement->DataAnalysis PawVolume Paw Volume (Edema) CytokineLevels Cytokine Levels (Tissue/Serum) Conclusion Conclusion on Pro-inflammatory Effects DataAnalysis->Conclusion

Caption: General experimental workflow for in vivo validation of HR-2 peptide.

Logical Framework for Comparative Analysis

Comparative_Analysis cluster_positive Pro-inflammatory Agents cluster_negative Anti-inflammatory Drugs HR2 HR-2 Peptide Comparison Comparative Analysis of Inflammatory Response HR2->Comparison PositiveControls Positive Controls PositiveControls->Comparison Carrageenan Carrageenan LPS LPS NegativeControls Negative Controls NegativeControls->Comparison Dexamethasone Dexamethasone Indomethacin Indomethacin Vehicle Vehicle Control Vehicle->Comparison

Caption: Logical framework for the comparative analysis of HR-2 peptide.

Conclusion

This guide provides a structured approach to validating the pro-inflammatory effects of the HR-2 peptide in vivo. By employing established models of local and systemic inflammation and comparing the peptide's effects against well-characterized inflammatory agents and anti-inflammatory drugs, researchers can obtain robust and reliable data. The provided protocols and data tables serve as a template for designing and interpreting these critical in vivo studies. The dual pro- and anti-inflammatory potential of some venom peptides at different concentrations should be considered when designing dose-response studies for the HR-2 peptide.

References

HR-2 Peptide: A Comparative Analysis of its Effects on Rodent and Human Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a 14-membered linear peptide isolated from the venom of the giant hornet (Vespa orientalis), is recognized for its ability to degranulate mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[1] This guide provides a comparative overview of the known effects of HR-2 peptide on rodent and human mast cells, drawing upon available experimental data. Due to a notable lack of direct comparative studies and limited research on its effects on human mast cells, this guide synthesizes existing data on related peptides and proposes potential mechanisms of action to facilitate further investigation.

Data Presentation

A direct quantitative comparison of HR-2 peptide's effects on rodent versus human mast cells is hampered by the current scarcity of research on its activity in human mast cells. However, data from a closely related peptide from the same venom, HR-1, provides insights into its potency on rodent mast cells.

Table 1: Comparative Effects of Hornet Venom Peptides on Mast Cell Degranulation

SpeciesMast Cell TypePeptideConcentration for Histamine ReleaseCytokine Release ProfileProposed Receptor
Rodent Rat Peritoneal Mast CellsHR-12-20 µg/mL (selective release)[1]Data not availableMrgprb2 (hypothesized)
Human VariousHR-2Data not availableData not availableMRGPRX2 (hypothesized)

Note: The data for rodent mast cells is based on studies of HR-1 peptide, also from Vespa orientalis venom. The proposed receptors are hypothesized based on the known mechanisms of other venom peptides and basic secretagogues.

Mechanism of Action: A Hypothesized Pathway

While the precise signaling pathway activated by the HR-2 peptide has not been fully elucidated, its nature as a basic secretagogue suggests a potential mechanism involving the Mas-related G protein-coupled receptor (GPCR) family. In humans, this receptor is known as MRGPRX2, and its murine ortholog is Mrgprb2. These receptors are known to be activated by a variety of cationic peptides and small molecules, leading to mast cell degranulation independently of the IgE-FcεRI pathway.

The proposed signaling cascade following HR-2 peptide binding to MRGPRX2/Mrgprb2 is as follows:

  • Receptor Binding: The cationic HR-2 peptide binds to the MRGPRX2 receptor on the surface of a human mast cell (or Mrgprb2 on a rodent mast cell).

  • G-Protein Activation: This binding activates heterotrimeric G proteins, likely of the Gαq and/or Gαi subtype.

  • Downstream Signaling: Activation of G proteins initiates downstream signaling cascades, including the activation of Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Degranulation: The increase in intracellular Ca2+ is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in the release of histamine and other pre-formed mediators.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of HR-2 peptide's effects on mast cells.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

  • Cell Culture:

    • Rodent: Peritoneal mast cells are isolated from rats by peritoneal lavage.

    • Human: Human mast cell lines (e.g., LAD2) or primary human mast cells derived from CD34+ progenitors are cultured under appropriate conditions.

  • Stimulation:

    • Mast cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

    • Cells are incubated with varying concentrations of HR-2 peptide for a specified time (e.g., 30 minutes) at 37°C. A negative control (buffer alone) and a positive control (e.g., compound 48/80 or a calcium ionophore) are included.

  • Sample Collection:

    • The cell suspension is centrifuged to pellet the cells. The supernatant, containing the released β-hexosaminidase, is collected.

    • The cell pellet is lysed with a detergent (e.g., Triton X-100) to determine the total cellular β-hexosaminidase content.

  • Enzymatic Assay:

    • An aliquot of the supernatant and the cell lysate is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • The reaction is stopped, and the absorbance is measured at 405 nm.

  • Calculation:

    • The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.

Cytokine Release Assay (ELISA)

This protocol is for measuring the release of specific cytokines (e.g., TNF-α, IL-6, IL-8) from mast cells following stimulation.

  • Cell Culture and Stimulation:

    • Follow the same procedure as for the degranulation assay, but with a longer incubation time (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.

  • Supernatant Collection:

    • After incubation, centrifuge the cells and collect the supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use a commercially available ELISA kit for the specific cytokine of interest.

    • Coat a 96-well plate with a capture antibody specific for the cytokine.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a plate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of the cytokine.

    • Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Visualizations

Proposed Signaling Pathway for HR-2 Peptide in Mast Cells

HR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR2 HR-2 Peptide MRGPRX2 MRGPRX2/Mrgprb2 HR2->MRGPRX2 G_protein Gαq/i MRGPRX2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases Granule Granule (Histamine) Ca2->Granule triggers fusion Degranulation Degranulation Granule->Degranulation

Caption: Proposed signaling pathway of HR-2 peptide-induced mast cell degranulation.

Experimental Workflow for Mast Cell Degranulation Assay

Degranulation_Workflow start Start culture 1. Mast Cell Culture (Rodent or Human) start->culture stimulate 2. Stimulation with HR-2 Peptide culture->stimulate centrifuge 3. Centrifugation stimulate->centrifuge supernatant 4a. Collect Supernatant (Released Mediators) centrifuge->supernatant pellet 4b. Lyse Cell Pellet (Total Mediators) centrifuge->pellet assay 5. β-Hexosaminidase Assay (pNAG substrate) supernatant->assay pellet->assay analyze 6. Data Analysis (% Release) assay->analyze end End analyze->end

Caption: Workflow for quantifying mast cell degranulation via β-hexosaminidase release.

Conclusion and Future Directions

The HR-2 peptide from Vespa orientalis venom is a known degranulator of rodent mast cells. However, a significant knowledge gap exists regarding its effects on human mast cells. The proposed mechanism of action via the MRGPRX2/Mrgprb2 pathway provides a strong rationale for future investigations. Direct comparative studies are crucial to understand the species-specific responses to this peptide, which will be invaluable for researchers in the fields of immunology, allergy, and drug development. Key future experiments should focus on:

  • Determining the EC50 of HR-2 peptide for degranulation in both primary human mast cells and rodent mast cells.

  • Characterizing the profile of cytokines and chemokines released from both cell types upon HR-2 stimulation.

  • Confirming the involvement of MRGPRX2 and Mrgprb2 in the response to HR-2 peptide using receptor knockout/knockdown models or specific antagonists.

Such studies will not only elucidate the biological activity of this specific venom peptide but also contribute to a broader understanding of non-IgE-mediated mast cell activation and its implications in health and disease.

References

Safety Operating Guide

Proper Disposal of Mast Cell Degranulating Peptide HR-2: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive peptides like Mast Cell Degranulating Peptide HR-2 are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of HR-2, aligning with general best practices for synthetic peptides and information from available safety data sheets.

This compound, isolated from the venom of the giant hornet Vespa orientalis, is a potent bioactive peptide that initiates histamine (B1213489) release from mast cells.[1][2] Due to its biological activity, all materials contaminated with this peptide, including unused solutions, empty vials, and personal protective equipment (PPE), must be treated as hazardous chemical waste.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. The chemical, physical, and toxicological properties of many synthetic peptides may not be thoroughly investigated, necessitating a cautious approach.

Precaution CategorySpecificationPurpose
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.To prevent skin and eye contact with the peptide.[3][4][5]
Work Environment Designated and well-ventilated area, such as a fume hood or biosafety cabinet, especially when handling lyophilized powder.To prevent inhalation of aerosolized peptide powder.[3][6]
Spill Management Keep a chemical spill kit readily accessible.For immediate and safe cleanup of any accidental spills.[3]
Cross-Contamination Use dedicated and sterile equipment for handling the peptide.To maintain the integrity of the research and prevent unintended exposure.[3]

Step-by-Step Disposal Protocol for HR-2 Peptide

The following protocol outlines the necessary steps for the safe disposal of this compound in various forms.

1. Waste Segregation and Collection:

  • Solid Waste: This includes empty or partially used vials of lyophilized HR-2, contaminated gloves, pipette tips, and any other solid materials that have come into contact with the peptide.

    • Place all solid waste into a clearly labeled, puncture-resistant hazardous waste container designated for chemical waste.[5][7]

  • Liquid Waste: This includes reconstituted HR-2 solutions, and any solvents used for rinsing contaminated labware.

    • Collect all liquid waste in a designated, leak-proof hazardous waste container.[8][9]

    • Never pour peptide solutions down the drain. [3][9]

  • Sharps Waste: Needles or other sharps contaminated with HR-2 should be disposed of in a designated sharps container that is also labeled for chemical contamination.[7]

2. Decontamination of Labware:

  • Reusable labware that has been in contact with HR-2 should be thoroughly decontaminated.

  • Rinse the labware multiple times with a suitable solvent (e.g., ethanol (B145695) or a detergent solution recommended by your institution's safety office).

  • Collect the rinse solvent as hazardous liquid waste.

3. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate quantity of waste.

    • The date of accumulation.

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Storage of Hazardous Waste:

  • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.

5. Final Disposal:

  • Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.[3]

  • Waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the recommended workflow for handling and disposing of this compound.

HR2_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Obtain HR-2 Peptide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 workspace Work in Designated Area (Fume Hood) ppe->workspace Step 2 reconstitute Reconstitute Peptide (If necessary) workspace->reconstitute Step 3 experiment Perform Experiment reconstitute->experiment Step 4 segregate Segregate Waste Streams experiment->segregate Step 5 Generate Waste solid_waste Solid Waste Container (Vials, Gloves, Tips) segregate->solid_waste liquid_waste Liquid Waste Container (Solutions, Rinsate) segregate->liquid_waste label_waste Label Waste Containers solid_waste->label_waste Step 6 liquid_waste->label_waste Step 6 store_waste Store in Secure Area label_waste->store_waste Step 7 contact_ehs Contact EHS for Pickup store_waste->contact_ehs Step 8 end Final Disposal by Licensed Contractor contact_ehs->end Step 9

Caption: Workflow for handling and disposal of HR-2 peptide.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate ventilate Ensure Area is Well-Ventilated evacuate->ventilate ppe_check Wear Appropriate PPE ventilate->ppe_check contain Contain Spill with Absorbent Material ppe_check->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Mast Cell Degranulating Peptide HR-2. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a potent peptide isolated from the venom of the giant hornet Vespa orientalis, is a powerful tool in immunological and inflammation research due to its ability to induce histamine (B1213489) release from mast cells.[1][2][3][4][5] However, its biological activity necessitates stringent safety measures to prevent accidental exposure and adverse health effects. The following procedures outline the necessary personal protective equipment (PPE), operational handling, and disposal plans.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment and its purpose.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile or butyl rubber gloves.Prevents skin contact and absorption. The quality of the gloves should be chosen based on the specific working place concentration and quantity of the hazardous substance.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes or aerosolized particles.
Lab Coat Standard laboratory coat.Provides a barrier against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If aerosolization is possible, a dust mask or respirator may be necessary.Minimizes inhalation of the peptide.

Operational Plan: A Step-by-Step Guide to Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the peptide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20 ± 5 °C.[4]

2. Reconstitution and Aliquoting:

  • Handle the lyophilized powder in a designated area, avoiding the creation of dust.

  • When reconstituting, slowly add the appropriate sterile buffer or solvent to the vial to avoid frothing or aerosolization.

  • Gently swirl or pipette to dissolve the peptide; do not shake vigorously.

  • Prepare aliquots for single-use to minimize freeze-thaw cycles.

3. Experimental Use:

  • Conduct all work in a well-ventilated area, such as a chemical fume hood, especially when working with solutions.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the peptide, even if gloves were worn.

4. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For a small spill of lyophilized powder, carefully cover with a damp paper towel to avoid creating dust and then clean the area with a suitable decontaminating solution.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Ventilate the area of the spill.

  • Dispose of all contaminated materials as hazardous waste.

First Aid Measures

In the event of accidental exposure, take the following immediate actions:

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
If on Skin Remove contaminated clothing. Wash the affected area thoroughly with soap and water.
If in Eyes Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and other disposable labware, in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste: Collect all solutions containing the peptide in a separate, clearly labeled, and leak-proof hazardous waste container. Never pour peptide solutions down the drain.

Final Disposal:

  • Seal all waste containers securely.

  • Store the sealed containers in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Mast Cell Degranulation Signaling Pathway

The following diagram illustrates a generalized signaling pathway for mast cell degranulation, a process initiated by this compound. The binding of a ligand to a G-protein coupled receptor (GPCR) on the mast cell surface triggers a cascade of intracellular events, leading to the release of histamine and other inflammatory mediators from granules.

MastCellDegranulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide GPCR GPCR HR2->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Degranulation Granule Exocytosis (Histamine Release) Ca_release->Degranulation Triggers PKC->Degranulation Promotes

Caption: A simplified signaling pathway of mast cell degranulation initiated by HR-2 peptide.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。